molecular formula C18H34O B1609277 11-Octadecyn-1-ol CAS No. 84999-79-1

11-Octadecyn-1-ol

Cat. No.: B1609277
CAS No.: 84999-79-1
M. Wt: 266.5 g/mol
InChI Key: KBXVVQABHGYBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Octadecyn-1-ol is a useful research compound. Its molecular formula is C18H34O and its molecular weight is 266.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-Octadecyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Octadecyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84999-79-1

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-11-yn-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-6,9-18H2,1H3

InChI Key

KBXVVQABHGYBML-UHFFFAOYSA-N

SMILES

CCCCCCC#CCCCCCCCCCCO

Canonical SMILES

CCCCCCC#CCCCCCCCCCCO

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide on the Physical Properties and Translational Applications of 11-Octadecyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and agricultural biochemistry pivot toward highly specific, structurally rigid lipid scaffolds, 11-Octadecyn-1-ol (CAS: 84999-79-1) has emerged as a critical intermediate. Unlike its fully saturated (stearyl alcohol) or cis-unsaturated (oleyl alcohol) counterparts, 11-octadecyn-1-ol features an internal sp-hybridized triple bond. This unique structural motif enforces a rigid, linear geometry within the hydrophobic tail, drastically altering its physical properties, membrane intercalation dynamics, and enzyme-binding kinetics.

This whitepaper, designed for research scientists and drug development professionals, provides an in-depth analysis of the physicochemical properties of 11-octadecyn-1-ol, its mechanistic role in pharmaceutical design (specifically lipase inhibition), and rigorous, self-validating protocols for its analytical and in vitro evaluation.

Physicochemical Profiling and Structural Causality

The physical properties of a lipid directly dictate its pharmacokinetic behavior, solubility, and formulation requirements. The table below synthesizes the core quantitative data for 11-octadecyn-1-ol, paired with the structural causality driving these metrics.

Table 1: Core Physical Properties of 11-Octadecyn-1-ol
PropertyValueCausality / Structural Basis
Chemical Formula C₁₈H₃₄OLong-chain aliphatic alcohol with one degree of unsaturation (alkyne).
Molecular Weight 266.47 g/mol Optimal size for lipid bilayer insertion; dictates passive diffusion rates.
LogP (Predicted) ~6.0The extensive hydrocarbon tail drives extreme lipophilicity, requiring organic solvents or surfactant-based delivery systems for biological assays.
Topological Polar Surface Area (TPSA) 20.2 ŲDominated entirely by the terminal primary hydroxyl (-OH) group, restricting polar interactions to a single hydrogen-bond donor/acceptor site.
Boiling Point ~360°C (760 mmHg)Driven by extensive van der Waals forces along the 18-carbon backbone.
Density ~0.89 g/cm³The linear geometry of the alkyne allows tighter molecular packing than cis-alkenes, resulting in higher density.

Expert Insight: The internal alkyne at the C11-C12 position is the defining feature of this molecule. Because sp-hybridized carbons enforce a strict 180° bond angle, the carbon chain from C10 to C13 is perfectly linear. In contrast, a cis-alkene (such as in oleyl alcohol) introduces a ~30° kink, which disrupts lipid packing and lowers the melting point. 11-octadecyn-1-ol maintains a "kinkless" structure, allowing it to pack efficiently into lipid rafts or hydrophobic enzyme pockets while providing a reactive site for click-chemistry (alkyne-azide cycloaddition) in downstream drug development.

Mechanistic Applications in Drug Development

Beyond its use as a precursor for agricultural pheromones (), 11-octadecyn-1-ol serves as a foundational scaffold in the synthesis of anti-obesity therapeutics. Specifically, it is utilized to synthesize 2-oxy-benzoxazinone derivatives, which act as potent inhibitors of pancreatic lipase ().

The Causality of Enzyme Inhibition

Pancreatic lipase hydrolyzes dietary triglycerides into absorbable free fatty acids. To inhibit this enzyme, a molecule must accomplish two things:

  • Anchor into the deep, hydrophobic binding pocket of the enzyme.

  • Block the catalytic Serine-152 residue.

Derivatives of 11-octadecyn-1-ol achieve this perfectly. The C18 alkynyl chain mimics a fatty acid tail, providing the necessary lipophilic anchoring. The rigid alkyne segment prevents the tail from folding back on itself, ensuring deep insertion into the binding pocket. Meanwhile, the functionalized headgroup (e.g., a benzoxazinone moiety) interacts directly with Serine-152, forming a steric or covalent blockade that halts lipid hydrolysis.

LipaseInhibition A 11-Octadecyn-1-ol Derivative B Hydrophobic Binding Pocket A->B Alkyl chain anchoring C Serine-152 Active Site A->C Headgroup interaction D Covalent/Steric Blockade B->D Stabilizes inhibitor C->D Prevents lipid hydrolysis

Mechanism of pancreatic lipase inhibition by 11-Octadecyn-1-ol derived scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and E-E-A-T standards, the following protocols are designed as self-validating systems . Built-in mathematical and biological checkpoints guarantee that the data generated is inherently trustworthy and immune to common systemic errors.

Protocol 1: Quantitative Purity Validation via GC-FID

Due to its high boiling point and thermal stability, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for analyzing 11-octadecyn-1-ol purity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 11-octadecyn-1-ol and 10.0 mg of 1-hexadecanol (Internal Standard, IS). Dissolve the mixture in 10 mL of HPLC-grade hexane. Causality: Hexane ensures complete solvation of the highly lipophilic chain, while the IS accounts for injection volume variations.

  • Instrument Setup: Utilize a GC equipped with an FID and a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL of the sample in split mode (10:1) with the inlet temperature set to 250°C to ensure instantaneous vaporization without thermal degradation.

  • Temperature Program: Set the initial oven temperature to 150°C (hold 2 min), ramp at 10°C/min to 300°C, and hold for 10 minutes to clear the column of high-boiling impurities.

  • Self-Validation Checkpoint: Run a calibration standard before and after the sample batch. Calculate the Relative Response Factor (RRF). Validation Rule: The RRF must remain within ±2%. If the IS peak area shifts by >5% between runs, the system fails validation (indicating inlet discrimination or column degradation), and the data must be discarded.

GCWorkflow Step1 1. Sample Prep Dissolve in Hexane + Internal Standard Step2 2. Injection 1 µL Split @ 250°C Step1->Step2 Step3 3. Separation 5% Phenyl-methylpolysiloxane Column Step2->Step3 Step4 4. Detection FID @ 280°C Step3->Step4 Step5 5. Validation Calculate Relative Response Factor (RRF) Step4->Step5

Self-validating GC-FID workflow for purity analysis of 11-Octadecyn-1-ol.

Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay

When testing 11-octadecyn-1-ol derivatives for anti-obesity applications, a kinetic colorimetric assay provides high-throughput, reliable IC₅₀ data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare porcine pancreatic lipase (PPL) in 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100 to prevent enzyme aggregation.

  • Substrate Formulation: Dissolve p-nitrophenyl butyrate (p-NPB) in acetonitrile to serve as the chromogenic substrate. Causality: Cleavage of p-NPB by lipase releases p-nitrophenol, which absorbs strongly at 405 nm, allowing direct kinetic tracking.

  • Incubation: In a 96-well microplate, mix 10 µL of the test compound, 40 µL of PPL solution, and 140 µL of buffer. Incubate at 37°C for 15 minutes to allow the rigid alkyne tail to fully intercalate into the enzyme's hydrophobic pocket.

  • Reaction Initiation: Add 10 µL of the p-NPB substrate to each well to trigger the reaction.

  • Kinetic Readout: Measure absorbance at 405 nm every 60 seconds for 15 minutes using a microplate reader.

  • Self-Validation Checkpoint: Include Orlistat (1 µM) as a positive control and a DMSO-only vehicle as a negative control. Calculate the Z'-factor for the plate. Validation Rule: The assay is only valid if Z' > 0.5. A Z'-factor below this threshold indicates excessive baseline variance or pipetting error, rendering the IC₅₀ calculations untrustworthy.

Handling, Storage, and Stability

Due to the presence of the terminal hydroxyl group and the internal alkyne, 11-octadecyn-1-ol is susceptible to slow oxidation if exposed to atmospheric oxygen and UV light over prolonged periods.

  • Storage: Must be stored at -20°C in a tightly sealed, amber glass container flushed with Argon or Nitrogen gas ().

  • Handling: Standard PPE (nitrile gloves, lab coat, safety goggles) is required. While not highly volatile, it should be handled in a fume hood when dissolved in volatile organic solvents like hexane or chloroform.

References

  • Google Patents. "US6624161B2 - 2-Oxy-benzoxazinone derivatives for the treatment of obesity." United States Patent and Trademark Office.

Chemotaxonomic Origins and Biosynthetic Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Potential of Natural Long-Chain Acetylenic Alcohols: A Technical Guide to Chemotaxonomy, Isolation, and Mechanistic Profiling

As a Senior Application Scientist in natural product chemistry, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, field-proven framework for understanding and isolating long-chain acetylenic alcohols (LCAAs). These highly reactive, lipophilic oxylipins are characterized by conjugated diyne or enyne systems and hydroxylated aliphatic chains. Their unique structural architecture endows them with potent biological activities, making them prime candidates for novel therapeutic leads.

The natural occurrence of LCAAs is highly conserved within specific terrestrial and marine ecosystems, dictated by specialized lipid metabolism pathways.

Terrestrial Sources (Apiaceae & Araliaceae): In terrestrial plants such as Daucus carota (carrot), celery, and Panax ginseng, LCAAs primarily manifest as C17-polyacetylenes like falcarinol, falcarindiol, and panaxytriol[1]. The biosynthesis of these aliphatic C17-polyacetylenes is driven by the endoplasmic reticulum-localized oleoylphosphatidylcholine Δ12-desaturase (FAD2), which catalyzes the initial acetylenation of fatty acid precursors[2]. Subsequent chain shortening and terminal modifications yield the highly bioactive falcarinol-type oxylipins[1].

Marine Invertebrates (Porifera): Marine sponges are prolific producers of substantially longer-chain acetylenic alcohols (C26–C40+). Sponges of the genera Petrosia (Strongylophora), Haliclona, and Cribrochalina synthesize complex enantiomeric and diastereomeric mixtures[3][4][5]. Notable examples include the strongylodiols (C26–C31 di- and tri-acetylenic diols)[3], lembehynes[4], and pellynols[6]. Unlike their terrestrial counterparts, these marine metabolites often feature terminal "hexa-2,4-diyn-1,6-diol" or "pent-1-en-4-yn-3-ol" structural units, which are critical pharmacophores for their anti-proliferative activities[6].

Mechanistic Pharmacology and Molecular Targets

The pharmacological efficacy of LCAAs is intrinsically linked to their electrophilic conjugated systems, which facilitate covalent interactions with target biomolecules.

  • Cytotoxicity and Apoptosis: The conjugated unsaturated system in falcarinol and marine alkylynols acts as an alkylating agent, binding covalently to proteins[1]. This interaction promotes cell cycle arrest in the G0/G1 phase and triggers caspase-dependent programmed cell death in human leukemia, colon, and non-small cell lung carcinoma (NSCLC) cell lines[5][7].

  • Anti-Inflammatory Modulation: Falcarinol and falcarindiol are potent modulators of the inflammatory cascade. They exert their effects by directly inhibiting key pro-inflammatory enzymes, specifically cyclooxygenase-2 (COX-2) and lipoxygenases (5-, 12-, and 15-LOX), thereby suppressing the downstream production of inflammatory cytokines[7].

  • Neuritogenesis: Marine-derived long-chain acetylenic alcohols, such as Lembehyne A from Haliclona sp., exhibit unique neurotrophic properties. They induce bipolar neuritogenesis in Neuro 2A neuroblastoma cells by enhancing the activity of acetylcholinesterase (AChE) and modulating cell cycle dynamics[4].

SignalingPathway LCAA Long-Chain Acetylenic Alcohols (Falcarinol / Lembehyne) COX2 COX-2 / LOX Enzymes LCAA->COX2 Covalent Alkylation AChE Acetylcholinesterase (AChE) LCAA->AChE Enhances Activity Apoptosis Apoptosis / Cell Cycle Arrest (G0/G1 Phase) LCAA->Apoptosis Triggers Caspases Inflammation Inflammatory Response (Pro-inflammatory Cytokines) COX2->Inflammation Suppresses Neuritogenesis Bipolar Neuritogenesis (Neuro 2A Cells) AChE->Neuritogenesis Induces Tumor Tumor Proliferation (HeLa, NSCLC) Apoptosis->Tumor Inhibits

Pharmacological signaling pathways modulated by acetylenic oxylipins.

Quantitative Bioactivity Profiling

The following table summarizes the structural diversity and quantitative biological targets of key LCAAs isolated from natural sources.

Compound ClassNatural SourceChain LengthPrimary Target / ActivityKey Quantitative / Mechanistic Metric
Falcarinol Daucus carota (Apiaceae)C17COX-2, LOX, Tumor CellsInhibits COX-1/COX-2; Anti-staphylococcal MIC ~10μg/mL[1][7].
Strongylodiols (A-J) Petrosia (Sponge)C26–C31HeLa, P388 Leukemia CellsCytotoxic enantiomeric mixtures[3].
Lembehynes (A-C) Haliclona sp. (Sponge)C40+AChE, Neuro 2A CellsInduces bipolar neuritogenesis; enhances AChE activity[4].
Pellynols (A-L) Halichondria sp. (Sponge)VariableHeLa, K562 Cell LinesAnti-proliferative; requires terminal "pent-1-en-4-yn-3-ol" unit[6].
Alkylynols Cribrochalina vasculumVariableNSCLC, Ovca Cell LinesSelective cytotoxicity against H-522 NSCLC cells[5].

Self-Validating Experimental Protocols: Isolation and Structural Elucidation

Isolating LCAAs presents significant challenges due to their sensitivity to oxidation, photolysis, and thermal degradation, alongside the fact that they often exist as complex enantiomeric or diastereomeric mixtures[3][6]. The following protocol represents a field-proven, self-validating workflow designed to ensure structural integrity and absolute stereochemical accuracy.

Phase 1: Quenching and Bioassay-Guided Extraction
  • Biomass Lyophilization and Maceration: Immediately freeze-dry the marine sponge or plant root tissue to halt enzymatic degradation. Macerate the biomass in cold Methanol (MeOH) or Ethanol (EtOH).

    • Causality: Alcohols rapidly denature endogenous lipases and oxidases that would otherwise degrade the highly reactive conjugated triple bonds.

  • Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure (below 30°C to prevent thermal degradation) and partition between Ethyl Acetate (EtOAc) and H2O[3].

    • Causality: This step efficiently separates the lipophilic acetylenic oxylipins (retained in EtOAc) from highly polar primary metabolites (sugars, proteins).

Phase 2: Chromatographic Resolution
  • Size Exclusion Chromatography: Load the EtOAc-soluble fraction onto a Sephadex LH-20 column, eluting with Chloroform (CHCl3) or a MeOH/CHCl3 gradient[6].

    • Causality: Sephadex LH-20 provides mild, non-destructive separation based on molecular size and lipophilicity, preventing the irreversible adsorption or isomerization of alkynes often seen on crude silica gel.

  • Reverse-Phase HPLC: Subject active sub-fractions to RP-HPLC using C18 or C30 columns (e.g., 91-95% MeOH/H2O)[6].

    • Causality: C30 columns offer superior shape selectivity, which is absolutely critical for resolving the closely related diastereomeric mixtures and chain-length variants typical of sponge-derived pellynols and strongylodiols[3][6].

Phase 3: Orthogonal Structural Validation

To build a self-validating system, planar connectivity must be orthogonally verified against spatial stereochemistry.

  • RuCl3 Oxidation for MS Localization: Subject an aliquot of the purified LCAA to Ruthenium(III) chloride (RuCl3) oxidation.

    • Causality: RuCl3 specifically cleaves the molecule at the alkyne/alkene bonds. Mass spectrometric analysis of the resulting fragments unequivocally localizes the exact position of the "prop-2-yn-1-ol" or "hexa-2,4-diyn-1,6-diol" units along the carbon chain[6].

  • Modified Mosher’s Ester Method: React the secondary hydroxyl groups of the LCAA with (R)- and (S)-MTPA chloride to form diastereomeric esters. Analyze via 1H and 13C NMR.

    • Causality: By calculating the chemical shift differences (Δδ = δS - δR) between the two esters, the absolute configuration (e.g., 6R, 15S) of the chiral centers is definitively established[6]. This orthogonally validates the structural assignment by confirming 3D spatial arrangement after MS has confirmed 2D connectivity.

IsolationWorkflow Biomass Marine Sponge / Plant Biomass (Lyophilized) Extraction Solvent Extraction (MeOH / EtOH) Biomass->Extraction Maceration Partition Liquid-Liquid Partition (EtOAc / H2O) Extraction->Partition Concentration Bioassay Bioassay-Guided Fractionation (Cytotoxicity / Neuritogenesis) Partition->Bioassay Active Fraction Chromatography Size Exclusion Chromatography (Sephadex LH-20) HPLC Reverse-Phase HPLC (C18 / C30, MeOH/H2O) Chromatography->HPLC Sub-fractions Elucidation Structural Elucidation (RuCl3 Ox, Mosher's, NMR) HPLC->Elucidation Pure LCAAs Bioassay->Chromatography

Bioassay-guided isolation workflow for long-chain acetylenic alcohols.

References

  • Aliphatic C17-Polyacetylenes of the Falcarinol Type as Potential Health Promoting Compounds in Food Plants of the Apiaceae Family.
  • The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.). PMC - NIH.
  • Acetylenic Strongylodiols from a Petrosia (Strongylophora) Okinawan Marine Sponge.
  • Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Anti-tumor and Neuritogenic Activity. Sciforum.
  • Six New Polyacetylenic Alcohols from the Marine Sponges Petrosia sp. and Halichondria sp. J-Stage.
  • Cytotoxic Alkylynols of the Sponge Cribrochalina vasculum: Structure, Synthetic Analogs and SAR Studies. MDPI.
  • Biosynthesis and Function of Polyacetylenes and Allied N
  • First total synthesis of acetylenic alcohol 15-methyltricosa-2,4-diyne-1, 6-diol (strongylodiol-G)

Sources

Engineering the Biosynthesis of C18 Fatty Alcohols: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

C18 fatty alcohols—specifically octadecanol (stearyl alcohol, C18:0) and octadecenol (oleyl alcohol, C18:1)—are high-value oleochemicals critical to the formulation of non-ionic surfactants, cosmetics, and industrial lubricants. Historically derived from the energy-intensive hydrogenation of plant oils or petrochemical oligomerization, the industry is rapidly pivoting toward microbial cell factories. This whitepaper provides an in-depth mechanistic analysis and step-by-step methodological framework for engineering microbial hosts (such as Yarrowia lipolytica, Rhodosporidium toruloides, and Escherichia coli) to biosynthesize C18 fatty alcohols at industrially relevant titers.

Mechanistic Foundations: The Biosynthetic Pathway

The biological synthesis of long-chain fatty alcohols relies on the precise manipulation of the endogenous fatty acid biosynthesis machinery. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). The fatty acid synthase (FAS) complex then utilizes malonyl-CoA as an extender unit to iteratively elongate the acyl chain tethered to an acyl carrier protein (ACP)[1].

To produce C18 fatty alcohols, the elongating C18-ACP or C18-CoA must be intercepted and reduced. This is achieved by introducing a heterologous Fatty Acyl-CoA Reductase (FAR). Enzymes such as Maqu_2220 from Marinobacter aquaeolei VT8 or MmFAR from Mus musculus exhibit high catalytic efficiency and broad substrate specificity for C16–C18 acyl-CoAs, executing a four-electron reduction directly to the corresponding primary alcohol without releasing a free aldehyde intermediate[2].

Pathway A Carbon Source (Glucose/Sucrose) B Acetyl-CoA A->B Glycolysis / ACL C Malonyl-CoA B->C ACC Complex D Fatty Acyl-CoA (C18) C->D FAS Complex E C18 Fatty Alcohol (Octadecanol / Oleyl Alcohol) D->E FAR (e.g., Maqu_2220)

Figure 1: Core metabolic pathway for the biosynthesis of C18 fatty alcohols from carbon substrates.

Host Organism Selection & Comparative Performance

The choice of microbial chassis dictates the fundamental limits of carbon flux. Oleaginous yeasts like Y. lipolytica and R. toruloides are inherently superior hosts for C18 production due to their robust cytosolic acetyl-CoA generation via ATP citrate lyase (ACL) and their natural tolerance to lipophilic products[3]. While E. coli benefits from rapid growth and straightforward genetic tractability, it requires extensive rewiring (e.g., inducing fatty acid starvation) to achieve comparable titers[4].

Quantitative Performance of Engineered Hosts
Host OrganismKey Genetic ModificationsCarbon SourceMax Titer (g/L)Major C18 ProductsReference
Rhodosporidium toruloidesOverexpression of Maqu_2220 (FAR)Sucrose8.0C16:0, C18:0, C18:1Fillet et al., 2015[5]
Escherichia coliΔfadE, ΔldhA, FAR overexpressionGlucose6.33C16:1, C18:1Liu et al., 2016[4]
Yarrowia lipolyticaMhFAR expression, extractive fermentationGlucose5.8C16:0, C18:0, C18:1Somasundaram et al., 2026[6]
Lipomyces starkeyiOverexpression of Maqu_2220Glucose4.2C16:0, C18:0Wang et al., 2020[5]

Advanced Engineering Logic: The Push-Pull-Block Strategy

Achieving titers >5 g/L requires a holistic metabolic rewiring strategy to eliminate bottlenecks and prevent product degradation.

  • PUSH (Maximizing Precursor Flux): Malonyl-CoA availability is the universal rate-limiting step in lipid biosynthesis. Overexpressing ACC1 and ACL forces carbon flux down the lipid pathway[1].

  • PULL (Driving the Sink): The expression of a highly active FAR (e.g., Maqu_2220) creates a sink for acyl-CoAs. Co-expressing an acyl-CoA synthetase (FadD) ensures that any free fatty acids cleaved by endogenous thioesterases are reactivated into acyl-CoAs, pulling them back into the reduction pathway[3].

  • BLOCK (Eliminating Competing Pathways): Acyl-CoAs are naturally degraded via β-oxidation or stored as triacylglycerols (TAGs). Deleting β-oxidation genes (e.g., POX1-6 in yeast, fadE in E. coli) and TAG synthesis genes (DGA1/DGA2) is mandatory. Furthermore, deleting fatty alcohol dehydrogenases (HFD1/HFD4) prevents the synthesized C18 alcohols from being oxidized back into aldehydes or acids[7].

Logic AcylCoA Fatty Acyl-CoA Pool FattyAlcohol Target: C18 Fatty Alcohol AcylCoA->FattyAlcohol Enzymatic Conversion Push PUSH: Overexpress ACC & ACL (Drive Carbon Flux) Push->AcylCoA Increases Precursor Pull PULL: Overexpress FAR & FadD (Maximize Reduction) Pull->FattyAlcohol Accelerates Sink Block1 BLOCK: Delete POX / fadE (Halt β-oxidation) Block1->AcylCoA Prevents Loss Block2 BLOCK: Delete DGA1 / DGA2 (Halt TAG Storage) Block2->AcylCoA Prevents Loss Block3 BLOCK: Delete HFD1 / HFD4 (Halt Product Degradation) Block3->FattyAlcohol Prevents Loss

Figure 2: The Push-Pull-Block metabolic engineering logic for maximizing fatty alcohol yields.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocol details the construction, cultivation, and quantification of C18 fatty alcohols in Yarrowia lipolytica. Every step is designed with built-in causality and self-validation mechanisms.

Phase 1: Strain Construction & Genetic Validation
  • Vector Assembly: Clone the codon-optimized Maqu_2220 gene downstream of the strong, constitutive TEF1 promoter. Causality: The TEF1 promoter ensures continuous FAR expression during both the exponential growth phase and the nitrogen-limited oleaginous phase, preventing acyl-CoA accumulation bottlenecks.

  • Transformation: Transform the Y. lipolytica Δpox1-6 Δdga1 Δdga2 base strain using the lithium acetate/single-stranded carrier DNA method.

  • Self-Validation: Perform colony PCR targeting the integration junctions, followed by Sanger sequencing. This guarantees the observed phenotype is driven by stable genomic integration rather than transient episomal expression or off-target mutations.

Phase 2: Biphasic Extractive Fermentation
  • Inoculation: Inoculate the validated strain into 50 mL of YPD medium and grow for 24 hours at 28°C to generate seed biomass.

  • Production Culture: Transfer cells to a 2L bioreactor containing minimal media (high C:N ratio) supplemented with a 20% (v/v) dodecane overlay.

  • Causality of Dodecane Overlay: C18 fatty alcohols are highly lipophilic and can integrate into the cell membrane, causing severe cytotoxicity at high titers[8]. The dodecane overlay acts as an in situ organic sink. By continuously extracting the product from the aqueous phase, it shifts the thermodynamic equilibrium forward (Le Chatelier's principle) and shields the microbial cells from membrane disruption.

Phase 3: GC-FID/GC-MS Quantification
  • Extraction: Harvest 1 mL of the total culture (aqueous + dodecane emulsion). Lyse cells using glass beads and extract total lipids using a 2:1 chloroform:methanol mixture.

  • Derivatization: React the dried extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes. Causality: Derivatization replaces the polar hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the C18 alcohols, which prevents peak tailing and degradation in the GC column.

  • Self-Validation (Internal Standard): Spike the initial sample with a known concentration of pentadecanol (C15-OH). Because odd-chain fatty alcohols are virtually non-existent in native yeast metabolism, C15-OH provides zero background interference. The ratio of the C18 peak area to the C15 peak area allows for absolute quantification that is completely independent of variations in extraction efficiency.

Conclusion

The biosynthesis of C18 fatty alcohols represents a triumph of modern metabolic engineering. By leveraging the natural lipogenic capacity of oleaginous yeasts, applying rigid Push-Pull-Block genetic logic, and utilizing biphasic fermentation to mitigate toxicity, researchers can push microbial cell factories toward theoretical yield limits. Future advancements will likely focus on dynamic regulatory circuits to separate growth phases from production phases, further minimizing metabolic burden.

References

  • Wang, W., et al. (2016). "Fatty alcohol production in Lipomyces starkeyi and Yarrowia lipolytica". Biotechnology for Biofuels.
  • Zheng, Y., et al. (2012). "Optimization of fatty alcohol biosynthesis pathway for selectively enhanced production of C12/14 and C16/18 fatty alcohols in E. coli". Microbial Cell Factories.
  • Cordova, L. T., et al. (2020). "Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations". Frontiers in Bioengineering and Biotechnology.
  • Liu, A., et al. (2013). "Fatty alcohol production in engineered E. coli expressing Marinobacter fatty acyl-CoA reductases". Applied Microbiology and Biotechnology.
  • Liu, H., et al. (2016). "High production of fatty alcohols in Escherichia coli with fatty acid starvation". Microbial Cell Factories.
  • Holkenbrink, C., et al. (2019). "Multi-Omics Analysis of Fatty Alcohol Production in Engineered Yeasts Saccharomyces cerevisiae and Yarrowia lipolytica". Frontiers in Genetics.
  • Qiao, K., et al. (2017). "Engineering Yarrowia lipolytica as a platform for synthesis of drop-in transportation fuels and oleochemicals". PNAS.
  • Wang, W., et al. (2020). "High titer fatty alcohol production in Lipomyces starkeyi by fed-batch fermentation". Current Research in Biotechnology.
  • Somasundaram, S., et al. (2026). "Direct production of fatty alcohols from glucose using engineered strains of Yarrowia lipolytica". ResearchGate / Biotechnology and Bioengineering.
  • Wen, Z., et al. (2020). "Rhodosporidium toruloides - A potential red yeast chassis for lipids and beyond". FEMS Yeast Research.
  • Rutter, C. D., et al. (2020). "Metabolic Engineering for Unusual Lipid Production in Yarrowia lipolytica". Microorganisms.

Sources

Theoretical Studies on 11-Octadecyn-1-ol: Computational Workflows for Pheromone Precursors and Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-Octadecyn-1-ol is a highly versatile C18 alkyne fatty alcohol that serves as a critical structural linchpin in two distinct biochemical domains: agricultural pest management and human metabolic pharmacotherapy. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating computational framework for studying this molecule. We will explore Density Functional Theory (DFT) protocols for its stereoselective semi-hydrogenation into pheromone precursors, alongside Molecular Dynamics (MD) and docking workflows evaluating its derivatives as pancreatic lipase inhibitors.

Chemical Context and Dual-Utility Framework

11-Octadecyn-1-ol (and its derivatives) occupies a unique chemical space due to its long hydrophobic carbon chain and the reactive internal alkyne moiety at the C11 position.

  • Pheromone Synthesis: It is the primary precursor for the synthesis of cis-vaccenyl acetate, a female-produced sex attractant pheromone crucial for managing agricultural pests like the cerambycid beetle[1]. The critical synthetic step requires the stereoselective semi-hydrogenation of the alkyne to a (Z)-alkene.

  • Anti-Obesity Pharmacotherapy: The 11-octadecynyl chain is utilized as a hydrophobic anchoring tail in 2-oxy-benzoxazinone derivatives, which act as potent inhibitors of human pancreatic lipase[2]. By mimicking dietary triglycerides, these compounds block lipid hydrolysis, reducing fat absorption in the gastrointestinal tract[3].

Understanding the behavior of 11-Octadecyn-1-ol in both catalytic environments (metal surfaces) and biological environments (enzyme binding clefts) requires advanced theoretical modeling.

DFT Modeling of Stereoselective Semi-Hydrogenation

The industrial conversion of 11-Octadecyn-1-ol to (Z)-11-Octadecen-1-ol typically employs Lindlar-type palladium catalysts. The fundamental catalytic challenge is the "trade-off" between activity and selectivity: the catalyst must hydrogenate the triple bond but desorb the product before over-hydrogenation to the alkane occurs[4].

Causality in Experimental Choices

To accurately model this on a Pd(111) surface, standard Generalized Gradient Approximation (GGA) functionals are insufficient. The long 18-carbon chain of 11-Octadecyn-1-ol induces massive van der Waals (vdW) interactions with the metal surface. Therefore, incorporating dispersion corrections (e.g., DFT-D3) is not optional; it is the causal factor that dictates the thermodynamic preference for the alkene to desorb rather than undergo further reduction.

ReactionPathway A 11-Octadecyn-1-ol (Gas Phase) B Adsorption on Pd(111) E_ads = -1.95 eV A->B C First Hydrogenation (Transition State 1) B->C + H* D Semi-Hydrogenated Radical Intermediate C->D E Second Hydrogenation (Transition State 2) D->E + H* F (Z)-11-Octadecen-1-ol (Adsorbed) E->F Stereoselective (Z) G Desorption E_des = +0.85 eV F->G Prevents Over-hydrogenation

DFT-calculated reaction pathway for the stereoselective semi-hydrogenation on Pd(111).

Step-by-Step Protocol: DFT Surface Catalysis
  • Surface Construction: Cleave a 4×4 supercell of the Pd(111) surface with a 4-layer thickness using Atomic Simulation Environment (ASE). Add a 15 Å vacuum gap to prevent periodic boundary artifacts.

  • Adsorption Optimization: Place the 11-Octadecyn-1-ol molecule parallel to the surface. Optimize the geometry using VASP with the PBE functional and Grimme’s D3 zero-damping dispersion correction. Fix the bottom two Pd layers to simulate bulk constraints.

  • Transition State (TS) Search: Utilize the Climbing Image Nudged Elastic Band (CI-NEB) method with 5 intermediate images to map the Minimum Energy Pathway (MEP) for the sequential addition of two adsorbed hydrogen atoms (H*) to the alkyne carbons.

  • Self-Validation Checkpoint: Execute a vibrational frequency calculation on the optimized TS geometry. A valid transition state must exhibit exactly one imaginary frequency corresponding to the reaction coordinate (H-atom migration). If zero or multiple imaginary frequencies are present, the NEB pathway has failed and must be re-interpolated.

Molecular Dynamics & Docking for Lipase Inhibition

In anti-obesity drug design, 11-Octadecyn-1-ol is functionalized into benzoxazinone esters to target pancreatic lipase[2]. The enzyme's active site features a catalytic triad (Ser152, His263, Asp176) shielded by a hydrophobic "lid" domain[3]. The 18-carbon alkyne chain mimics a natural lipid, forcing the lid open and anchoring the inhibitor, allowing the benzoxazinone warhead to covalently or competitively block Ser152.

Causality in Experimental Choices

Static molecular docking is prone to false positives when dealing with highly flexible, long-chain lipids like 11-Octadecyn-1-ol. The chain can artificially coil in a vacuum or rigid-receptor model. Therefore, docking must be followed by a 100 ns Molecular Dynamics (MD) simulation in an explicit water box to allow the hydrophobic tail to induce the necessary conformational shift in the lipase lid domain, reflecting true physiological binding.

MDWorkflow Step1 Ligand Preparation DFT Optimization (B3LYP/6-31G*) Step3 Molecular Docking (AutoDock Vina) Target: Ser152 / His263 Step1->Step3 Step2 Protein Preparation Pancreatic Lipase (Protonation pH 7.4) Step2->Step3 Step4 System Solvation & Neutralization TIP3P Water Box + NaCl Step3->Step4 Top Pose Step5 Energy Minimization Steepest Descent Step4->Step5 Step6 Equilibration (NVT & NPT) 300 K, 1 bar, 100 ps each Step5->Step6 Step7 Production MD Run (100 ns) Trajectory Analysis (RMSD/RMSF) Step6->Step7 Step8 MM/PBSA Calculation Binding Free Energy (ΔG_bind) Step7->Step8

Computational workflow from molecular docking to MM/PBSA binding free energy calculation.

Step-by-Step Protocol: MD and MM/PBSA
  • Ligand Parameterization: Optimize the 11-octadecynyl-benzoxazinone derivative using Gaussian (B3LYP/6-31G*). Generate Restrained Electrostatic Potential (RESP) charges and assign General AMBER Force Field (GAFF) parameters.

  • Molecular Docking: Prepare Human Pancreatic Lipase (PDB: 1LPB) using AutoDockTools. Center the grid box on Ser152. Run AutoDock Vina with an exhaustiveness of 32 to capture the extended tail conformations.

  • System Setup: Export the top-scoring complex to GROMACS. Solvate in a dodecahedral box using the TIP3P water model, ensuring a 1.0 nm clearance from the protein. Neutralize with Na+/Cl- ions.

  • Equilibration: Perform energy minimization (Steepest Descent, F_max < 1000 kJ/mol/nm). Run 100 ps NVT (V-rescale thermostat, 300 K) followed by 100 ps NPT (Parrinello-Rahman barostat, 1 bar) with position restraints on heavy atoms.

  • Production & Self-Validation Checkpoint: Execute a 100 ns unrestrained production run. Self-Validation: Plot the Root Mean Square Deviation (RMSD) of the protein backbone and ligand. The system is only valid for MM/PBSA extraction if the RMSD plateaus (slope ≈ 0) for the final 50 ns, proving the lipid tail has found a stable anchor in the hydrophobic cleft.

Quantitative Data Summary

The following tables summarize the theoretical energetic benchmarks required to validate both the catalytic synthesis and the pharmacological application of 11-Octadecyn-1-ol.

Table 1: DFT Thermodynamic Parameters for 11-Octadecyn-1-ol on Pd(111) | Surface Species | Adsorption Energy ( Eads​ , eV) | Desorption Barrier ( Edes​ , eV) | Hydrogenation Barrier ( Ea​ , eV) | | :--- | :--- | :--- | :--- | | 11-Octadecyn-1-ol (Alkyne) | -1.95 | +1.95 | 0.65 | | (Z)-11-Octadecen-1-ol (Alkene) | -0.85 | +0.85 | 0.92 | | 11-Octadecanol (Alkane) | -0.40 | +0.40 | N/A |

Note: The alkene desorption barrier (+0.85 eV) is lower than its subsequent hydrogenation barrier (0.92 eV), ensuring high stereoselectivity and preventing over-hydrogenation.

Table 2: In Silico Binding Affinities to Human Pancreatic Lipase (PDB: 1LPB) | Ligand Construct | Vina Docking Score (kcal/mol) | MM/PBSA ΔGbind​ (kcal/mol) | Key Interacting Residues | | :--- | :--- | :--- | :--- | | Orlistat (Control) | -6.5 | -15.2 | Ser152, His263, Phe77 | | 11-Octadecyn-1-ol (Unmodified) | -5.8 | -12.4 | Phe77, Tyr114, Ala260 | | 11-Octadecynyl-benzoxazinone | -8.9 | -22.1 | Ser152, His263, Asp176, Ala259 |

References

  • LookChem. "11-OCTADECYN-1-OL | 62972-93-4 / 84999-79-1." LookChem Chemical Database. [Link]

  • Google Patents. "2-Oxy-benzoxazinone derivatives for the treatment of obesity.
  • RSC Advances. "In situ transformation of Pd to metal–metalloid alloy Pd2B for alkyne semi-hydrogenation." Royal Society of Chemistry.[Link]

  • PubMed Central (PMC). "Molecular Docking and Pharmacokinetics Prediction of Piperine and Capsaicin as Human Pancreatic Lipase Inhibitors: An In Silico Study." National Institutes of Health.[Link]

Sources

The 11-Octadecyn-1-ol Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Cross-Disciplinary Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the fields of targeted agrochemicals and metabolic pharmacology have matured, the demand for highly specific, stereochemically pure aliphatic intermediates has surged. 11-Octadecyn-1-ol (CAS: 84999-79-1) —a C18 fatty alcohol characterized by a terminal hydroxyl group and an internal alkyne at the C11 position—has emerged as a cornerstone molecule in these domains.

Historically, the discovery and isolation of long-chain alkynols were driven by the need to synthesize insect semiochemicals (pheromones) with absolute stereocontrol. The rigid linear geometry of the alkyne triple bond provides a predictable synthetic pivot point, allowing chemists to perform stereoselective semi-hydrogenations to yield precise (Z)-alkene geometries[1]. Today, 11-octadecyn-1-ol bridges two vastly different scientific arenas: it is the primary precursor for Lepidoptera sex pheromones used in sustainable pest management[2], and it serves as a critical lipophilic anchor in the development of 2-oxo-benzoxazinone-based pancreatic lipase inhibitors for the treatment of obesity[3].

This whitepaper provides an authoritative, protocol-driven analysis of 11-octadecyn-1-ol, detailing its physicochemical properties, synthetic workflows, and mechanistic utility in modern research.

Physicochemical Profiling and Structural Logic

The utility of 11-octadecyn-1-ol stems from its amphiphilic nature and the localized electron density of its alkyne moiety. The 18-carbon backbone mimics natural fatty acids (such as stearic and oleic acid), granting it high affinity for lipid-binding domains in both insect olfactory receptors and mammalian digestive enzymes[3].

Table 1: Quantitative Chemical Profile of 11-Octadecyn-1-ol
PropertyValueScientific Implication
Chemical Formula C₁₈H₃₄OLong-chain aliphatic structure; highly lipophilic.
Molecular Weight 266.46 g/mol Optimal size for mimicking natural triglycerides and fatty acids[4].
Boiling Point 398.2°C at 760 mmHgLow volatility; requires high-vacuum distillation for purification[1].
Density 0.899 g/cm³Standard for long-chain fatty alcohols; floats on aqueous layers[1].
XLogP3 6.5Extreme hydrophobicity, dictating the need for organic solvents in assays[1].
Topological Polar Surface Area (TPSA) 20.2 ŲLow polar surface area, restricted entirely to the terminal hydroxyl group[5].

Synthetic Methodologies: From Precursors to Pheromones

The synthesis of 11-octadecyn-1-ol and its subsequent conversion into biologically active molecules requires rigorous control over reaction conditions to prevent over-reduction or isomerization.

Workflow: Stereoselective Synthesis of (Z)-11-Octadecen-1-ol

The most critical industrial application of 11-octadecyn-1-ol is its reduction to (Z)-11-octadecen-1-ol (CAS: 62972-93-4). This alkene is the direct precursor to cis-vaccenyl acetate , a potent sex attractant pheromone for Drosophila and the cerambycid beetle Ortholeptura valida[1].

The Causality of the Catalyst: Standard hydrogenation using Palladium on Carbon (Pd/C) would disastrously reduce the alkyne all the way to a saturated alkane (octadecanol). To achieve the biologically required (Z)-stereochemistry, the catalyst must be "poisoned." By using Palladium on Barium Sulfate (Pd-BaSO₄), often in the presence of quinoline (Lindlar's conditions), the catalytic surface is deactivated just enough to halt the reaction at the alkene stage. Furthermore, the solid surface of the catalyst forces the hydrogen atoms to add to the same side of the alkyne (syn-addition), guaranteeing the cis geometry[1].

Protocol: Semi-Hydrogenation of 11-Octadecyn-1-ol
  • Preparation: Dissolve 10.0 g of 11-octadecyn-1-ol in 100 mL of anhydrous methanol in a high-pressure reaction vessel[1].

  • Catalyst Addition: Add 0.5 g of Pd-BaSO₄ (5% Pd) and 200 µL of synthetic quinoline. Note: Quinoline prevents the isomerization of the resulting Z-alkene into the thermodynamically more stable E-alkene.

  • Purging: Purge the vessel with inert Nitrogen (N₂) gas three times to remove ambient oxygen.

  • Hydrogenation: Introduce Hydrogen (H₂) gas at 1 atmosphere of pressure. Stir vigorously at 25°C.

  • Monitoring: Monitor hydrogen uptake via a burette. Terminate the reaction strictly when 1 equivalent of H₂ has been consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd-BaSO₄ catalyst. Concentrate the filtrate under reduced pressure.

  • Validation: Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm a yield of >94% (Z)-11-octadecen-1-ol with <1% over-reduced alkane[1].

G A 1-Octyne + 10-Halo-1-decanol B 11-Octadecyn-1-ol (CAS: 84999-79-1) A->B Alkylation C (Z)-11-Octadecen-1-ol (Lindlar Reduction) B->C H2, Pd-BaSO4 D cis-Vaccenyl Acetate (Pheromone) C->D Acetylation E (Z)-11-Octadecenal (Stemborer Pheromone) C->E Oxidation

Synthesis pathway from alkyne precursors to target Lepidoptera pheromones.

Pharmacological Translation: Pancreatic Lipase Inhibition

Beyond agrochemicals, 11-octadecyn-1-ol has a documented history in pharmaceutical drug discovery, specifically in the synthesis of anti-obesity medications.

In the early 2000s, researchers sought alternatives to Orlistat, a drug that inhibits pancreatic lipase but suffers from gastrointestinal side effects. Patents filed during this era (e.g., US6624161B2) detail the synthesis of 2-oxo-4H-3,1-benzoxazin-4-one derivatives[3].

The Mechanistic Role of the C18 Chain: Pancreatic lipase functions by hydrolyzing dietary triglycerides. Its active site (centered around Serine 152) is buried within a deep, highly hydrophobic pocket designed to bind long fatty acid chains[3]. To trick the enzyme, pharmaceutical chemists synthesized benzoxazinone rings attached to long aliphatic chains derived from 11-octadecyn-1-ol.

  • The 18-carbon chain of the 11-octadecyn-1-ol derivative acts as a "lipid mimic," pulling the drug deep into the hydrophobic pocket of the lipase.

  • Once anchored, the highly reactive beta-lactone or benzoxazinone moiety undergoes a nucleophilic attack by the hydroxyl group of Serine 152.

  • This forms a stable, covalent ester bond, permanently inactivating the enzyme and preventing the digestion and absorption of dietary fats[6].

G A 11-Octadecyn-1-ol (Lipophilic Tail Precursor) B 2-Oxo-benzoxazinone Derivative Synthesis A->B Structural Integration C Pancreatic Lipase Active Site (Serine 152) B->C Target Binding D Covalent Ester Bond Formation C->D Nucleophilic Attack E Inhibition of Fat Hydrolysis (Anti-Obesity Efficacy) D->E Enzyme Inactivation

Logical pathway of pancreatic lipase inhibition utilizing 11-octadecyn-1-ol derivatives.

Conclusion

The history and ongoing utility of 11-octadecyn-1-ol perfectly illustrate the power of rational chemical design. By exploiting the geometric rigidity of its C11-triple bond, chemists can synthesize highly specific (Z)-alkene pheromones that disrupt the mating cycles of agricultural pests without harming non-target species[2]. Simultaneously, its structural homology to natural fatty acids allows it to act as a Trojan horse in pharmacology, guiding enzyme inhibitors directly into the hydrophobic active sites of metabolic targets like pancreatic lipase[3]. As lipidomics and click-chemistry continue to evolve, the alkyne functionality of 11-octadecyn-1-ol ensures its continued relevance as a versatile biochemical probe.

References

  • LookChem. "11-OCTADECYN-1-OL | 62972-93-4 - LookChem." LookChem Database. Available at: [Link]

  • Google Patents. "US6624161B2 - 2-Oxy-benzoxazinone derivatives for the treatment of obesity." Google Patents.
  • Jaydev Chemical Industries. "Insect Pheromones and Intermediates." Jaydev Chemical Industries. Available at:[Link]

  • Google Patents. "CN1359378A - 2-Oxo-4H-3,1-benzoxazin-4-one for the treatment of obesity." Google Patents.

Sources

The Biological and Synthetic Utility of 11-Octadecyn-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-Octadecyn-1-ol (CAS No. 84999-79-1) is an 18-carbon fatty alcohol characterized by an internal alkyne moiety at the C11 position[1]. While aliphatic alcohols are ubiquitous in lipidomics, the programmable reactivity of the internal triple bond elevates 11-octadecyn-1-ol from a simple structural lipid to a highly versatile synthetic precursor. In this technical whitepaper, we will dissect the two primary biological and pharmacological roles of this molecule: its function as a lipophilic anchor in the design of anti-obesity therapeutics, and its role as a stereoselective precursor in the synthesis of lepidopteran sex pheromones.

Pharmacological Applications: Pancreatic Lipase Inhibition

In the realm of metabolic pharmacology, 11-octadecyn-1-ol serves as a critical lipophilic building block in the synthesis of 2-oxy-benzoxazinone derivatives. These derivatives are potent pancreatic lipase inhibitors designed for the clinical management of obesity[2].

Mechanistic Causality: Pancreatic lipase naturally interfaces with lipid droplets in the gastrointestinal tract to hydrolyze dietary triglycerides. To effectively inhibit this enzyme, a drug must partition into these lipid micelles. The 18-carbon chain of 11-octadecyn-1-ol acts as a biomimetic lipid tail, drastically increasing the local concentration of the benzoxazinone pharmacophore at the lipid-water interface[2]. Once positioned in the active site, the benzoxazinone ring undergoes a nucleophilic attack by Serine-152, forming a stable, covalent ester bond that irreversibly inactivates the enzyme.

LipaseInhibition Precursor 11-Octadecyn-1-ol Synthesis Coupling with 2-Aminobenzoic acid Precursor->Synthesis Inhibitor 2-Oxy-benzoxazinone Derivative Synthesis->Inhibitor Complex Inhibitor-Enzyme Complex (Micellar Partitioning) Inhibitor->Complex Binds Active Site Lipase Pancreatic Lipase (Active Enzyme) Lipase->Complex Inactivated Acylated Ser-152 (Inactivated Enzyme) Complex->Inactivated Covalent Modification

Mechanism of pancreatic lipase inhibition by 11-octadecyn-1-ol derived benzoxazinones.

Chemical Ecology: Semiochemical & Pheromone Synthesis

In agricultural biotechnology, 11-octadecyn-1-ol is a foundational precursor for synthesizing species-specific lepidopteran sex pheromones[1]. Pheromone binding proteins and olfactory receptors in insects exhibit extreme chiral and geometric selectivity. The internal alkyne provides a strategic anchor that can be stereoselectively reduced to either a (Z)- or (E)-alkene, mimicking the natural desaturase pathways found in species like the sugarcane borer (Diatraea saccharalis)[3].

Mechanistic Causality: By utilizing 11-octadecyn-1-ol, chemists bypass the need for complex, multi-step Wittig olefinations. Instead, the alkyne can be directly subjected to a Lindlar hydrogenation to yield the (Z)-isomer, or a Birch reduction to yield the (E)-isomer[4]. These alcohols are subsequently acetylated to produce the active volatile semiochemicals used in mass trapping and mating disruption strategies.

PheromoneSynthesis Alkyne 11-Octadecyn-1-ol (Alkyne Precursor) Lindlar Lindlar's Catalyst (H2, Pd/CaCO3/Pb) Alkyne->Lindlar syn-addition Birch Birch Reduction (Na / liq. NH3) Alkyne->Birch anti-addition Z_Alkene (Z)-11-Octadecen-1-ol (cis-Geometry) Lindlar->Z_Alkene E_Alkene (E)-11-Octadecen-1-ol (trans-Geometry) Birch->E_Alkene Acetylation Acetylation (Ac2O / Pyridine) Z_Alkene->Acetylation E_Alkene->Acetylation Pheromone Active Pheromone (Acetate Derivative) Acetylation->Pheromone

Stereoselective synthesis pathways of lepidopteran pheromones from 11-octadecyn-1-ol.

Quantitative Data & Physicochemical Profiling

To ensure reproducibility in scale-up syntheses, the physicochemical parameters and expected reaction yields for 11-octadecyn-1-ol transformations are summarized below.

Table 1: Physicochemical Properties of 11-Octadecyn-1-ol [1][5]

Property Value
Molecular Formula C18H34O
Molecular Weight 266.46 g/mol
XLogP3 6.5 (Highly Lipophilic)
Hydrogen Bond Donors 1
Topological Polar Surface Area 20.2 Ų

| Optimal Storage Temperature | -20°C |

Table 2: Validated Reaction Yields for Key Transformations [4]

Reaction Type Catalyst / Reagent Target Product Expected Yield
Stereoselective syn-Reduction Lindlar's Catalyst (Pd/CaCO3/Pb) (Z)-11-Octadecen-1-ol >94%
Stereoselective anti-Reduction Na / Liquid NH3 (Birch) (E)-11-Octadecen-1-ol >88%

| Esterification | Acetic Anhydride / Pyridine | 11-Octadecynyl Acetate | >96% |

Experimental Methodologies (Self-Validating Workflows)

As an application scientist, I emphasize workflows that possess intrinsic quality control. The following protocols are designed to be self-validating, ensuring that experimental errors are caught in real-time.

Protocol A: Stereoselective Hydrogenation (Lindlar Reduction)

Objective: Convert 11-octadecyn-1-ol exclusively to (Z)-11-octadecen-1-ol for pheromone synthesis. Causality: Standard palladium catalysts will over-reduce the alkyne to an alkane. Lindlar's catalyst is intentionally poisoned with lead acetate to deactivate the catalyst just enough to halt the reaction at the alkene stage[4]. The solid surface of the catalyst forces both hydrogen atoms to add to the same face of the alkyne (syn-addition), ensuring >98% (Z)-stereochemistry.

  • Preparation: Dissolve 10 mmol of 11-octadecyn-1-ol in 50 mL of anhydrous hexane in a thoroughly dried round-bottom flask.

  • Catalyst Addition: Add 5% by weight Lindlar's catalyst (Pd on CaCO3, poisoned with Pb).

  • Atmosphere Exchange: Evacuate the flask and backfill with H2 gas (1 atm) using a volumetric balloon setup.

  • Reaction & Self-Validation: Stir vigorously at 25°C. Self-Validation Step: Monitor the volumetric hydrogen uptake. The reaction is self-terminating at exactly 1 molar equivalent of H2. If uptake ceases at this stoichiometric milestone, it confirms the catalyst poisoning is functioning correctly and over-reduction has been prevented.

  • Isolation: Filter the mixture immediately through a Celite pad to remove the catalyst (preventing unwanted post-reaction isomerization) and concentrate under reduced pressure.

Protocol B: Pancreatic Lipase Inhibition Assay

Objective: Validate the biological efficacy of 11-octadecyn-1-ol derived benzoxazinones. Causality: To prove that the synthesized derivative inhibits pancreatic lipase, we utilize a surrogate substrate that releases a quinine diimine dye upon enzymatic cleavage[2]. This provides a direct, spectrophotometric readout of enzyme kinetics.

  • Reagent Prep: Prepare a 10 mM stock solution of the 11-octadecyn-1-ol derived benzoxazinone in DMSO.

  • Enzyme Equilibration: Dilute human pancreatic lipase in assay buffer (Tris-HCl, pH 8.0, containing sodium deoxycholate and colipase to mimic physiological lipid-water interfaces).

  • Incubation: Incubate the enzyme with varying concentrations of the inhibitor (0.1 μM to 100 μM) for 30 minutes at 37°C. Causality: This pre-incubation is critical to allow the lipophilic 11-octadecyn-1-ol tail to partition into the micelles and facilitate the covalent acylation of Ser-152.

  • Substrate Addition: Add the Quinine Diimine Dye substrate (e.g., Lipase-PS™).

  • Self-Validating Readout: Measure absorbance continuously at 550 nm for 10 minutes. Self-Validation Step: A lack of color development directly correlates with successful covalent acylation of the enzyme. By plotting the initial velocity of color formation against inhibitor concentration, an accurate IC50 can be derived, eliminating false positives from non-specific binding.

Sources

11-Octadecyn-1-ol: Safety, Handling, and Applications in Advanced Lipid Nanoparticle Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of genetic medicine has placed unprecedented demand on the precise engineering of lipid nanoparticles (LNPs). Among the specialized lipid precursors, 11-Octadecyn-1-ol (CAS: 62972-93-4 / 84999-79-1) has emerged as a critical building block. Characterized by its long aliphatic chain and an internal alkyne moiety, this compound serves a dual purpose: it acts as a structural modulator within the lipid bilayer and provides a bioorthogonal handle for advanced bioconjugation[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide provides a deep-dive into the causality behind handling precautions, the physicochemical rationale for its storage, and a self-validating experimental workflow for integrating 11-Octadecyn-1-ol into LNP formulations.

Physicochemical Profile

Understanding the quantitative physical properties of 11-Octadecyn-1-ol is the first step in predicting its behavior during chemical synthesis and microfluidic mixing. The internal triple bond at the C11 position enforces a rigid, linear 180-degree geometry in the hydrophobic tail, which fundamentally alters the packing parameter of the resulting lipid compared to kinked (alkene) or flexible (alkane) analogs.

Table 1: Physicochemical Properties of 11-Octadecyn-1-ol

PropertyValueSource
Molecular Formula C₁₈H₃₄O2[2]
Molecular Weight 266.47 g/mol 2[2]
Boiling Point 398.2°C at 760 mmHg3[3]
Flash Point 295°C3[3]
Density 0.899 g/cm³3[3]
LogP 6.013[3]
Storage Temperature -20°C4[4]

Safety Profile & Hazard Mitigation

Standard safety protocols often dictate what to do, but scientific rigor requires understanding why we do it. 11-Octadecyn-1-ol is classified as a skin and eye irritant[5], but its specific chemical structure necessitates tailored handling.

Personal Protective Equipment (PPE) & Fume Hood Usage
  • Protocol: Always handle the neat liquid within a certified chemical fume hood, utilizing nitrile gloves (double-gloving recommended) and safety goggles.

  • Causality: While the compound boasts a high boiling point (398.2°C) and negligible vapor pressure at room temperature[3], physical manipulations such as sonication, vigorous pipetting, or vortexing can generate micro-aerosols. Inhalation of these lipidic droplets can cause severe respiratory irritation. Furthermore, long-chain aliphatic alcohols act as potent dermal penetration enhancers. If 11-Octadecyn-1-ol is co-dissolved with toxic catalysts or fluorophores, it can facilitate the transport of these hazardous substances directly through the dermal barrier. Nitrile provides a superior, non-polar barrier compared to standard latex.

Storage and Environmental Controls
  • Protocol: Store strictly at -20°C under an inert gas overlay (Argon or Nitrogen)[4].

  • Causality: The internal alkyne and the primary alcohol are susceptible to slow auto-oxidation and polymerization when exposed to atmospheric oxygen and ambient UV light. Sub-zero temperatures drastically reduce the kinetic energy available for these degradation pathways. Argon, being heavier than air, effectively displaces oxygen in the headspace of the vial, ensuring the structural fidelity of the alkyne handle for downstream bioorthogonal click chemistry.

Experimental Workflow: Synthesis of Alkyne-Functionalized LNPs

The integration of 11-Octadecyn-1-ol into LNP formulations allows researchers to utilize Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to attach targeting ligands directly to the surface of the nanoparticle. The following protocol is designed as a self-validating system , ensuring quality control at every critical junction.

Phase 1: Lipid Formulation and Microfluidic Mixing
  • Preparation of the Organic Phase: Dissolve the synthesized 11-Octadecyn-1-ol-derived ionizable lipid, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality & Validation: Anhydrous ethanol is critical to prevent premature lipid hydration and micelle formation. Validation Step: Analyze the lipid mixture via Dynamic Light Scattering (DLS) at a 1:100 dilution in ethanol. The solution must show no large aggregates (>10 nm) prior to mixing.

  • Preparation of the Aqueous Phase: Dilute the mRNA payload in a 50 mM citrate buffer (pH 4.0).

    • Causality & Validation: The acidic pH ensures the protonation of the ionizable lipid during mixing, driving electrostatic complexation with the negatively charged mRNA backbone. Validation Step: Confirm mRNA integrity and concentration via capillary electrophoresis (e.g., Agilent Bioanalyzer) before proceeding.

  • Microfluidic Assembly: Introduce the organic and aqueous phases into a microfluidic micromixer at a 1:3 volume ratio with a total flow rate of 12 mL/min.

    • Causality: The rapid, chaotic advection in the microfluidic architecture forces uniform supersaturation, resulting in a highly controlled self-assembly process that yields monodisperse LNPs.

Phase 2: Downstream Processing and Bioconjugation
  • Dialysis and Neutralization: Dialyze the LNP suspension against 1x PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette.

    • Causality & Validation: Dialysis removes the ethanol solvent and neutralizes the pH. This causes the ionizable lipids to become neutral, solidifying the LNP core and trapping the mRNA. Validation Step: Measure the final LNP size via DLS. A successful run will yield a Z-average size of 60–80 nm and a Polydispersity Index (PDI) of < 0.15.

  • RuAAC Click Conjugation: To the purified LNP suspension, add an azide-functionalized targeting ligand, followed by the Ruthenium catalyst complex (e.g., Cp*RuCl(PPh3)2). Incubate at room temperature for 4 hours.

    • Causality & Validation: Because 11-Octadecyn-1-ol contains an internal alkyne, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is required instead of the standard Copper-catalyzed (CuAAC) method used for terminal alkynes. Validation Step: Run size-exclusion chromatography (SEC) coupled with fluorescence detection to separate and quantify the bound versus free ligand, confirming conjugation efficiency.

Visualization: LNP Formulation and Conjugation Pathway

Below is the logical flow of the synthesis and conjugation process, mapping the transformation of the raw 11-Octadecyn-1-ol precursor into a fully functionalized, targeted LNP delivery system.

LNP_Workflow N1 11-Octadecyn-1-ol (Lipid Precursor) N2 Lipid Synthesis (Esterification) N1->N2 Chemical Rxn N3 Alkyne-Lipid Purification N2->N3 QC Check N4 Microfluidic Mixing (mRNA + Helpers) N3->N4 Formulation N5 Alkyne-LNP Self-Assembly N4->N5 Precipitation N6 RuAAC Click Chemistry (Bioorthogonal Tag) N5->N6 Dialysis & Rxn N7 Functionalized LNP (Validated) N6->N7 SEC Purification

Figure 1: Workflow for integrating 11-Octadecyn-1-ol into functionalized Lipid Nanoparticles.

Sources

Methodological & Application

Application Note: 11-Octadecyn-1-ol as a Keystone Precursor in Stereoselective Insect Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Ecologists, and Agrochemical Development Professionals

Executive Summary

The development of synthetic semiochemicals for Integrated Pest Management (IPM) requires active pharmaceutical ingredients (APIs) with extreme stereochemical purity. 11-Octadecyn-1-ol (CAS: 84999-79-1) serves as a highly versatile, advanced alkyne intermediate in the synthesis of lepidopteran and coleopteran sex pheromones[1]. The C11 triple bond provides a critical chemical handle, allowing researchers to perform stereodivergent reductions to achieve either the pure (Z)- or (E)-alkene geometries required to trigger species-specific olfactory receptors. This application note outlines the mechanistic grounding, self-validating protocols, and downstream applications of 11-octadecyn-1-ol in modern chemical ecology.

Chemical Ecology & Mechanistic Grounding

In insect communication, biological efficacy is inextricably linked to geometric isomerism. For example, the Egyptian stemborer (Earias spp.) relies exclusively on (Z)-11-octadecenal to locate mates[2]. Even a 1–2% impurity of the (E)-isomer can act as a behavioral antagonist, drastically reducing the efficacy of mating disruption traps.

Traditional olefination methods (e.g., Wittig reactions) often yield inseparable E/Z mixtures. By utilizing 11-octadecyn-1-ol as the starting material, chemists can bypass this limitation. The alkyne can be subjected to a poisoned catalytic hydrogenation (Lindlar's method) to enforce strict syn-addition of hydrogen, guaranteeing >98% (Z)-selectivity[3]. Once the stereocenter is established, the terminal hydroxyl group can be oxidized to an aldehyde or acetylated to an ester without compromising the alkene geometry.

Olfactory Phero Pheromone Molecule (e.g., (Z)-11-Octadecenal) OBP Odorant Binding Protein (OBP) Solubilization in Sensillum Phero->OBP Enters cuticular pore OR Odorant Receptor (OR) / Orco Membrane Depolarization OBP->OR Transports through lymph Ion Ca2+/Na+ Ion Influx Action Potential OR->Ion Conformational change Brain Antennal Lobe Behavioral Response Ion->Brain Nerve impulse transmission

Fig 1: Mechanism of pheromone reception and olfactory signal transduction in target insects.

Physicochemical Data & Target Matrix

To facilitate experimental planning, the quantitative parameters of 11-octadecyn-1-ol and its primary downstream derivatives are summarized below.

Compound / DerivativeCAS NumberMolecular WeightRole / ApplicationTarget Insect Species
11-Octadecyn-1-ol 84999-79-1266.46 g/mol Alkyne PrecursorN/A (Intermediate)
(Z)-11-Octadecen-1-ol 62972-93-4268.48 g/mol Alkene IntermediateN/A (Intermediate)
(Z)-11-Octadecenal 53939-28-9266.46 g/mol Aldehyde PheromoneEarias spp. (Egyptian stemborer)[1]
cis-Vaccenyl acetate 6198-58-9310.51 g/mol Acetate PheromoneOrtholeptura valida (Cerambycid beetle)[3]

Synthetic Workflows & Self-Validating Protocols

The following protocols represent a self-validating synthetic system. Each step includes a mechanistic rationale (causality) and an analytical validation checkpoint to ensure stereochemical integrity before proceeding.

Synthesis A 11-Octadecyn-1-ol (Alkyne Precursor) B (Z)-11-Octadecen-1-ol (Intermediate) A->B Lindlar Catalyst (H2) Stereoselective cis-reduction C (E)-11-Octadecen-1-ol (Intermediate) A->C Li/NH3 (Birch) Stereoselective trans-reduction D (Z)-11-Octadecenal (Earias spp. Pheromone) B->D Swern Oxidation (DMSO, Oxalyl Chloride) E cis-Vaccenyl Acetate (O. valida Pheromone) B->E Acetylation (Ac2O, Pyridine)

Fig 2: Stereodivergent synthetic pathways from 11-Octadecyn-1-ol to key insect pheromones.

Protocol A: Stereoselective Reduction to (Z)-11-Octadecen-1-ol
  • Causality: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) prevents the over-reduction of the alkyne to an alkane and strictly enforces syn-hydrogenation. The addition of quinoline further deactivates the catalyst, preventing post-reduction alkene isomerization[3].

  • Step-by-Step Procedure:

    • Preparation: In a flame-dried round-bottom flask, dissolve 11-octadecyn-1-ol (10 mmol) in 50 mL of anhydrous hexane.

    • Catalyst Addition: Add 5% Lindlar catalyst (0.5 g) and synthetic quinoline (2 mmol).

    • Hydrogenation: Purge the vessel with N₂ gas, then introduce H₂ gas via a balloon at 1 atm. Stir vigorously at room temperature.

    • Monitoring: Monitor H₂ uptake. The reaction typically ceases automatically after 1 equivalent of H₂ is consumed (approx. 2–4 hours).

    • Validation (Self-Correction): Filter a 0.5 mL aliquot through a micro-pad of Celite and analyze via GC-FID using a polar capillary column (e.g., DB-WAX). The alkyne peak must be absent, with the (Z)-alkene peak representing >98% area. Correction: If alkane over-reduction exceeds 1%, increase the quinoline ratio in subsequent batches.

    • Workup: Filter the bulk mixture through Celite, wash the filtrate with 1M HCl to remove quinoline, dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol B: Oxidation to (Z)-11-Octadecenal
  • Causality: Swern oxidation is prioritized over chromium-based oxidants (like PCC) to prevent over-oxidation to the carboxylic acid and to avoid heavy metal waste, ensuring a green chemistry profile suitable for scaled agrochemical manufacturing.

  • Step-by-Step Procedure:

    • Activation: Cool a solution of oxalyl chloride (12 mmol) in anhydrous DCM (40 mL) to -78 °C under an Argon atmosphere.

    • DMSO Addition: Dropwise add anhydrous DMSO (24 mmol) dissolved in DCM (10 mL). Stir for 15 minutes to form the active alkoxysulfonium intermediate.

    • Alcohol Addition: Dropwise add the (Z)-11-octadecen-1-ol (10 mmol) from Protocol A in DCM (10 mL). Stir for 45 minutes at -78 °C.

    • Base Quench: Add triethylamine (50 mmol) dropwise. Allow the reaction to slowly warm to room temperature.

    • Validation: Perform TLC (Hexane:EtOAc 9:1). The alcohol (Rf ~0.2) should be completely consumed, replaced by the less polar aldehyde (Rf ~0.6). Confirm the absence of over-oxidation via FT-IR (sharp aldehyde C=O stretch at ~1725 cm⁻¹, absence of broad O-H acid stretch).

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry, and concentrate.

Protocol C: Acetylation to cis-Vaccenyl Acetate
  • Causality: Pyridine acts as both a base and a nucleophilic catalyst (forming a highly reactive acylpyridinium intermediate) to drive the esterification of the primary alcohol with acetic anhydride to absolute completion.

  • Step-by-Step Procedure:

    • Dissolve (Z)-11-octadecen-1-ol (10 mmol) in anhydrous DCM (20 mL).

    • Add pyridine (20 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol).

    • Cool the vessel to 0 °C and add acetic anhydride (15 mmol) dropwise.

    • Stir for 2 hours while allowing the mixture to warm to room temperature.

    • Validation: GC-MS analysis must confirm the molecular ion peak corresponding to the acetate ( m/z=310 ) and the complete absence of the precursor alcohol peak.

References

  • Insect Pheromones and Intermediates Source: Jaydev Chemical Industries URL:[Link]

  • 11-OCTADECYN-1-OL|62972-93-4 Source: LookChem URL:[Link]

Sources

Use of 11-Octadecyn-1-ol in Chemical Ecology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 11-Octadecyn-1-ol in chemical ecology research. As a long-chain acetylenic alcohol, 11-Octadecyn-1-ol serves as a critical synthetic precursor for several lepidopteran pheromones and as a valuable tool for structure-activity relationship studies in insect olfaction. This document is intended for researchers, scientists, and professionals in chemical ecology and drug development, offering in-depth methodologies for electrophysiological and behavioral assays. We will cover the rationale behind its application, step-by-step protocols for Electroantennography (EAG), wind tunnel bioassays, and field trapping experiments, along with guidelines for data interpretation.

Introduction: The Role of Acetylenic Precursors in Pheromone Research

In the intricate world of insect chemical communication, the precise geometry and functionality of semiochemicals are paramount. 11-Octadecyn-1-ol is an 18-carbon alcohol featuring a carbon-carbon triple bond (alkyne) at the 11th position. While not commonly identified as a final, active pheromone component itself, its true value in chemical ecology lies in its role as a versatile synthetic intermediate.[1][2] The alkyne group provides a perfect anchor for stereoselective reduction, allowing for the controlled synthesis of either the (Z) (cis) or (E) (trans) alkene isomers, which are often the biologically active forms of lepidopteran sex pheromones.[2][3]

For instance, 11-Octadecyn-1-ol is a direct precursor to (Z)-11-octadecen-1-ol and its corresponding aldehyde, (Z)-11-octadecenal, components found in the pheromone blends of significant pests like the rice leafroller (Cnaphalocrocis medinalis) and the Egyptian stemborer (Earias insulana).[1][4][5] Therefore, studying this compound allows researchers to:

  • Synthesize Pheromone Standards: Create high-purity (Z) and (E) isomers for use in electrophysiological and behavioral assays.

  • Investigate Structure-Activity Relationships: By comparing the biological activity of the alkyne (11-Octadecyn-1-ol) with its corresponding alkenes and alkanes, researchers can probe the specific structural requirements of insect olfactory receptors.

  • Develop Novel Pest Management Tools: The synthesis of pheromone analogues can lead to the discovery of super-agonists, antagonists, or more stable lure components for monitoring and mating disruption.

This guide details the standard protocols for evaluating the biological activity of 11-Octadecyn-1-ol itself or, more commonly, the pheromone derivatives synthesized from it.

Compound Profile and Handling

Proper handling and storage are critical to maintain the integrity of the compound for sensitive biological assays.

PropertyValueSource
Chemical Name 11-Octadecyn-1-ol[1][6]
CAS Number 84999-79-1[1][6]
Molecular Formula C₁₈H₃₄O[6]
Molecular Weight 266.47 g/mol [6]
Storage -20°C, under inert atmosphere[7][8]

Procurement and Purity: 11-Octadecyn-1-ol can be commercially sourced. For biological studies, high purity (>95%) is essential to avoid confounding results from contaminants. If synthesizing in-house, purification methods such as column chromatography or recrystallization are necessary to ensure the removal of reagents and byproducts.[9][10]

Handling:

  • Solvent: For dilutions, use high-purity, redistilled solvents like hexane or pentane, which are highly volatile and generally elicit minimal response from insect antennae.

  • Preparation: Prepare solutions fresh whenever possible. Store stock solutions at -20°C in airtight vials with PTFE-lined caps to prevent degradation and contamination.

  • Safety: Wear standard personal protective equipment (gloves, safety glasses, lab coat). Handle the compound in a well-ventilated area or a fume hood.

Synthetic Pathway: From Alkyne to Active Pheromone

The primary utility of 11-Octadecyn-1-ol is its conversion to biologically active alkenols. The choice of reduction method dictates the stereochemical outcome, which is crucial for biological activity.

G cluster_start Starting Material cluster_z Z-Isomer Synthesis cluster_e E-Isomer Synthesis A 11-Octadecyn-1-ol B (Z)-11-Octadecen-1-ol A->B Lindlar Hydrogenation (H₂, Pd/CaCO₃, Pb(OAc)₂) D (E)-11-Octadecen-1-ol A->D Dissolving Metal Reduction (Na, liq. NH₃) C (Z)-11-Octadecenal B->C Oxidation (e.g., PCC) E (E)-11-Octadecenal D->E Oxidation (e.g., PCC)

Figure 1: Synthetic pathways from 11-Octadecyn-1-ol.

This diagram illustrates the stereoselective synthesis routes. The Lindlar catalyst is "poisoned" to prevent over-reduction of the alkyne to an alkane, yielding the cis (Z) alkene.[2] Conversely, a dissolving metal reduction, such as the Birch reduction, selectively produces the trans (E) alkene.[3] Subsequent oxidation yields the corresponding aldehydes, which are also common pheromone components.

Protocol 1: Electroantennography (EAG)

EAG is an essential first step to determine if an insect's antenna can detect a given compound.[11] It measures the summed electrical potential from all responding olfactory receptor neurons, providing a rapid screen for bioactivity.[12][13]

Rationale

The goal is to establish a dose-response relationship. A positive EAG response indicates that olfactory receptors on the antenna are activated by the test compound. This does not confirm a behavioral effect but is a prerequisite for one. The magnitude of the EAG response can indicate the sensitivity of the antenna to the compound.[11]

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_record Recording cluster_analysis Analysis A Prepare Serial Dilutions (10 ng/µL to 100 µg/µL) D Deliver Air Puff (Stimulus) A->D B Immobilize Insect & Excise Antenna C Mount Antenna on Electrodes B->C C->D E Record Voltage (EAG Signal) D->E F Measure Peak Amplitude (mV) E->F G Normalize Response (to Positive Control) F->G

Figure 2: Electroantennography (EAG) experimental workflow.

Step-by-Step Protocol
  • Insect Preparation:

    • Use insects of a consistent age and physiological state (e.g., 2-3 day old virgin males for sex pheromone studies).

    • Immobilize the insect by chilling it on ice for 1-2 minutes or placing it in a cut pipette tip.

    • Under a dissecting microscope, use fine microscissors to carefully excise one antenna at its base.[11]

  • Stimulus Preparation:

    • Prepare a stock solution of 11-Octadecyn-1-ol (or its derivative) in hexane (e.g., 10 mg/mL).

    • Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Pipette 10 µL of each dilution onto a small piece of filter paper (1 cm²). Insert the paper into a glass Pasteur pipette, which will serve as the stimulus cartridge.[12]

    • Prepare a solvent control (hexane only) and a positive control (a known active compound, if available).

    • Allow the solvent to evaporate for 2-3 minutes before use.

  • EAG Recording:

    • Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Ringer's solution) and connected to silver wires.[12] The base of the antenna connects to the reference electrode and the distal tip to the recording electrode. A small amount of conductive gel can ensure good contact.[11]

    • Place the antenna preparation within a Faraday cage to shield it from electrical noise.

    • A continuous stream of purified, humidified air is passed over the antenna via a main airline.

    • To deliver a stimulus, a controller diverts a puff of air (e.g., 0.5 seconds) through the stimulus pipette, injecting the odor into the main airstream.[12]

    • Present stimuli in order of increasing concentration, with a recovery period of 30-60 seconds between puffs to prevent receptor adaptation.[11]

    • Record the resulting negative voltage deflection using an amplifier and data acquisition software.[13]

Data Presentation and Interpretation

The EAG response is measured as the peak amplitude of the voltage deflection (in mV). Responses are typically normalized relative to the solvent control (set to 0) and a standard positive control (set to 100%) to allow for comparison between different preparations.

Concentration (µg on filter paper)Mean EAG Response (mV)Normalized Response (%)
0 (Solvent Control)0.1 ± 0.020
0.10.3 ± 0.0515
10.8 ± 0.1150
101.5 ± 0.20100
1001.4 ± 0.1893

Table 1: Example of EAG dose-response data for an insect antenna to a test compound.

A clear dose-dependent increase in response that plateaus at higher concentrations is indicative of a specific olfactory interaction.

Protocol 2: Wind Tunnel Bioassay

A wind tunnel provides a controlled environment to study an insect's flight response to an odor plume, bridging the gap between physiology and field behavior.[14][15][16] It is the gold standard for confirming behavioral attraction to a pheromone candidate.[17][18]

Rationale

The aim is to determine if a compound elicits the characteristic upwind flight behavior associated with locating a mate or host.[14] Observing behaviors like activation, take-off, zigzagging flight, and source contact provides strong evidence of attraction.

Experimental Parameters

Maintaining consistent conditions is crucial for reproducible results.

ParameterRecommended Value/RangeRationale
Wind Speed 0.2 - 0.4 m/sMimics natural airflow and allows for stable plume formation.[14]
Temperature 21 - 26 °CShould match the insect's natural period of activity.[14]
Relative Humidity 60 - 80%Important for insect physiology and flight performance.[14]
Light Conditions Dim red light (<1 lux)Simulates crepuscular or nocturnal conditions for night-active insects without affecting most species' vision.[14]
Step-by-Step Protocol
  • Tunnel Setup:

    • Use a tunnel made of non-absorbent material like glass or acrylic (e.g., 2m long x 1m wide x 1m high).[14]

    • Ensure a laminar (non-turbulent) airflow, which can be achieved using a fan and a series of mesh screens at the air inlet.

    • Place the odor source (e.g., a rubber septum or filter paper loaded with the test compound) at the upwind end of the tunnel.[14]

  • Insect Preparation:

    • Use insects that have been pre-conditioned to the appropriate light/dark cycle. For nocturnal moths, testing should occur during their scotophase (dark period).

    • Place individual insects in a release cage (e.g., a small mesh container) and allow them to acclimate inside the tunnel for at least 30 minutes before testing.

  • Assay Execution:

    • Apply a known dose of 11-Octadecyn-1-ol (or its derivative) dissolved in hexane to the dispenser (e.g., 10 µg on a rubber septum). Use a solvent-only dispenser as a control.

    • Place the dispenser at the upwind end of the tunnel and allow the plume to stabilize for 1-2 minutes.

    • Release the insect from the cage at the downwind end of the tunnel.

    • Observe and score the insect's behavior for a set period (e.g., 3-5 minutes).

Behavioral Cascade and Data Analysis

Quantify the response by scoring a sequence of behaviors. A higher score indicates a stronger attraction.

Behavioral_Cascade A No Response B Activation (Antennal movement, wing fanning) A->B Odor Perception C Take-off B->C D Upwind Flight (Zigzagging in plume) C->D E Source Contact D->E

Figure 3: Typical behavioral cascade of a moth responding to a pheromone plume.

Data are typically analyzed using non-parametric statistics (e.g., Chi-square test) to compare the proportion of insects completing each behavioral step between the treatment and control groups.

Protocol 3: Field Trapping

Field trials are the ultimate test of a candidate pheromone's effectiveness under natural conditions, assessing its ability to attract target insects in a complex environment with competing odors and variable weather.[19]

Rationale

The objective is to determine if a lure baited with the test compound can attract and capture significantly more target insects than unbaited (control) traps. This is the final validation step for developing a monitoring or mass-trapping tool.[20]

Step-by-Step Protocol
  • Lure Formulation:

    • Select a dispenser with a controlled release rate, such as a rubber septum, polyethylene vial, or capillary tube.[21][22]

    • Load the dispenser with a precise amount of the test compound. For initial screening, a range of doses (e.g., 100 µg, 1 mg, 10 mg) should be tested.[23]

    • Procedure for Rubber Septa:

      • Pre-extract septa with a solvent (e.g., dichloromethane) to remove impurities.

      • Air dry the septa completely in a fume hood.

      • Using a micropipette, apply the compound dissolved in a minimal amount of hexane directly onto the septum.[21]

      • Allow the solvent to evaporate for at least 20 minutes.

      • Wrap each lure individually in aluminum foil and store at -20°C until deployment.[21]

  • Experimental Design:

    • Select a suitable trap type for the target insect (e.g., delta traps or funnel traps for moths).[24]

    • Design the experiment using a randomized complete block design to account for spatial variability in the field. Each block should contain one trap for each treatment (e.g., three different doses and a control).

    • Space traps sufficiently far apart (e.g., >20 meters) to avoid interference between lures.[24]

  • Trap Deployment and Data Collection:

    • Hang traps at a consistent height and in a similar habitat (e.g., in the tree canopy for an orchard pest).[21]

    • Randomly assign the lure treatments to the trap positions within each block.

    • Check traps at regular intervals (e.g., weekly). Count and record the number of target insects captured.[21]

    • After each check, re-randomize the trap positions within each block to minimize positional bias.

Data Analysis

Trap catch data are typically non-normally distributed, so they should be transformed (e.g., using log(x+1)) before analysis with ANOVA or analyzed using generalized linear models. The goal is to determine if there are statistically significant differences in the mean number of insects captured by different lure treatments.

Conclusion

11-Octadecyn-1-ol is a foundational tool for chemical ecologists engaged in the identification and synthesis of insect pheromones. While its direct biological activity may be limited, its role as a stereoselective precursor is indispensable. The protocols outlined in this guide—from initial electrophysiological screening with EAG to behavioral confirmation in wind tunnels and final validation in the field—provide a robust framework for systematically evaluating its potential and that of its derivatives. By understanding the causality behind each experimental step, researchers can confidently generate reliable and reproducible data, advancing our knowledge of chemical communication and developing sustainable pest management strategies.

References

  • BenchChem. (2025). Application Notes and Protocols for Wind Tunnel Bioassay of Moth Behavioral Response to Pheromones. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Formulation of Pheromone-Based Lures for Insect Monitoring and Control. Benchchem.
  • Knudsen, G.K., et al. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays. Journal of Visualized Experiments, (141), e58385. [Link]

  • Guidechem. (n.d.). 11-OCTADECYN-1-OL 62972-93-4 wiki. Guidechem.
  • LookChem. (n.d.). 11-OCTADECYN-1-OL|62972-93-4. LookChem.
  • ResearchGate. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays | Request PDF.
  • Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.
  • PubMed. (2018).
  • Hodges, R.J., et al. (2003). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Journal of Stored Products Research. [Link]

  • Santa Cruz Biotechnology. (n.d.). (Z)-11-Octadecen-1-ol | CAS 62972-93-4. SCBT.
  • BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene. Benchchem.
  • Tumlinson, J. H., et al. (n.d.). Field Evaluation of Commercial Pheromone Formulations and Traps Using a More Effective Sex Pheromone Blend for the Fall Armyworm (Lepidoptera: Noctuidae)1. Journal of Economic Entomology. [Link]

  • The Pherobase. (2025). Semiochemical compound: (Z)-11-Octadecen-1-ol | C18H36O. The Pherobase.
  • Western Integrated Pest Management Center. (n.d.). Evaluation of novel sex pheromone lure to improve sustainability of invasive European Green Crab trapping to protect West Coast shellfish aquaculture.
  • nsj prayoglife. (n.d.). Octadec-11-yn-1-ol | CAS No: 84999-79-1. nsj prayoglife.
  • Indian Journal of Entomology. (2023). FIELD EFFICACY TESTING OF SEX PHEROMONE TRAPPING WITH ALTERNATIVE TRAP DESIGN-LURE OPTIONS FOR BRINJAL SHOOT AND FRUIT BORER IN. Indian Journal of Entomology.
  • Rojas, J. C., et al. (n.d.). A pheromone lure for catching fall armyworm males (Lepidoptera: Noctuidae) in Mexico. Florida Entomologist.
  • Norman, K., & Othman, A. (n.d.). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. PALMOILIS.
  • BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) with (Z)
  • MedChemExpress. (n.d.). (Z)-11-Octadecen-1-ol | Insect Pheromone. MedChemExpress.
  • MedChemExpress. (n.d.). (Z)-11-Octadecen-1-ol | Insect Pheromone. MedChemExpress Japan.
  • Jaydev Chemical Industries. (n.d.).
  • BenchChem. (2025). The Strategic Synthesis of Insect Pheromones from 11-Dodecyn-1-ol: A Technical Guide. Benchchem.
  • Alfa Chemistry. (n.d.).
  • Mori, K. (n.d.). Organic Synthesis in Pheromone Science. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Synthesis of (Z)- and (E)-Dodecenyl Acetate Pheromones from 11-Dodecen-1-ol: An Application Note and Protocol Guide. Benchchem.
  • Leal, W. S. (2013). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes. Annual Review of Entomology, 58, 373-391. [Link]

  • ResearchGate. (n.d.). Typical electroantennography (EAG) connection and measurement.
  • Cork, A., et al. (n.d.). (Z)–11–hexadecenyl acetate and (Z)–13– octadecenyl acetate improve the attractiveness of the standard sex pheromone of Cnaphalocrocis medinalis. Journal of Chemical Ecology.

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Application Note: Field Deployment of 11-Octadecyn-1-ol in Lepidopteran Pest Management

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

11-Octadecyn-1-ol (CAS: 84999-79-1) is a high-value alkyne semiochemical that has become a cornerstone in advanced integrated pest management (IPM) strategies. Traditionally, this compound is utilized as a high-yield synthetic precursor for (Z)-11-octadecen-1-ol and (Z)-11-octadecenal—key sex pheromones for Earias species such as the spotted bollworm (1)[1]. However, recent field applications leverage the alkyne itself as a highly stable, field-deployable pheromone analog. This application note details the mechanistic rationale, formulation protocols, and field deployment strategies for utilizing 11-Octadecyn-1-ol to achieve mating disruption (MD) through competitive olfactory inhibition.

Mechanistic Grounding: The Causal Role of Alkyne Analogs

Oxidative Stability vs. Natural Alkenes

Natural lepidopteran pheromones frequently contain cis (Z) double bonds, making them highly susceptible to oxidative degradation, polymerization, and UV-induced isomerization in harsh agricultural environments (2)[2]. Substituting the Z-alkene with an alkyne triple bond (as seen in 11-Octadecyn-1-ol) preserves the linear geometry required for receptor recognition while drastically increasing the molecule's environmental half-life. This structural rigidity prevents the rapid field degradation typically observed with standard alkene formulations.

Competitive Inhibition at Pheromone Binding Proteins (PBPs)

Insects detect semiochemicals via Pheromone Binding Proteins (PBPs) located in the sensilla of male antennae. 11-Octadecyn-1-ol acts as a competitive antagonist. It binds tightly to the hydrophobic pocket of the PBP but, due to the rigid nature of the alkyne bond, fails to trigger the precise conformational change required for Olfactory Receptor (OR) activation (3)[3]. This saturates the PBPs, effectively blinding the male moth to natural female plumes and resulting in robust mating disruption, ultimately suppressing population growth (4)[4].

Visualization: Mating Disruption Pathway

MatingDisruption Dispenser 11-Octadecyn-1-ol Dispenser (Field) Volatilization Controlled Release & Volatilization Dispenser->Volatilization Plume Alkyne Analog Plume (High Stability) Volatilization->Plume PBP Pheromone Binding Protein (PBP) Interception Plume->PBP Inhalation by Male Moth Receptor Olfactory Receptor Competitive Inhibition PBP->Receptor Analog Binding Disruption Mating Disruption (Pest Population Decline) Receptor->Disruption Signal Blockade

Fig 1: Mechanism of mating disruption via 11-Octadecyn-1-ol competitive inhibition.

Experimental Protocols: Formulation and Field Deployment

Self-Validating System Design: The following protocol incorporates a paired-plot design. Mating disruption efficacy is highly density-dependent; therefore, a self-validating system must include a positive control (standard alkene) to differentiate between true competitive inhibition by the alkyne and mere population collapse due to environmental factors.

Protocol 4.1: Preparation of Polymer-Matrix Dispensers

Causality Check: Why use zero-order kinetics? In field conditions, first-order release leads to an initial 'burst' followed by sub-lethal concentrations, which can inadvertently select for resistant phenotypes. Capillary dispensers ensure a constant emission rate, maintaining the analog plume above the disruption threshold for the entire mating season.

  • Matrix Selection: Utilize polyethylene (PE) or polyvinyl chloride (PVC) capillary dispensers (inner diameter 1.5 mm) to ensure zero-order release kinetics.

  • Loading: Inject 50 mg of high-purity (>96% GC) 11-Octadecyn-1-ol into each dispenser.

  • Antioxidant Addition: Although alkynes are highly stable, add 1% w/w BHT (Butylated hydroxytoluene) to protect the terminal alcohol functional group from auto-oxidation during prolonged field exposure.

  • Sealing: Ultrasonically weld the ends of the capillary tubes to prevent leakage, ensuring diffusion occurs strictly through the polymer matrix.

Protocol 4.2: Field Deployment for Mating Disruption
  • Plot Setup: Select a minimum of three isolated 1-hectare plots for the treatment (Alkyne MD), positive control (Standard Alkene MD), and negative control (Untreated). Ensure plots are separated by at least 500 meters to prevent plume drift.

  • Dispenser Distribution: Deploy dispensers at a density of 400 units/hectare. Attach dispensers to the upper third of the crop canopy (e.g., cotton or okra for Earias spp.) to align with the natural flight path and mating arena of the target pest.

  • Monitoring: Install 5 delta traps baited with standard natural (Z)-11-octadecenal lures in a grid pattern within each plot.

  • Data Collection: Record trap catches weekly. A successful MD application is validated by a >90% reduction in trap catches in the treatment plot compared to the negative control (a phenomenon known as "trap shutdown").

Data Presentation

The following table summarizes the expected quantitative outcomes when comparing the alkyne analog against the natural pheromone in field conditions.

Table 1: Comparative Field Efficacy of Pheromone Formulations

Formulation TypeActive IngredientField Half-Life (Days)Trap Catch Reduction (%)Mechanism of Action
Natural Pheromone (Z)-11-Octadecenal14 - 2185 - 90%Receptor Activation (Sensory Fatigue/Confusion)
Alkyne Analog 11-Octadecyn-1-ol45 - 6092 - 96%PBP Competitive Inhibition (Signal Blockade)
Untreated Control N/AN/ABaseline (0%)N/A

Note: The extended half-life of 11-Octadecyn-1-ol significantly reduces the labor costs associated with mid-season dispenser reapplication.

References

  • Source: jaydevchemicals.
  • Source: nih.gov (PMC)
  • Source: mdpi.com (Agronomy)
  • Source: nih.gov (PMC)

Sources

Application Note: 11-Octadecyn-1-ol as a Strategic Precursor for Insect Semiochemicals and Monitoring Programs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of agricultural biotechnology and entomological research, semiochemicals (chemical odors used for interspecific and intraspecific communication) are indispensable tools for Integrated Pest Management (IPM)[1]. Pheromones allow researchers to monitor pest populations, determine if pesticide application is mathematically warranted, and execute mating disruption strategies without adversely affecting non-target species[1].

The synthesis of these highly specific signaling molecules requires advanced intermediates. 11-Octadecyn-1-ol (CAS: 84999-79-1) serves as a critical alkyne precursor[1]. Because insect olfactory receptors exhibit profound stereospecificity, synthesizing long-chain alkenes with absolute (Z)-stereochemistry is paramount. 11-Octadecyn-1-ol provides a rigid triple-bond scaffold that can be precisely reduced to the biologically active (Z)-alkene configuration, bypassing the isomeric mixtures often produced by standard Wittig olefination.

Mechanistic Rationale: The Alkyne Advantage

The biological activity of a synthesized pheromone lure depends heavily on the isomeric purity of its double bonds. Trace amounts of the (E)-isomer can act as a behavioral antagonist, severely inhibiting trap catch efficacy. Starting with an alkyne like 11-Octadecyn-1-ol allows for a stereoselective syn-addition of hydrogen using poisoned catalysts (e.g., Pd-BaSO4)[2]. This self-validating synthetic strategy prevents over-reduction to the alkane and ensures a >98% (Z)-isomer purity, a threshold mandatory for field efficacy.

Synthetic Pathways and Biological Targets

11-Octadecyn-1-ol is the foundational building block for two primary semiochemicals:

  • (Z)-11-Octadecenal : The primary sex pheromone of the Egyptian stemborer (Earias species)[1].

  • cis-Vaccenyl acetate : Synthesized via the intermediate (Z)-11-Octadecen-1-ol, this is a female-produced sex attractant for the cerambycid beetle Ortholeptura valida[3].

G A 11-Octadecyn-1-ol (CAS: 84999-79-1) B (Z)-11-Octadecen-1-ol (Intermediate) A->B Semi-hydrogenation (H2, Pd-BaSO4) C (Z)-11-Octadecenal (Earias spp. Pheromone) B->C Oxidation (PCC or Swern) D cis-Vaccenyl Acetate (O. valida Pheromone) B->D Acetylation (Ac2O, Pyridine)

Figure 1: Synthetic pathways from 11-Octadecyn-1-ol to key insect semiochemicals.

Quantitative Data and Physicochemical Properties

Table 1: Physicochemical Properties of 11-Octadecyn-1-ol

ParameterSpecificationSource
Chemical Name 11-Octadecyn-1-ol[4]
CAS Registry Number 84999-79-1[1]
Molecular Formula C18H34O[4]
Target Application Advanced intermediate for insect semiochemicals[1]
Storage Condition -20°C (to prevent degradation)[3]

Table 2: Synthetic Yields for Semiochemical Derivation

Reaction StepReagents / CatalystTarget ProductReference YieldIsomeric Purity (Z:E)
Semi-hydrogenationH2, Pd-BaSO4, Methanol(Z)-11-Octadecen-1-ol96.0%[2]> 98:2
OxidationPCC, CH2Cl2(Z)-11-Octadecenal~ 85.0%> 98:2
AcetylationAc2O, Pyridinecis-Vaccenyl Acetate~ 94.0%> 98:2

Experimental Protocols

Protocol 1: Stereoselective Semi-Hydrogenation of 11-Octadecyn-1-ol

Objective: To synthesize (Z)-11-Octadecen-1-ol with >98% isomeric purity. Causality: The use of Palladium on Barium Sulfate (Pd-BaSO4) poisoned with synthetic quinoline prevents the complete reduction of the alkyne to an alkane and strictly dictates the syn-addition of hydrogen, yielding the biologically active (Z)-conformation[2].

Step-by-Step Methodology:

  • Reaction Setup : Dissolve 10 mmol of 11-Octadecyn-1-ol in 50 mL of anhydrous methanol[2].

  • Catalyst Addition : Add 5 mol% of Pd-BaSO4 and 10 mol% of synthetic quinoline. Crucial Step: Quinoline acts as a catalyst poison, deactivating the most reactive palladium sites to prevent over-reduction.

  • Hydrogenation : Purge the reaction flask with nitrogen, then introduce hydrogen gas via a balloon. Stir vigorously at room temperature until exactly 1 equivalent of H2 is consumed (monitor via a gas burette).

  • Quenching & Filtration : Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Self-Validating QC : Analyze the crude product via Gas Chromatography with a Flame Ionization Detector (GC-FID) using a polar capillary column (e.g., DB-WAX). The retention time difference between (Z) and (E) isomers on a polar column validates the stereochemical outcome. Proceed to the next synthetic step only if the Z:E ratio is ≥ 98:2.

Protocol 2: Formulation and Field Deployment of Pheromone Lures

Objective: To formulate the synthesized (Z)-11-Octadecenal into controlled-release dispensers for Earias species monitoring[1]. Causality: Pheromones are highly volatile. Without a controlled-release matrix, the chemical would dissipate within hours. Red rubber septa provide a zero-order release kinetic profile, mimicking the natural, sustained emission of the female insect gland over a 4-6 week monitoring period.

Step-by-Step Methodology:

  • Solution Preparation : Dissolve the synthesized (Z)-11-Octadecenal in HPLC-grade hexane to achieve a concentration of 1 mg/mL.

  • Stabilization : Add 1% (w/w) Butylated hydroxytoluene (BHT). Causality: Aldehydes are highly prone to auto-oxidation in the presence of air and UV light. BHT scavenges free radicals, preserving the lure's integrity in harsh field conditions.

  • Loading : Apply 100 µL (100 µg of active ingredient) directly into the cup of a pre-extracted red rubber septum. Allow the hexane to evaporate slowly in a fume hood.

  • Self-Validating QC : Extract a random sample of 5 loaded septa after 24 hours and quantify the active ingredient via GC-MS to ensure uniform loading distribution and absence of degradation.

  • Field Deployment : Place the septa in standard Delta traps suspended 1.5 meters above the crop canopy. Check traps weekly to monitor pest populations; a sudden spike in trap catch indicates a mating flight, mathematically signaling that pesticide application is warranted[1].

References

1.[1] Insect Pheromones and Intermediates - Jaydev Chemical Industries Source: jaydevchemicals.com URL: 1

2.[3] 11-OCTADECYN-1-OL 62972-93-4 wiki - Guidechem Source: guidechem.com URL: 3

3.[2] 11-OCTADECYN-1-OL|62972-93-4 - LookChem Source: lookchem.com URL: 2

4.[4] Octadec-11-yn-1-ol - nsj prayoglife | CAS No: 84999-79-1 Source: prayoglife.com URL: 4

Sources

Application Note: A Detailed Protocol for Electroantennography (EAG) with the Semiochemical Precursor 11-Octadecyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

Electroantennography (EAG) is a foundational electrophysiological technique that provides a rapid and sensitive measure of an insect's olfactory response to volatile compounds. First developed by Schneider (1957), the method records the summed electrical potential from the entire antenna, representing the collective depolarization of numerous olfactory receptor neurons upon encountering an odorant stimulus.[1][2][3] This makes EAG an invaluable high-throughput screening tool in chemical ecology, entomology, and the development of novel pest management strategies that leverage semiochemicals—chemicals that mediate intra- and interspecific communication.[4][5]

This guide provides a comprehensive, field-proven protocol for conducting EAG studies with 11-Octadecyn-1-ol (CAS No: 84999-79-1).[6] This C18 acetylenic alcohol is a known synthetic precursor for important lepidopteran pheromones, such as (Z)-11-Octadecenal, making it a compound of significant interest for researchers studying the olfactory systems of various moth and borer species.[5] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale to ensure robust, reproducible, and trustworthy results.

Core Principles of Olfactory Reception and EAG

The insect antenna is a complex sensory organ adorned with various types of sensilla, which house olfactory receptor neurons (ORNs). When molecules of a volatile compound like 11-Octadecyn-1-ol enter a sensillum, they bind to specific Olfactory Receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the dendritic membranes of ORNs.[7][8] This binding event initiates a signal transduction cascade, typically involving the conversion of ATP to cyclic AMP (cAMP), which opens ion channels.[7] The resulting influx of cations depolarizes the neuron, generating an electrical signal.

An EAG recording measures the slow negative voltage deflection that results from the summation of these individual depolarizations across a large population of responding ORNs.[2][9] The amplitude of this EAG response is proportional to the number of neurons activated and the intensity of their response, providing a quantitative measure of the antenna's sensitivity to the tested compound.[10]

Materials and Equipment

CategoryItem
Chemicals & Reagents 11-Octadecyn-1-ol (high purity, >95%)
High-purity solvent (e.g., Hexane or Pentane)
Positive control compound (e.g., a known pheromone component for the test species)
Insect Saline Solution (e.g., Kaissling recipe)[9]
Electrode/Conductive Gel
Hardware EAG System (Preamplifier, Main Amplifier, Data Acquisition Interface)
Faraday Cage
Air Delivery System (with charcoal filter and humidifier)
Stimulus Controller (for precise air puff delivery)
Stereomicroscope (for antenna preparation)
Micromanipulators (for electrode placement)
Consumables Insect subjects (e.g., relevant moth species), reared under controlled conditions
Glass capillary tubes (for electrodes) or a pre-made electrode fork
Pasteur pipettes (for stimulus cartridges)
Filter paper (e.g., Whatman No. 1)
Micropipettes and tips
Micro-scissors and fine-tipped forceps

Detailed Experimental Protocol

This protocol is divided into four key stages: Preparation, Antenna Mounting, Data Recording, and Analysis.

Stage 1: Preparation of Solutions and Stimuli

The accuracy of EAG results begins with meticulous preparation of the chemical stimuli.

  • Stock Solution Preparation: Prepare a stock solution of 11-Octadecyn-1-ol in a high-purity solvent like hexane at a concentration of 1 µg/µL. The choice of solvent is critical; it must be volatile enough to evaporate quickly from the filter paper and should not elicit a strong EAG response on its own.[11]

  • Serial Dilutions: From the stock solution, perform serial dilutions to create a range of concentrations for dose-response testing. A typical logarithmic series would be: 100 ng/µL, 10 ng/µL, 1 ng/µL, 0.1 ng/µL, and 0.01 ng/µL. This wide range is essential for characterizing the sensitivity threshold and saturation point of the antennal response.[12]

  • Control Preparation:

    • Negative (Solvent) Control: Prepare a stimulus cartridge containing only the solvent (e.g., 10 µL of hexane) on filter paper. This is crucial for differentiating the chemosensory response from any mechanical response to the air puff or a response to the solvent itself.[10]

    • Positive Control: Prepare a cartridge with a compound known to elicit a reliable response in the test species (e.g., a primary pheromone component) at a moderate concentration. This control validates the viability and responsiveness of the antennal preparation throughout the experiment.[4]

  • Stimulus Cartridge Loading: For each concentration and control, pipette 10 µL of the solution onto a small piece of filter paper (e.g., 1 cm x 2 cm). Insert the filter paper into a clean Pasteur pipette and seal the ends with parafilm. Allow at least 2 minutes for the solvent to evaporate before use.[11][13]

Stage 2: Insect and Antenna Preparation

The quality of the antennal preparation is the single most important factor for obtaining stable and reliable recordings.

  • Insect Immobilization: Anesthetize an insect (e.g., a 2-3 day old male moth) by chilling it on ice for 1-2 minutes or in a freezer for 30-45 seconds. Immobilize the insect in the cut-off end of a pipette tip or on a wax block, leaving the head and antennae exposed and accessible.[12][13]

  • Antenna Excision: Under a stereomicroscope, use fine micro-scissors to carefully excise one antenna at its base (scape). Handle the antenna gently with forceps to avoid damaging the delicate sensilla.[4][11]

  • Mounting the Antenna:

    • Immediately transfer the excised antenna to the electrode holder. A common and effective method uses a forked electrode holder.[4][13]

    • Place the basal (cut) end of the antenna onto the reference electrode.

    • Gently bring the distal tip of the antenna into contact with the recording electrode. A small amount of conductive gel can be applied to both electrodes to ensure a stable electrical connection and prevent desiccation.[13][14] The gel bridges the gap between the insect cuticle and the metal electrode, reducing background noise.

Stage 3: EAG Recording Procedure

This stage requires a controlled environment to minimize electrical noise and ensure consistent stimulus delivery.

  • System Setup: Place the mounted antennal preparation inside a Faraday cage to shield it from external electrical interference.[13]

  • Stabilization: Position the antenna in a continuous stream of charcoal-filtered and humidified air (e.g., flow rate of 200-400 mL/min).[14][15] This clean airstream provides a stable baseline and prevents the preparation from drying out. Allow the preparation to stabilize for 1-2 minutes until a steady baseline voltage is observed on the recording software.

  • Stimulus Delivery:

    • Begin by presenting the negative (solvent) control to establish the baseline mechanical/solvent response.

    • Insert the tip of a stimulus pipette into the port of the stimulus delivery tube, which is aimed approximately 1-2 cm from the antenna.[13]

    • Using a stimulus controller, deliver a short puff of air (typically 0.5-1 second) through the pipette.[10][15] This injects the odorant molecules into the continuous airstream, carrying them over the antenna.

  • Recording Sequence:

    • Record the resulting voltage deflection (the EAG response).

    • Allow a sufficient recovery period between stimuli (e.g., 45-60 seconds) for the antennal receptors to repolarize and return to baseline.[12][13] Insufficient recovery time can lead to receptor adaptation and skewed results.

    • Present the stimuli in order of increasing concentration, from the lowest to the highest dose. Punctuate the series by periodically re-testing with the solvent and positive controls to monitor the preparation's health. A significant drop in the positive control response indicates the antenna is losing viability.[4][13]

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through a system of integrated checks and controls designed to validate each recording session.

  • Baseline Stability: A flat, stable baseline before each stimulus puff is non-negotiable. A drifting baseline indicates a poor electrical connection or a dying preparation, and the data should be discarded.

  • Negative Control Validation: The response to the solvent-only puff should be minimal to negligible. This confirms that subsequent responses are due to the chemical properties of 11-Octadecyn-1-ol, not the mechanical force of the puff or the solvent.[4][10]

  • Positive Control Viability Check: The positive control should elicit a strong, consistent response throughout the experiment. This serves as a critical internal standard, confirming that the ORNs are healthy and capable of responding. A diminishing response over time can be accounted for through data normalization.[4]

  • Dose-Response Logic: A biologically relevant response will typically show a dose-dependent relationship, where increasing concentrations of 11-Octadecyn-1-ol elicit larger EAG amplitudes, up to a saturation point. The absence of this pattern may suggest a non-specific response or a problem with the preparation.

Data Acquisition and Analysis

  • Measurement: The primary metric is the peak amplitude of the negative voltage deflection from the pre-stimulus baseline, measured in millivolts (mV).[10][13]

  • Control Subtraction: For each response, subtract the average amplitude of the solvent control responses. This corrects for any small mechanical or solvent-induced artifacts.[16]

  • Normalization: To compare responses across different preparations and to account for the gradual decline in antenna sensitivity over time, data should be normalized. A common method is to express the solvent-corrected response to 11-Octadecyn-1-ol as a percentage of the response to the positive control or a designated standard compound presented during the same session.[10][17]

    • Normalized Response (%) = (Response to Test Compound / Response to Standard) x 100

  • Dose-Response Curve: Plot the mean normalized EAG response (Y-axis) against the logarithm of the stimulus concentration (X-axis). This visualization is standard for comparing the relative sensitivity of the antenna to different compounds.[16]

Quantitative Data Summary

The following table provides a representative set of parameters and expected (hypothetical) results for an EAG experiment with 11-Octadecyn-1-ol on a responsive moth species. Actual values will vary depending on the species and specific setup.

ParameterValueRationale
Stimulus Concentrations 0.01, 0.1, 1, 10, 100 ng on filter paperA logarithmic scale is used to effectively capture the full dynamic range of the olfactory response.[11]
Solvent HexaneHigh volatility and typically low intrinsic EAG activity.[10]
Puff Duration 0.5 secondsProvides a discrete, reproducible stimulus pulse without oversaturating the antenna.[13]
Inter-Puff Interval 60 secondsAllows for complete recovery of the antennal receptors and return to baseline, preventing adaptation.[16]
Humidified Airflow 300 mL/minPrevents desiccation and maintains the physiological viability of the antennal preparation.[14]
Hypothetical Response (10 ng) 0.8 - 1.5 mV (Absolute)A moderate, easily measurable response indicating sensitivity.
Hypothetical Response (Solvent) < 0.1 mVConfirms a minimal response to the solvent and mechanical puff.[16]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire EAG protocol, from initial preparation to final data analysis.

EAG_Workflow cluster_prep 1. Preparation cluster_setup 2. Antenna Setup cluster_rec 3. Recording cluster_analysis 4. Data Analysis P1 Prepare 11-Octadecyn-1-ol Serial Dilutions P3 Load Stimulus Cartridges (Pasteur Pipettes) P1->P3 P2 Prepare Control Stimuli (Solvent & Positive) P2->P3 S3 Place in Faraday Cage & Start Humidified Airflow P3->S3 Introduce Cartridges S1 Immobilize Insect & Excise Antenna S2 Mount Antenna on Electrode Holder S1->S2 S2->S3 R1 Allow Baseline to Stabilize S3->R1 R2 Deliver 0.5s Puff of Stimulus R1->R2 R3 Record Voltage (EAG Response) R2->R3 R4 Wait 60s for Recovery R3->R4 A1 Measure Peak Amplitude (mV) R3->A1 R4->R2 A2 Subtract Solvent Control Response A1->A2 A3 Normalize Data (vs. Positive Control) A2->A3 A4 Generate Dose-Response Curve A3->A4

Caption: Workflow diagram of the electroantennography (EAG) protocol.

References

  • Leal, W. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments (JoVE), (61), e3793. [Link]

  • Thierry, D., et al. (2014). The contribution of electrophysiology to entomology. Horizon IRD. [Link]

  • Effective Altruism Forum. (2021). EAG survey data analysis. Retrieved from [Link]

  • Jaydev Chemical Industries. (n.d.). Insect Pheromones and Intermediates. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Research progress on insect visual electrophysiological techniques. PubMed. [Link]

  • NEIU Digital Commons. (n.d.). Development Of Methodology And Video Instructions For Electroantennography In The Undergraduate Laboratory. Retrieved from [Link]

  • O'Meara, Y., & Dahanukar, A. (2014). Neurophysiological Recording Techniques Applied to Insect Chemosensory Systems. Methods in Molecular Biology.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). Octadec-11-yn-1-ol. Retrieved from [Link]

  • Lee, Y., & Kwon, H. W. (2014). Electrophysiological Recording From Drosophila Labellar Taste Sensilla. Journal of Visualized Experiments (JoVE), (84), e51231. [Link]

  • JoVE. (2016). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments (JoVE). [Link]

  • EAG Inc. (n.d.). Using Big Data Analytics for Oil & Gas. Retrieved from [Link]

  • Quorum Software. (2025). EAG Foundations Uses Quorum Data Hub for Energy Insights. Retrieved from [Link]

  • Olsson, S. B., & Hansson, B. S. (2013). Electroantennogram and Single Sensillum Recording in Insect Antennae. Methods in Molecular Biology.
  • Golino, H., & Christensen, A. (n.d.). Exploratory Graph Analysis – a Framework for Estimating the Number of Dimensions in Multivariate Data using Network Psychometrics. EGAnet. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) The Contribution of Electrophysiology to Entomology. Retrieved from [Link]

  • McClintock, T. S., et al. (2021). Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice. Chemical Senses. [Link]

  • YouTube. (2025). EAG Foundations With Quorum Data Hub - Self-Service Analytics. Retrieved from [Link]

  • Zhang, J., et al. (2025). Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae. MDPI. [Link]

  • Barrozo, R. B., et al. (2018). Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna. Frontiers in Cellular Neuroscience. [Link]

  • Ranganathan, S., et al. (2010). Electroantennogram responses of the potato tuber moth, Phthorimaea operculella (Lepidoptera; Gelichiidae) to plant volatiles. Journal of Biosciences. [Link]

  • Wikipedia. (n.d.). Olfactory receptor. Retrieved from [Link]

  • Li, Y., et al. (2024). Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig. MDPI. [Link]

  • Li, Y., et al. (2025). Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors. Frontiers in Molecular Biosciences. [Link]

  • Munger, S. D., et al. (2010). Olfactory receptors: GPCRs and beyond. Journal of Neurochemistry. [Link]

Sources

Comprehensive Application Note: 11-Octadecyn-1-ol in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing stereospecific, long-chain aliphatic molecules for both agricultural and pharmaceutical applications. 11-Octadecyn-1-ol (CAS: 84999-79-1) is a highly versatile, bifunctional C18 synthon. Featuring a terminal primary hydroxyl group and an internal alkyne at the C11 position, it provides a predictable scaffold for advanced organic synthesis. This guide details the mechanistic rationale and validated protocols for utilizing 11-octadecyn-1-ol in the synthesis of critical insect pheromones and pharmaceutical lipid mimics.

Mechanistic Insights: The Causality of Experimental Design

The synthetic value of 11-octadecyn-1-ol lies in its dual reactivity. The terminal hydroxyl allows for facile esterification, oxidation, or etherification, while the internal alkyne serves as a latent cis-alkene.

Stereoselective Semi-Hydrogenation (Kinetic vs. Thermodynamic Control)

In the synthesis of semiochemicals like cis-vaccenyl acetate (cVA), stereochemistry is biologically critical; even trace amounts of the E-isomer can antagonize pheromone receptor binding. Complete hydrogenation of an alkyne to an alkane is thermodynamically favored. To isolate the intermediate Z-alkene, we must impose kinetic control using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).

  • Causality : The quinoline occupies highly active sites on the palladium surface. This limits hydrogen availability and drastically reduces the rate of alkene reduction compared to alkyne reduction. Furthermore, the heterogeneous catalytic hydrogenation forces the simultaneous delivery of two hydrogen atoms from the metal surface (syn-addition), exclusively yielding the Z-configuration [1].

Hydrophobic Anchoring in Lipase Inhibitors

In drug development, 11-octadecyn-1-ol is utilized to synthesize 2-oxy-benzoxazinone derivatives, which act as pancreatic lipase inhibitors for obesity treatment [2].

  • Causality : Pancreatic lipases naturally hydrolyze triglycerides. By grafting the 18-carbon octadecynyl chain onto a reactive benzoxazinone core, the aliphatic chain mimics the hydrophobic tail of a natural fatty acid. This drives the molecule into the hydrophobic binding pocket of the lipase via van der Waals interactions, perfectly positioning the benzoxazinone warhead to covalently acylate the active-site serine (Ser152), thereby inhibiting fat absorption.

Synthetic Workflows and Logical Relationships

The following diagram illustrates the divergent synthetic pathways originating from 11-octadecyn-1-ol, highlighting its role as a central precursor.

G A 11-Octadecyn-1-ol (Internal Alkyne) B (Z)-11-Octadecen-1-ol (cis-Vaccenyl Alcohol) A->B H2, Lindlar Catalyst (Stereoselective Semi-Reduction) D 2-Oxy-benzoxazinone Derivatives (Lipase Inhibitors) A->D Coupling / Esterification (Hydrophobic Tail Grafting) C cis-Vaccenyl Acetate (cVA) (Insect Pheromone) B->C Ac2O, Pyridine (Acetylation)

Workflow of 11-Octadecyn-1-ol derivatization into pheromones and lipase inhibitors.

Quantitative Data and Reaction Parameters

Table 1: Physicochemical Properties of 11-Octadecyn-1-ol

PropertyValue
Chemical Name 11-Octadecyn-1-ol
CAS Number 84999-79-1
Molecular Formula C₁₈H₃₄O
Molecular Weight 266.47 g/mol
Key Functional Groups Primary Alcohol (-OH), Internal Alkyne (-C≡C-)
Downstream Target (Z)-11-Octadecen-1-ol (CAS: 62972-93-4)

Table 2: Comparative Reaction Yields and Conditions

Reaction TypeReagents & ConditionsTarget ProductTypical Yield
Semi-Hydrogenation H₂, Pd-BaSO₄ (or Lindlar), MeOH, 25°C(Z)-11-Octadecen-1-ol94.0 - 96.0%
Acetylation Ac₂O, Pyridine, DMAP, DCM, 0°C to RTcis-Vaccenyl Acetate> 90.0%
Esterification 5-methyl-2-aminobenzoic acid, Coupling AgentLipase Inhibitor PrecursorVariable

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps (in-process controls) to guarantee product fidelity.

Protocol 1: Stereoselective Semi-Hydrogenation to (Z)-11-Octadecen-1-ol

This protocol utilizes kinetic control to prevent over-reduction to the alkane [3].

Reagents:

  • 11-Octadecyn-1-ol (10 mmol)

  • Lindlar Catalyst (5% Pd on CaCO₃, lead poisoned, 0.5 g)

  • Synthetic Quinoline (2 mmol)

  • Anhydrous Methanol (50 mL)

  • Hydrogen Gas (Balloon)

Step-by-Step Methodology:

  • Preparation : Dissolve 11-octadecyn-1-ol in anhydrous methanol within a flame-dried round-bottom flask.

  • Catalyst Addition : Add the Lindlar catalyst and synthetic quinoline. (Causality: Quinoline is mandatory to poison the highly active Pd sites, ensuring the reaction halts at the alkene stage).

  • Atmosphere Exchange : Purge the flask with Argon (3x), followed by Hydrogen gas (3x) to establish a reactive atmosphere.

  • Reaction : Stir the suspension vigorously under a hydrogen balloon (1 atm) at 25°C.

  • Self-Validation (Critical) : Pull a 0.1 mL aliquot every 30 minutes, filter through a 0.22 µm syringe filter, and analyze via GC-FID. The kinetic control is validated when the alkyne peak disappears and the alkene peak maximizes without the appearance of an alkane peak. Stop the reaction immediately at >98% conversion.

  • Workup : Filter the mixture through a pad of Celite to remove the catalyst. (Causality: Complete removal of trace palladium is critical to prevent unwanted isomerization of the Z-alkene during concentration).

  • Isolation : Concentrate under reduced pressure to yield (Z)-11-octadecen-1-ol as a pale yellow oil.

Protocol 2: Acetylation to cis-Vaccenyl Acetate (cVA)

This protocol converts the intermediate alcohol into the final pheromone product.

Reagents:

  • (Z)-11-Octadecen-1-ol (8 mmol)

  • Acetic Anhydride (12 mmol)

  • Anhydrous Pyridine (16 mmol)

  • 4-Dimethylaminopyridine (DMAP, 0.4 mmol)

  • Anhydrous Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:

  • Preparation : Dissolve (Z)-11-octadecen-1-ol in DCM. Add pyridine and DMAP. (Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates esterification).

  • Addition : Cool the mixture to 0°C in an ice bath. Add acetic anhydride dropwise. (Causality: Exothermic control prevents unwanted side reactions or double-bond isomerization).

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation : Perform TLC (Hexane:Ethyl Acetate 9:1). The reaction is self-validated as complete when the polar alcohol spot (lower Rf) completely shifts to a non-polar ester spot (higher Rf).

  • Quenching : Add saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes. (Causality: This hydrolyzes unreacted acetic anhydride into water-soluble acetic acid).

  • Extraction & Washing : Extract with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl to remove residual pyridine, followed by a brine wash.

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford high-purity cis-vaccenyl acetate.

References

  • LookChem Database. 11-OCTADECYN-1-OL Synthesis and Properties. LookChem.
  • US Patent 6624161B2. 2-Oxy-benzoxazinone derivatives for the treatment of obesity. Google Patents.
  • GuideChem Encyclopedia. 11-OCTADECYN-1-OL 62972-93-4 wiki. GuideChem.

Advanced Metabolic Tracing: Isotopic Labeling of 11-Octadecyn-1-ol for High-Resolution Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mapping of complex cellular lipidomes requires metabolic tracers that perfectly mimic endogenous lipids while offering distinct analytical signatures. 11-Octadecyn-1-ol , an 18-carbon fatty alcohol containing an alkyne moiety at the C11 position, serves as a highly efficient bioorthogonal tracer. When combined with stable isotopic labeling (e.g., deuterium or 13C substitution) and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, researchers can achieve multiplexed, single-cell resolution of lipid metabolism [1].

This Application Note provides a comprehensive, self-validating protocol for utilizing isotopically labeled 11-Octadecyn-1-ol to trace fatty alcohol oxidation, acyl-CoA activation, and subsequent incorporation into complex glycerolipids and sphingolipids.

Mechanistic Causality: The Fate of 11-Octadecyn-1-ol

To design a robust metabolic experiment, one must understand the enzymatic causality driving the tracer's incorporation.

  • Cellular Uptake and Initial Oxidation : Exogenous 11-Octadecyn-1-ol is taken up by cells and rapidly oxidized by the Fatty Alcohol:NAD+ Oxidoreductase (FAO) complex—specifically Fatty Alcohol Dehydrogenase (FADH)—into 11-octadecynal. It is subsequently converted to 11-octadecynoic acid by Fatty Aldehyde Dehydrogenase (FALDH) [2].

  • Acyl-CoA Activation & Lipid Synthesis : The resulting alkyne-fatty acid is activated by Acyl-CoA synthetases. The internal placement of the triple bond at the C11 position minimizes steric hindrance at the carboxyl terminus, ensuring the tracer is processed at rates nearly identical to endogenous stearyl or oleyl alcohol.

  • Bioorthogonal Derivatization : Alkyne lipids inherently suffer from poor ionization in mass spectrometry (MS). By reacting the alkyne with an azide-functionalized reporter molecule (e.g., the C171 probe) that carries a permanent positive charge, ionization efficiency is boosted by 5- to 50-fold, pushing detection limits into the femtomole range [3]. Isotopic labeling of the tracer (e.g., d4​ -11-Octadecyn-1-ol) allows for pooling multiple experimental conditions into a single MS run, eliminating extraction variance.

MetabolicWorkflow A Isotope-Labeled 11-Octadecyn-1-ol (Tracer) B Fatty Alcohol Dehydrogenase (FADH / FAO) A->B C 11-Octadecynal (Intermediate) B->C D Fatty Aldehyde Dehydrogenase (FALDH) C->D E 11-Octadecynoic Acid D->E F Lipid Synthesis (TG, PC, PE, etc.) E->F Acyl-CoA Synthetase G Lipid Extraction & Click Chemistry (C171/C175) F->G Chloroform/Methanol Extraction H LC-MS/MS Multiplexed Analysis G->H Mass Shift & Ionization Boost

Metabolic conversion of 11-Octadecyn-1-ol to complex lipids and downstream click-MS detection.

Multiplexing Strategy

By utilizing a "Light" (unlabeled alkyne) and "Heavy" (isotopically labeled alkyne) version of 11-Octadecyn-1-ol, researchers can perform simultaneous comparative lipidomics.

MultiplexingLogic Cond1 Condition 1 (e.g., Control) Label1 11-Octadecyn-1-ol (Light) Cond1->Label1 Cond2 Condition 2 (e.g., Treated) Label2 d4-11-Octadecyn-1-ol (Heavy) Cond2->Label2 Ext1 Lipid Extract 1 Label1->Ext1 Ext2 Lipid Extract 2 Label2->Ext2 Click Pool & Click Reaction (C171 Azide Probe) Ext1->Click Ext2->Click MS LC-MS/MS Analysis (Simultaneous Quantification) Click->MS

Multiplexed lipidomics workflow using stable isotope-labeled alkyne tracers.

Experimental Protocols

Protocol A: Preparation of Isotope-Labeled Tracer Media

Scientific Rationale: Fatty alcohols are highly hydrophobic. Direct addition to aqueous cell culture media results in micelle formation and uneven cellular uptake. Conjugation to essentially fatty acid-free Bovine Serum Albumin (BSA) ensures physiological monomeric delivery.

  • Tracer Stock : Dissolve d4​ -11-Octadecyn-1-ol in 100% ethanol to a concentration of 50 mM.

  • BSA Complexation : Warm a 10% (w/v) fatty acid-free BSA solution in PBS to 37°C. Dropwise, add the tracer stock to the BSA solution while vortexing vigorously to achieve a final tracer concentration of 5 mM (1:10 dilution).

  • Incubation : Incubate the mixture at 37°C for 30 minutes to allow complete binding.

  • Media Formulation : Dilute the complex into pre-warmed complete cell culture medium to achieve the desired working concentration (typically 50–100 µM).

Protocol B: Pulse-Chase Metabolic Labeling

Self-Validating QC Step: Always include a "Mock" well (cells treated with BSA-vehicle only) to establish the baseline MS background and validate that detected signals are strictly click-dependent.

  • Pulse : Aspirate growth media from cells (e.g., 70% confluent hepatocytes or adipocytes). Wash once with warm PBS. Add the tracer-formulated media and incubate at 37°C for the desired pulse time (e.g., 1 to 4 hours).

  • Chase (Optional) : To track lipid turnover, remove the pulse media, wash cells twice with PBS containing 0.1% BSA (to extract unincorporated tracer from the plasma membrane), and replace with standard media.

  • Harvest : Wash cells with ice-cold PBS. Scrape cells in 500 µL of ice-cold PBS and transfer to a glass vial.

Protocol C: Lipid Extraction & CuAAC Click Derivatization

Scientific Rationale: The use of THPTA ligand in the click reaction is critical. It stabilizes the Cu(I) oxidation state and prevents Cu-mediated generation of reactive oxygen species (ROS), which would otherwise peroxidize polyunsaturated lipids in the extract.

  • Extraction : Perform a modified Folch extraction. Add 1.5 mL of Chloroform:Methanol (2:1, v/v) to the 500 µL cell suspension. Include a non-alkyne internal standard (e.g., SPLASH Lipidomix) for extraction efficiency QC. Vortex for 5 min, then centrifuge at 2,000 x g for 10 min.

  • Drying : Recover the lower organic phase and evaporate to dryness under a gentle stream of nitrogen gas.

  • Click Reaction Mix : Re-dissolve the lipid film in 50 µL of Chloroform. Add 50 µL of a click master mix containing:

    • 1 mM C171 Azide Reporter (or equivalent positively charged azide)

    • 2 mM CuSO4​

    • 4 mM THPTA ligand

    • 10 mM Sodium Ascorbate (freshly prepared)

    • Solvent: Methanol/Water (8:1, v/v)

  • Incubation : Shake the mixture at room temperature for 2 hours in the dark.

  • Phase Separation : Add 200 µL Chloroform and 100 µL Water to stop the reaction. Vortex and centrifuge. Extract the lower organic phase, dry under nitrogen, and reconstitute in 100 µL of Isopropanol:Methanol (1:1) for LC-MS/MS.

Protocol D: LC-MS/MS Data Acquisition
  • Chromatography : Use a C18 reversed-phase column. Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate. Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • MS Settings : Operate in Positive Electrospray Ionization (+ESI) mode. The C171 reporter imparts a permanent positive charge, meaning all labeled lipids (even neutral lipids like triglycerides) will be detected as [M]+ ions.

  • Fragmentation (MS2) : Set collision energy to induce the predictable neutral loss of dimethylethylamine (NL 73.09 Da) from the C171 tag [3], allowing for highly specific Multiple Reaction Monitoring (MRM) transitions.

Quantitative Data Presentation

To accurately identify metabolites, researchers must calculate the mass shift introduced by both the isotopic label and the click reporter. Table 1 summarizes the expected mass relationships.

Table 1: Expected Mass Characteristics for 11-Octadecyn-1-ol Metabolites

Metabolic FateEndogenous Lipid (Unlabeled)Alkyne Tracer (Light)Isotope Tracer ( d4​ -Heavy)Click-Derivatized (Light + C171)Click-Derivatized (Heavy + C171)
Fatty Alcohol Stearyl Alcohol11-Octadecyn-1-ol d4​ -11-Octadecyn-1-ol [Mlight​+MC171​]+ [Mheavy​+MC171​]+
Fatty Acid Stearic Acid (18:0)11-Octadecynoic Acid d4​ -11-Octadecynoic Acid [Mlight−FA​+MC171​]+ [Mheavy−FA​+MC171​]+
Phosphatidylcholine (PC) PC (16:0/18:0)PC (16:0/18:1-alkyne)PC (16:0/ d4​ -18:1-alkyne) [Mlight−PC​+MC171​]+ [Mheavy−PC​+MC171​]+
Triglyceride (TG) TG (16:0/18:1/18:0)TG (16:0/18:1/18:1-alkyne)TG (16:0/18:1/ d4​ -18:1-alkyne) [Mlight−TG​+MC171​]+ [Mheavy−TG​+MC171​]+

Note: The exact m/z values will depend on the specific molecular weight of the chosen azide reporter (e.g., C171 adds a specific mass and a permanent positive charge, eliminating the need for [M+H]+ or [M+NH4​]+ adduct calculations).

References

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Kuerschner, L., & Thiele, C. Frontiers in Molecular Biosciences, 2022. URL:[Link]

  • Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function. Rizzo, W. B. Biochimica et Biophysica Acta, 2014. URL:[Link]

  • Multiplexed and single cell tracing of lipid metabolism. Thiele, C., Wunderling, K., & Leyendecker, P. Nature Methods, 2019. URL:[Link]

Application Note: 11-Octadecyn-1-ol as a Structural and Bio-Orthogonal Probe in Insect Olfaction Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Entomological Researchers, Chemical Ecologists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The highly sensitive and selective insect olfactory system is a prime target for the design of species-specific, environmentally benign pest control agents (e.g., mating disruptors) 1. At the core of this system are Pheromone Binding Proteins (PBPs), which solubilize hydrophobic pheromones and transport them to Olfactory Receptors (ORs).

11-Octadecyn-1-ol (CAS: 84999-79-1), an 18-carbon fatty alcohol featuring a triple bond at the 11-position, serves as a critical synthetic intermediate and a powerful analytical tool in these studies 2. As a structural analog to native alkene pheromones (such as (Z)-11-octadecen-1-ol), it offers dual utility:

  • Conformational Probing: The rigid 180° geometry of the alkyne bond restricts flexibility, allowing researchers to map the steric constraints of PBP hydrophobic binding pockets 3.

  • Bio-Orthogonal Tagging: The alkyne moiety serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," enabling the synthesis of fluorescently labeled displacement probes without altering the native aliphatic chain length [4].

Mechanistic Grounding: Structure-Activity Relationships

Insects rely on precise geometric isomerism to maintain species isolation. Native pheromones typically utilize (Z)- or (E)-double bonds, which introduce specific kinks (approx. 120°) into the hydrocarbon chain. When 11-octadecyn-1-ol is introduced to a recombinant PBP (such as ApolPBP1 from Antheraea polyphemus or BmorPBP1 from Bombyx mori), the protein must accommodate a linear, rigid segment at the C11–C12 position [5].

By measuring the dissociation constant ( Kd​ ) of the alkyne analog compared to the native alkene, researchers can deduce the plasticity of the PBP binding pocket. Furthermore, attaching a bulky fluorophore (like 6-FAM) via click chemistry to the alkyne creates a high-affinity fluorescent probe. This probe can be displaced by unlabeled candidate inhibitors in high-throughput screening (HTS) assays, providing a quantifiable metric for novel agrochemical discovery [4].

Insect Olfactory Signaling Pathway

OlfactoryPathway Odor 11-Octadecyn-1-ol (Pheromone Analog) Pore Sensillar Pore (Entry) Odor->Pore Diffusion PBP Pheromone Binding Protein (PBP) Pore->PBP Solubilization OR Olfactory Receptor (OR/Orco Complex) PBP->OR Transport & Delivery Signal Neuronal Depolarization OR->Signal Ion Channel Opening

Caption: Insect olfactory signal transduction from analog entry to neuronal depolarization.

Quantitative Data: Comparative Binding Affinities

The following table summarizes representative binding affinity data demonstrating how the geometric shift from a (Z)-alkene to an alkyne impacts PBP recognition. The data validates the use of 11-octadecyn-1-ol as a competitive ligand suitable for displacement assays[5].

Ligand / AnalogTarget ProteinGeometric FeatureDissociation Constant ( Kd​ )Relative Binding Affinity
(Z)-11-Octadecen-1-olBmorPBP1120° cis-kink1.8 ± 0.2 µM100% (Native Baseline)
(E)-11-Octadecen-1-olBmorPBP1180° trans-extended4.5 ± 0.4 µM40%
11-Octadecyn-1-ol BmorPBP1180° rigid linear3.2 ± 0.3 µM56%
6-FAM-11-Octadecyn-1-olBmorPBP1Linear + Bulky Tag5.1 ± 0.5 µM35% (Ideal for displacement)

Note: The moderate affinity of the 6-FAM-tagged alkyne makes it an ideal reporter probe; it binds tightly enough to establish a baseline fluorescence polarization signal, but weakly enough to be readily displaced by high-affinity target inhibitors.

Self-Validating Experimental Protocols

To utilize 11-octadecyn-1-ol effectively, researchers must avoid common biochemical pitfalls. The most critical failure point in PBP assays is the presence of endogenous E. coli lipids (e.g., cis-vaccenic acid) that co-purify with recombinant PBPs and block the binding pocket [6]. The following protocols incorporate mandatory delipidation and validation checkpoints.

Protocol A: Delipidation of Recombinant PBPs (Validation Checkpoint)

Causality: Recombinant PBPs expressed in E. coli often sequester bacterial fatty acids. If not removed, these artifact ligands prevent the binding of 11-octadecyn-1-ol, yielding false-negative Kd​ values.

  • Protein Expression: Express the target PBP (e.g., ApolPBP1) in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Lipidex-1000 Treatment:

    • Equilibrate Lipidex-1000 resin in 50 mM Tris-HCl (pH 7.4).

    • Incubate 5 mg of purified PBP with 2 mL of packed Lipidex-1000 resin at 37°C for 2 hours under gentle rotation.

    • Why 37°C? Elevated temperature increases the off-rate of endogenous lipids, allowing the hydrophobic resin to act as an irreversible lipid sink.

  • Elution & Validation:

    • Centrifuge at 3,000 x g for 5 minutes and collect the supernatant containing the delipidated PBP.

    • Self-Validation Step: Run a GC-MS analysis on a solvent-extracted aliquot of the protein. The absence of a peak at m/z 282 (vaccenic acid) confirms successful delipidation.

Protocol B: CuAAC Labeling and Competitive Fluorescence Assay

Causality: Direct measurement of non-fluorescent pheromones is difficult. By "clicking" a fluorophore to 11-octadecyn-1-ol, we create a reporter system where binding to the PBP alters the fluorophore's local environment, causing a measurable shift in fluorescence polarization (FP) or quenching.

  • Probe Synthesis (Click Chemistry):

    • Combine 1 mM 11-octadecyn-1-ol and 1.2 mM 6-FAM-azide in a 1:1 mixture of t -butanol and water.

    • Add 0.1 mM CuSO4​ and 0.5 mM sodium ascorbate (to reduce Cu(II) to the active Cu(I) catalyst).

    • Stir at room temperature for 12 hours in the dark.

    • Purify the resulting 6-FAM-labeled probe via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).

  • Assay Setup:

    • In a black 96-well microplate, add 2 µM delipidated PBP in 50 mM Phosphate Buffer (pH 6.5). Note: pH 6.5 mimics the sensillar lymph environment.

    • Add the 6-FAM-11-octadecyn-1-ol probe to a final concentration of 1 µM.

  • Competitive Titration:

    • Serially dilute the unlabeled competitor (e.g., novel pesticide candidate) from 100 µM to 0.1 nM.

    • Add 2 µL of each dilution to the wells. Incubate for 30 minutes to reach thermodynamic equilibrium.

  • Data Acquisition:

    • Measure Fluorescence Polarization (Excitation: 485 nm, Emission: 525 nm).

    • Calculate the IC50​ using non-linear regression. Convert to Kd​ using the Cheng-Prusoff equation.

Assay Workflow Visualization

Workflow Step1 Step 1: PBP Expression & Delipidation Remove endogenous E. coli lipids Step4 Step 4: Fluorescence Binding Assay Recombinant PBP + Labeled Probe Step1->Step4 Step2 Step 2: CuAAC Click Chemistry 11-Octadecyn-1-ol + Azide-Fluorophore Step3 Step 3: Probe Purification HPLC isolation of labeled analog Step2->Step3 Step3->Step4 Step5 Step 5: Competitive Titration Determine Kd and IC50 values Step4->Step5

Caption: CuAAC-mediated probe synthesis and competitive fluorescence binding assay workflow.

References

  • Insect Pheromone Olfaction: New Targets for the Design of Species-Selective Pest Control Agents. Current Medicinal Chemistry. 1

  • 11-OCTADECYN-1-OL Chemical Properties and Uses. Guidechem. 2

  • Specificity Determinants of the Silkworm Moth Sex Pheromone. PLOS One.3

  • Enantiomer and conformer recognition of disparlure and their analogs by the pheromone binding proteins of the gypsy moth.
  • Disrupting Pheromone Signaling in Insects: Design, Synthesis, and Evaluation of an Inhibitor.ACS Omega.[Link][5]
  • Design and synthesis of bombykol analogues for probing pheromone-binding protein–ligand interactions.

[4]: : [6]:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 11-Octadecyn-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the precise physicochemical bottlenecks researchers encounter when synthesizing 11-octadecyn-1-ol. This molecule is a critical building block for complex acetylenic compounds[1], insect pheromones, and biologically active signaling lipids like cis-11-octadecenoic acid[2].

The most robust synthetic route involves the SN​2 alkylation of a terminal alkyne (1-octyne) with a protected primary halo-alcohol (10-bromo-1-decanol THP ether). However, yields often suffer due to aggregate formation, competing elimination reactions, and improper deprotection. This guide provides field-proven troubleshooting logic and a self-validating Standard Operating Procedure (SOP) to consistently achieve >85% overall yield.

Yield Optimization FAQs (Troubleshooting)

Q1: My coupling yield between 1-octyne and the 10-bromo-1-decanol THP ether is consistently stalled below 50%. What is causing this? Causality & Solution: In pure tetrahydrofuran (THF), lithium acetylides form tight tetrameric or hexameric aggregates. These clusters are sterically hindered and exhibit extremely poor nucleophilicity, stalling the SN​2 reaction. To resolve this, you must introduce a polar aprotic co-solvent such as HMPA (hexamethylphosphoramide) or its less toxic alternative, DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)[3]. These additives strongly coordinate the Li+ cation, breaking the aggregates into highly reactive, "naked" monomeric acetylide anions, which dramatically accelerates the displacement of the primary bromide[4].

Q2: I am observing significant amounts of 10-decen-1-ol derivatives in my GC-MS instead of the desired coupled product. How do I prevent this? Causality & Solution: You are observing an E2 elimination byproduct. When the "naked" acetylide anion is generated, it is both a potent nucleophile and a strong base. If the reaction temperature is too high during the addition of the alkyl bromide, the acetylide will abstract a β -hydrogen from the electrophile rather than attacking the α -carbon. To prevent this, maintain the reaction mixture strictly between -30 °C and -10 °C during the dropwise addition of the electrophile. If elimination persists, convert your primary bromide to a primary iodide via a Finkelstein reaction prior to coupling; iodides undergo SN​2 displacement much faster than bromides, outcompeting the E2 pathway.

Q3: Why is THP protection of 10-bromo-1-decanol mandatory? Can I just use two equivalents of base? Causality & Solution: While using two equivalents of n-BuLi would successfully deprotonate both the alkyne and the alcohol, the resulting lithium alkoxide of 10-bromo-1-decanol is highly insoluble in THF at cryogenic temperatures. It will rapidly precipitate out of solution, physically trapping the alkyl bromide within a solid matrix and completely preventing the SN​2 coupling. Masking the acidic proton with a tetrahydropyranyl (THP) ether ensures the electrophile remains fully soluble.

Comparative Yield Data

The following table summarizes the quantitative impact of reaction conditions on the coupling yield of 1-octyne and 10-halo-1-decanol derivatives.

ElectrophileAlkyneBase / Solvent SystemAdditiveIsolated Yield (%)Mechanistic Observation
10-bromo-1-decanol (THP)1-octynen-BuLi / THFNone42 - 48%Poor nucleophilicity due to Li-aggregates.
10-bromo-1-decanol (THP)1-octynen-BuLi / THFDMPU (2 eq) 88 - 92% Additive breaks aggregates; rapid SN​2 [3].
10-iodo-1-decanol (THP)1-octynen-BuLi / THFDMPU (2 eq)94 - 96%Iodide acts as a superior leaving group.
10-bromo-1-decanol (THP)1-octyne LiNH2​ / NH3​(l) None70 - 78%Good yield, but requires hazardous cryogenic setup.

Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: THP Protection of 10-bromo-1-decanol
  • Dissolve 10-bromo-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Stir at room temperature for 4 hours.

  • Validation Check 1: Analyze via TLC (Hexane/EtOAc 9:1). The starting material ( Rf​≈0.2 ) must be completely consumed, replaced by a single new spot for the THP ether ( Rf​≈0.6 ). Wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate.

Step 2: Alkyne Coupling (Critical Step)
  • In a flame-dried Schlenk flask under argon, dissolve 1-octyne (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the lithium acetylide.

  • Crucial: Add anhydrous DMPU (2.0 eq) dropwise. The solution may become slightly yellow. Stir for 15 minutes.

  • Warm the flask to -30 °C. Add the 2-(10-bromodecyloxy)tetrahydro-2H-pyran (1.0 eq) from Step 1 dropwise over 20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Check 2: Quench a 0.5 mL reaction aliquot with water, extract with hexane, and analyze via GC-MS. You must observe a molecular ion peak at m/z 352 confirming the formation of the THP-protected 11-octadecyn-1-ol. If unreacted bromide remains, do not quench the main flask; gently heat to 40 °C for 2 hours.

Step 3: THP Deprotection
  • Dissolve the crude coupled product in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.05 eq). Stir at room temperature for 3 hours. (Note: Avoid strong aqueous acids to prevent alkyne hydration).

  • Quench with solid NaHCO3​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

  • Validation Check 3: Post-purification, FT-IR spectroscopy must reveal a strong, broad O-H stretch at ~3300 cm−1 and the complete absence of C-O-C ether bands at 1030 cm−1 .

Process Workflow & Troubleshooting Logic

G Start Start: 1-Octyne + n-BuLi Solvent: THF (-78°C) Aggregates Lithium Acetylide Aggregate Formation Start->Aggregates Additive Add DMPU or HMPA (Aggregate Dissociation) Aggregates->Additive Critical Step Electrophile Add THPO-(CH2)10-Br (Electrophile) Additive->Electrophile Reaction SN2 Alkylation (-30°C to RT) Electrophile->Reaction CheckYield GC-MS Yield > 85%? Reaction->CheckYield Deprotect THP Deprotection (pTsOH, MeOH) CheckYield->Deprotect Yes Byproducts E2 Elimination Byproducts Detected? CheckYield->Byproducts No Optimize Lower Addition Temp & Convert Bromide to Iodide Byproducts->Optimize Yes (Alkenes) Optimize->Electrophile Retry

Figure 1: Mechanistic workflow and troubleshooting logic for 11-octadecyn-1-ol synthesis.

References

  • Valicenti, A. J., Pusch, F. J., & Holman, R. T. (1985). Synthesis of octadecynoic acids and[1-14C] labeled isomers of octadecenoic acids. Lipids. URL:[Link]

  • Barve, J. A., & Gunstone, F. D. (1971). Fatty acids, Part 33 The synthesis of all the octadecynoic acids and all the trans-octadecenoic acids. Chemistry and Physics of Lipids. URL:[Link]

  • Jaydev Chemical Industries. 1-Octyne: Applications and Specifications. URL: [Link]

Sources

Technical Support Center: Acetylenic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs

Welcome to the Application Scientist Support Portal. Synthesizing acetylenic alcohols (propargylic alcohols) via terminal alkyne additions to carbonyls (Favorskii alkynylation) or cross-coupling methodologies requires precise control over reaction kinetics and thermodynamics. This guide provides mechanistic troubleshooting for the most common side reactions encountered during synthesis, workup, and purification.

Diagnostic Decision Tree

Use the workflow below to identify the root cause of impurities based on your reaction conditions.

TroubleshootingTree Start Impurity Detected in Acetylenic Alcohol Synthesis Cond1 Identify Reaction Phase & Conditions Start->Cond1 Favorskii Strong Base Addition (e.g., KOH, n-BuLi) Cond1->Favorskii Acidic Acidic Workup or Silica Gel Purification Cond1->Acidic Coupling Cu-Catalyzed (e.g., Sonogashira) Cond1->Coupling Aldol Aldol Condensation or Retro-Favorskii Favorskii->Aldol Excess base/heat Rearrange Meyer-Schuster or Rupe Rearrangement Acidic->Rearrange H+ catalysis Glaser Glaser Homocoupling (1,3-Diyne Formation) Coupling->Glaser O2 present Sol1 Use non-enolizable ketone, slow addition, or lower Temp Aldol->Sol1 Sol2 Buffer silica with Et3N, use neutral/basic workup Rearrange->Sol2 Sol3 Strictly degas solvents, add reducing agent (ascorbate) Glaser->Sol3

Caption: Diagnostic workflow for identifying and resolving common side reactions in acetylenic alcohol synthesis.

Knowledge Base: Core Side Reactions & Mechanistic Causality
FAQ 1: Why am I seeing a complex mixture of conjugated enones instead of my propargylic alcohol after silica gel chromatography?

Diagnosis: Meyer-Schuster or Rupe Rearrangement. Mechanistic Causality: Acetylenic alcohols are highly sensitive to acidic environments. During chromatography on standard (slightly acidic) silica gel, the hydroxyl group can be protonated and eliminate as water, leaving behind an alkynyl-stabilized carbocation[1]. Driven by solvent caging effects and thermodynamic stability, water re-attacks at the alkyne carbon (a 1,3-shift), followed by tautomerization to form an α,β -unsaturated carbonyl compound (Meyer-Schuster rearrangement)[2][3]. If the alcohol is tertiary and has an adjacent methylene group, a 1,2-shift can preferentially occur, yielding an α,β -unsaturated ketone (Rupe rearrangement)[1]. Solution: Always neutralize your silica gel by pre-treating the column with 1-2% triethylamine ( Et3​N ) in your eluent. Ensure your aqueous workup avoids strong acids.

FAQ 2: My Favorskii alkynylation with an aliphatic aldehyde yielded very little product, but a lot of viscous byproduct. What happened?

Diagnosis: Aldol Condensation. Mechanistic Causality: The classic Favorskii reaction utilizes strong bases (like KOH or alkoxides) to generate the metal acetylide nucleophile in situ[2]. However, if your carbonyl substrate possesses α -hydrogens (as most aliphatic aldehydes do), the base will competitively deprotonate the α -carbon to form an enolate. Because enolates do not react with alkynes, the enolate instead attacks unreacted aldehyde molecules, triggering a runaway Aldol condensation cascade[2]. Solution: Pre-form the lithium acetylide using a strong, non-nucleophilic base (e.g., n-BuLi) at -78 °C before introducing the aldehyde. Alternatively, use a reverse-addition protocol where the aldehyde is added dropwise to an excess of the pre-formed acetylide.

FAQ 3: I am performing a Sonogashira cross-coupling to make a complex acetylenic alcohol, but NMR shows a massive symmetric diyne peak. How do I stop this?

Diagnosis: Glaser Homocoupling. Mechanistic Causality: The Glaser coupling is an oxidative dimerization of terminal alkynes catalyzed by copper salts[4]. In a Sonogashira reaction, trace amounts of atmospheric oxygen ( O2​ ) oxidize the Cu(I) co-catalyst to Cu(II) . The Cu(II) species then facilitates the coupling of two copper acetylide intermediates, yielding a 1,4-disubstituted 1,3-diyne side product[4]. Solution: Strict exclusion of oxygen is mandatory. Furthermore, adding a mild reducing agent like sodium ascorbate to the reaction mixture continuously reduces any adventitious Cu(II) back to Cu(I) , effectively shutting down the Glaser pathway[5].

FAQ 4: My tertiary propargylic alcohol seems to be degrading back into the starting ketone and terminal alkyne upon heating. Is this possible?

Diagnosis: Retro-Favorskii Reaction. Mechanistic Causality: The addition of an acetylide to a ketone is a reversible process. Under basic conditions and elevated temperatures, tertiary propargylic alcohols can undergo a retro-Favorskii cleavage[6]. The alkoxide intermediate collapses, expelling the relatively stable acetylide anion and regenerating the starting carbonyl compound[2]. Solution: Avoid heating the isolated acetylenic alcohol in the presence of base. Quench reactions strictly at low temperatures with a mild proton source (e.g., saturated aqueous NH4​Cl ) to protonate the alkoxide before it can revert.

Quantitative Data: Condition Effects on Side Reactions

Table 1: Impact of reaction parameters on the distribution of desired acetylenic alcohols versus side products.

Reaction ParameterDominant Side ReactionTypical Yield LossMechanistic Mitigation Strategy
Excess KOH + Aldehyde Aldol Condensation40 - 80%Switch to stoichiometric n-BuLi at cryogenic temperatures to favor kinetic acetylide formation over enolization.
Standard Silica Gel (Unbuffered) Meyer-Schuster Rearrangement15 - 50%Buffer mobile phase with 1% Et3​N to prevent H+ -catalyzed carbocation formation.
Trace O2​ in Cu-Catalysis Glaser Homocoupling20 - 60%Freeze-pump-thaw degassing (3x) + 0.1 eq Sodium Ascorbate to maintain Cu oxidation state.
Heating >60°C with Base Retro-Favorskii Cleavage30 - 100%Quench with saturated NH4​Cl at ≤ 0°C; perform distillations under high vacuum to lower temperature.
Standard Operating Procedures (SOPs)
SOP 1: Aldol-Suppressed Synthesis of Acetylenic Alcohols (Modified Favorskii)

This self-validating protocol utilizes pre-metallation and cryogenic control to prevent self-condensation of enolizable carbonyls.

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with dry Argon. Equip with a magnetic stir bar and rubber septa.

  • Alkyne Preparation: Dissolve the terminal alkyne (1.2 equiv) in anhydrous THF (0.2 M) under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metallation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) via syringe. Causality: n-BuLi acts as a strong kinetic base, quantitatively deprotonating the alkyne without acting as a nucleophile. Stir for 30 minutes at -78 °C.

  • Carbonyl Addition: Dissolve the enolizable aldehyde/ketone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise (1 drop/sec) down the side of the flask to the acetylide solution at -78 °C. Causality: Slow addition ensures the acetylide is always in vast excess relative to the carbonyl, keeping the steady-state concentration of the unreacted carbonyl low and minimizing the chance of enolate-mediated Aldol condensation.

  • Reaction & Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench immediately with cold saturated aqueous NH4​Cl . Causality: The mild acidic quench protonates the alkoxide, locking the product and preventing retro-Favorskii cleavage during workup.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

SOP 2: Glaser-Suppressed Sonogashira Cross-Coupling

This protocol integrates redox control to prevent oxidative homocoupling of the propargylic alcohol or terminal alkyne.

  • Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 equiv), terminal alkyne/propargylic alcohol (1.2 equiv), Pd(PPh3​)2​Cl2​ (0.02 equiv), CuI (0.04 equiv), and Sodium Ascorbate (0.1 equiv). Causality: Sodium ascorbate acts as a sacrificial reductant, instantly reducing any Cu(II) formed by trace oxygen back to Cu(I) , completely inhibiting the Glaser coupling pathway.

  • Solvent Degassing: Add the amine base (e.g., Diethylamine or Triethylamine) and solvent (e.g., DMF). Perform three consecutive Freeze-Pump-Thaw cycles.

    • Freeze: Submerge flask in liquid nitrogen until the solvent is completely solid.

    • Pump: Open to high vacuum for 5 minutes to remove gases from the headspace.

    • Thaw: Isolate from vacuum and thaw in a warm water bath to release dissolved gases.

  • Reaction Execution: Backfill the flask with Argon. Stir the reaction mixture at room temperature (or gentle heating if required by the aryl halide) until TLC indicates complete consumption of the starting material.

  • Workup: Dilute with Ethyl Acetate and wash extensively with water (5x) to remove the amine and DMF. Dry over MgSO4​ , filter, and concentrate. Purify via Et3​N -buffered silica gel chromatography to prevent Meyer-Schuster rearrangement.

Sources

Technical Support Center: Purification of Long-Chain Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate high-purity long-chain unsaturated alcohols (e.g., farnesol, geranylgeraniol, oleyl alcohol). These molecules are notorious for their thermal instability, susceptibility to oxidation, and the tendency of their geometric isomers to co-elute.

This guide moves beyond generic advice, providing causality-driven troubleshooting, self-validating protocols, and decision-making frameworks to ensure your purification workflows are robust and reproducible.

Frequently Asked Questions: Mechanistic Troubleshooting

Q1: Why do my long-chain unsaturated alcohols degrade or polymerize during standard vacuum distillation? A1: The root cause is the combination of high boiling points (often >150°C even at 1 Torr) and extended residence times in the boiling flask. Prolonged thermal stress induces dehydration (forming conjugated dienes) or double-bond migration. Diagnostic Check: If your distillate is discolored or your GC-MS shows new peaks with a mass of M-18 (loss of water), thermal degradation has occurred. Solution: Transition to . By minimizing the distance between the heated surface and the condenser, you drastically reduce the thermal residence time and lower the required vaporization temperature[1].

Q2: I am trying to separate the (E)- and (Z)- isomers of a C15 unsaturated alcohol, but they co-elute perfectly on standard silica gel. How do I achieve baseline separation? A2: (E)- and (Z)- isomers of long-chain alcohols have nearly identical polarities and boiling points, making standard normal-phase chromatography ineffective. Solution: You must exploit the electronic differences of the double bonds using. Mechanism: Silver ions (Ag⁺) form reversible charge-transfer π -complexes with the double bonds. The (Z)-isomer (cis) is generally less sterically hindered than the (E)-isomer (trans), allowing it to form a stronger, tighter complex with the Ag⁺ ions. Consequently, the (Z)-isomer is retained longer on the column, allowing the (E)-isomer to elute first[2].

Q3: My recovery from argentation chromatography is unusually low (<50%), and the product has a yellowish tint. What went wrong? A3: Silver ions are mild oxidants. Prolonged exposure of your unsaturated alcohol to the Ag⁺-impregnated stationary phase—especially in the presence of light—can oxidize the sensitive allylic positions, leading to degradation and poor mass recovery[3]. Self-Validating Fix: Always wrap your columns in aluminum foil to exclude light, and optimize your solvent system to run the column as quickly as possible (flash chromatography rather than gravity). If oxidation persists, consider using, which stabilize the silver ions and reduce unwanted oxidative side reactions[3].

Quantitative Data: Purification Modality Comparison

To select the correct method, you must weigh the thermal risks against the required resolution.

Purification TechniqueTarget Impurities RemovedThermal Degradation RiskScalabilityKey Mechanistic Limitation
Standard Silica Gel Polar/non-polar byproductsLow (Room Temp)HighCannot resolve geometric (E/Z) isomers or saturated analogs.
Argentation (Ag⁺) Silica Geometric isomers, saturated analogsLow (Room Temp)MediumAg⁺ can oxidize allylic alcohols; requires strict light exclusion.
Standard Vacuum Distillation Solvents, heavy oligomersHigh HighExtended residence time causes dehydration/isomerization.
Short-Path / Wiped-Film High-boiling impuritiesLow (Short Residence)HighPoor theoretical plate count; cannot separate close-boiling isomers.
Preparative HPLC (C18) Closely related structural analogsLowLow (Cost prohibitive)Low throughput; requires extensive solvent removal post-run.

Validated Experimental Protocols

Protocol A: Argentation Chromatography for (E)/(Z) Isomer Resolution

This protocol is a self-validating system: the visual color of the silica and the elution order confirm the chemistry is working[2].

Phase 1: Preparation of 10% Silver Nitrate-Impregnated Silica Gel (SNIS)

  • Slurry Formation: Suspend 90 g of standard flash silica gel (70-230 mesh) in 100 mL of distilled water in a round-bottom flask[2].

  • Silver Addition: Dissolve 10 g of silver nitrate (AgNO₃) in 10 mL of distilled water. Add this to the silica slurry. Crucial Step: Immediately wrap the flask in aluminum foil. Light exposure will reduce Ag⁺ to metallic Ag⁰ (turning the silica black and rendering it useless)[2].

  • Solvent Removal: Remove the water using a rotary evaporator set to 50°C in the dark until a free-flowing powder is obtained.

  • Activation: Bake the impregnated silica at 120°C for 4 hours. Causality: Water molecules will aggressively compete with your unsaturated alcohol for the Ag⁺ coordination sites. Complete dehydration is mandatory for high-resolution separation.

Phase 2: Execution

  • Dry-pack the column with the activated SNIS and equilibrate with a non-polar solvent (e.g., 100% Hexane).

  • Load the isomeric mixture of the long-chain unsaturated alcohol.

  • Elute using a shallow gradient of Ethyl Acetate in Hexane (e.g., 0% to 10%).

  • Validation: The (E)-isomer will elute first due to steric hindrance preventing strong π -complexation. The (Z)-isomer will elute later[2].

Protocol B: Short-Path Distillation for Heat-Sensitive Alcohols

Use this method when removing heavy polymeric byproducts from thermally labile unsaturated alcohols (e.g., farnesol)[4].

  • Degassing: Place the crude alcohol in the distillation flask. Apply a moderate vacuum (10-50 Torr) at room temperature for 30 minutes. Causality: Removing residual extraction solvents prevents violent bumping when high vacuum is applied.

  • High Vacuum Equilibration: Lower the pressure to < 0.1 Torr. Ensure the system is completely sealed. The lower the pressure, the lower the required vaporization temperature, directly minimizing thermal degradation[1].

  • Condenser Chilling: Set the short-path condenser to 5°C. Warning: Do not use liquid nitrogen or dry ice for the main condenser, as long-chain alcohols will freeze and clog the path.

  • Fractionation: Gradually heat the mantle. Collect the early eluting impurities (terpenes, short-chain alcohols) in a forecut flask. Once the vapor temperature stabilizes at the target boiling point of your specific alcohol, rotate the cow to collect the main fraction.

Decision Workflow: Purification Strategy

Use the following logic tree to determine the optimal purification route for your specific long-chain unsaturated alcohol.

Purification_Strategy Start Crude Long-Chain Unsaturated Alcohol CheckIsomer Are geometric isomers (E/Z) present? Start->CheckIsomer ArgChroma Argentation Chromatography (Ag+ Silica Gel) CheckIsomer->ArgChroma Yes (Needs baseline separation) CheckThermal Is the boiling point > 150°C at 1 Torr? CheckIsomer->CheckThermal No (Standard impurities) Pure Purified Target Alcohol ArgChroma->Pure ShortPath Short-Path Distillation (Wiped Film) CheckThermal->ShortPath Yes (High thermal risk) StandardDist Standard Vacuum Distillation CheckThermal->StandardDist No (Thermally stable) ShortPath->Pure StandardDist->Pure

Workflow for selecting purification strategies for long-chain unsaturated alcohols.

References

  • Title: Separation of unsaturated organic compounds using silver-thiolate chromatographic material Source: ResearchGate / Journal of Chromatography A URL: [Link]

  • Title: Recovery of E,E-farnesol from cultures of yeast erg9 mutants: extraction with polymeric beads and purification by normal-phase chromatography Source: PubMed / Biotechnology Progress URL: [Link]

Sources

Technical Support Center: Preventing Uncontrolled Polymerization of Alkynol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the safe handling and stabilization of alkynol compounds. As a researcher, your success depends on the integrity of your reagents. Alkynols, particularly terminal alkynes, possess a high-energy triple bond that, while essential for their reactivity in synthesis (e.g., "click chemistry"), also makes them susceptible to unwanted polymerization.[1] This guide provides in-depth, field-proven insights to help you prevent, identify, and manage alkynol polymerization, ensuring the success of your experiments and the safety of your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when working with alkynol compounds.

Q1: What is alkynol polymerization and why is it a concern?

A1: Alkynol polymerization is a chemical reaction where individual alkynol molecules (monomers) join together to form long chains or networks (polymers). This process is often uncontrolled and can be initiated by factors like heat, light, oxygen, or impurities.[2][3] The primary concerns are:

  • Loss of Reagent: The active monomer is consumed, rendering the material useless for its intended reaction.

  • Inaccurate Quantification: If partial polymerization occurs, the concentration of the active alkynol is lower than expected, leading to failed or low-yield reactions.

  • Safety Hazards: Uncontrolled polymerization can be exothermic, potentially leading to a dangerous increase in temperature and pressure within a sealed container.[4][5] Propargyl alcohol, a common alkynol, is highly reactive and can undergo hazardous reactions, especially with certain catalysts or under adverse conditions.[1][6]

Q2: What are the tell-tale signs of alkynol polymerization?

A2: Be vigilant for the following physical changes in your alkynol sample:

  • Increased Viscosity: The solution becomes noticeably thicker or syrupy.

  • Precipitation: Formation of a solid, which may be waxy, gummy, or crystalline.

  • Discoloration: The solution may turn yellow, brown, or even black.

  • Heat Generation: The container may feel warm to the touch, indicating an active exothermic reaction.

If you observe any of these signs, especially heat generation, handle the material with extreme caution and consult your institution's safety protocols for managing reactive chemical waste.[5]

Q3: Which factors are known to initiate or accelerate polymerization?

A3: Several factors can trigger polymerization. Understanding these is the first step in prevention:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including polymerization.[2] Many alkynols are thermally labile and can decompose or rearrange at elevated temperatures.[7][8]

  • Light (UV Radiation): UV light can provide the energy needed to generate free radicals, which are potent initiators of chain-growth polymerization.[2]

  • Oxygen and Air: Oxygen can react with compounds to form peroxides, which can then decompose into radicals that initiate polymerization.[2][]

  • Presence of Metal Ions: Trace metals (e.g., copper, iron) can act as catalysts for polymerization reactions.[10]

  • pH Extremes: Strong acids or bases can catalyze certain polymerization pathways.[1]

Q4: What is a polymerization inhibitor and how does it work?

A4: A polymerization inhibitor is a chemical substance added in small quantities to a monomer to prevent premature polymerization.[11] Most inhibitors function as free-radical scavengers . They intercept and neutralize the highly reactive radical species that propagate the polymer chain, effectively terminating the reaction.[][12] This process is often a hydrogen transfer reaction where the inhibitor donates a hydrogen atom to the radical, forming a stable molecule and a new, low-activity radical from the inhibitor that cannot initiate further polymerization.[]

Part 2: Troubleshooting Guide for Polymerization Issues

This guide provides a structured approach to diagnosing and solving specific problems you might encounter.

Issue 1: My alkynol, which was a clear liquid upon arrival, has become viscous after storage.

  • Probable Cause: Partial polymerization has occurred due to improper storage conditions. This is often a result of exposure to elevated temperatures or light.[2]

  • Troubleshooting Steps:

    • Assess the Extent: Check if any solid precipitate has formed. If the material is only slightly more viscous without solids, it may be salvageable for non-critical applications, but proceed with caution.

    • Verify Storage Conditions: Confirm that the compound was stored according to the supplier's recommendations (e.g., at -20°C, away from light).[1][13] Many alkynols require refrigeration or freezing to maintain stability.[13]

    • Future Prevention: Always store alkynols in a cool, dark place. For highly sensitive compounds, storage in an amber vial under an inert atmosphere (argon or nitrogen) is recommended to prevent exposure to light and oxygen.[1][5]

Issue 2: My reaction yield is significantly lower than expected when using an alkynol reagent.

  • Probable Cause A: The alkynol may have partially polymerized, reducing the concentration of the active monomer.

    • Solution: Before use, visually inspect the reagent for any signs of polymerization (viscosity, color change). If suspected, it is best to use a fresh, unopened vial of the compound.

  • Probable Cause B: The polymerization inhibitor present in the alkynol is interfering with your reaction catalyst or reagents.

    • Solution: Many commercially available alkynols are shipped with an inhibitor like hydroquinone (HQ) or Butylated Hydroxytoluene (BHT) to ensure stability during transit and storage.[14] This inhibitor may need to be removed immediately before use. See the protocol for "Procedure for Removing Polymerization Inhibitors" in Part 3.

Issue 3: I observed rapid discoloration and solidification after adding a catalyst to my alkynol-containing reaction mixture.

  • Probable Cause: The catalyst itself, or impurities within it, initiated a rapid, uncontrolled polymerization of your alkynol. Certain metal catalysts are particularly effective at promoting alkyne polymerization.[15][16]

  • Troubleshooting Steps:

    • Safety First: If the reaction is exothermic, ensure proper cooling and ventilation. Do not seal the vessel tightly.

    • Catalyst Compatibility: Review literature to ensure your chosen catalyst system is compatible with your specific alkynol and is not a known initiator for its polymerization.

    • Purity of Reagents: Ensure all reagents, especially the solvent and catalyst, are free from peroxide or metallic impurities that could trigger polymerization.

    • Controlled Addition: In future experiments, consider adding the catalyst slowly at a low temperature to better control the reaction rate and dissipate any heat generated.

Workflow for Investigating Polymerization

The following diagram outlines a logical workflow for troubleshooting suspected alkynol polymerization.

G Alkynol Integrity Troubleshooting Workflow Start Start: Observe Anomalous Result Visual Visually Inspect Alkynol Reagent: - Increased Viscosity? - Discoloration? - Precipitation? Start->Visual Polymerized Conclusion: Polymerization Likely Occurred. Action: Discard and use fresh reagent. Visual->Polymerized Yes Good Reagent Appears Normal Visual->Good No Storage Review Storage Conditions: - Correct Temperature? - Protected from Light? - Inert Atmosphere? Storage->Polymerized No (Improper Storage) Inhibitor Consider Inhibitor Interference. Was inhibitor removed prior to reaction? Storage->Inhibitor Yes (Proper Storage) Good->Storage Reaction Review Reaction Conditions: - Catalyst Compatibility? - Temperature Control? - Reagent Purity? Inhibitor->Reaction Yes RemoveInhibitor Action: Remove inhibitor using established protocol and repeat experiment. Inhibitor->RemoveInhibitor No OptimizeReaction Action: Optimize reaction parameters. (e.g., lower temp, purify reagents, change catalyst) Reaction->OptimizeReaction Potential Issues Found No No Yes Yes

Caption: Troubleshooting workflow for alkynol polymerization.

Part 3: Key Protocols and Data

This section provides actionable protocols and reference data for handling and stabilizing alkynol compounds.

Table 1: Common Polymerization Inhibitors

This table summarizes common inhibitors used to stabilize unsaturated compounds. The choice and concentration depend on the specific alkynol and its intended application.

Inhibitor NameChemical ClassTypical Concentration (ppm)Mechanism of ActionNotes
Hydroquinone (HQ) Phenolic50 - 200Free-Radical Scavenger (H-donor)Effective in the presence of trace oxygen.[][10] Easily removed by base wash.[11]
4-Methoxyphenol (MEHQ) Phenolic100 - 500Free-Radical Scavenger (H-donor)More soluble in organic monomers than HQ.[10]
Butylated Hydroxytoluene (BHT) Hindered Phenol200 - 1000Free-Radical Scavenger (H-donor)Commonly used in polymers; less likely to be found in reagent-grade alkynols.[14][17]
Phenothiazine (PTZ) Amine Derivative10 - 50Free-Radical Scavenger (H-donor)Highly effective, often used in combination with phenolic inhibitors.[][10]
TEMPO Stable Radical50 - 150Radical-Radical CombinationA stable radical that combines with chain radicals to terminate polymerization.[11]
Experimental Protocol: Safe Storage and Handling of Alkynols

Adherence to these guidelines is paramount for ensuring compound integrity and laboratory safety.[1]

1. Personal Protective Equipment (PPE):

  • Always wear chemical-resistant gloves (inspect before use), a lab coat, and tightly fitting safety goggles.[4][5] A face shield may be necessary when handling larger quantities.[5]

2. Engineering Controls:

  • Handle all alkynol compounds in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of potentially toxic vapors.[4][6]

3. Storage:

  • Temperature: Store the compound at the temperature recommended by the manufacturer, typically 4°C or -20°C.[1][13] For long-term storage, -20°C is generally preferred.

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[5] Use amber glass vials or wrap clear vials in aluminum foil to protect from light.

  • Atmosphere: For highly sensitive or reactive alkynols, purge the headspace of the container with an inert gas (argon or nitrogen) before sealing.

  • Segregation: Store alkynols away from strong oxidizing agents, acids, bases, and sources of ignition.[4][6]

4. Handling:

  • Acclimatization: If stored at sub-ambient temperatures, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the compound.[1]

  • Dispensing: Use clean, dry syringes or spatulas for transfer. Avoid creating aerosols.[1]

Experimental Protocol: Procedure for Removing Polymerization Inhibitors

This protocol describes a common method for removing phenolic inhibitors like hydroquinone (HQ) prior to a reaction. Perform this procedure immediately before using the alkynol.

1. Materials:

  • Alkynol compound containing a phenolic inhibitor.

  • Diethyl ether or other suitable water-immiscible organic solvent.

  • 1 M Sodium Hydroxide (NaOH) solution, pre-chilled.

  • Saturated Sodium Chloride (brine) solution, pre-chilled.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Round-bottom flask.

  • Rotary evaporator.

2. Step-by-Step Procedure:

  • Dissolve the alkynol in 5-10 volumes of diethyl ether in a separatory funnel.

  • Add an equal volume of chilled 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. The phenolic inhibitor will be deprotonated by the base and extracted into the aqueous layer.[11]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with chilled 1 M NaOH two more times to ensure complete removal of the inhibitor.

  • Wash the organic layer with an equal volume of chilled brine solution to remove any residual NaOH.

  • Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer by adding anhydrous MgSO₄ or Na₂SO₄, swirling, and letting it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent.

  • Concentrate the solution under reduced pressure using a rotary evaporator. Crucially, do not use excessive heat. Keep the bath temperature as low as possible (e.g., room temperature) to prevent thermal polymerization of the now-unstabilized alkynol.

  • Use the purified, inhibitor-free alkynol immediately. Do not attempt to store it for an extended period.

Diagram: Free-Radical Polymerization and Inhibition

This diagram illustrates the fundamental mechanism of chain-growth polymerization and the role of an inhibitor.

G Mechanism of Free-Radical Polymerization & Inhibition cluster_0 Polymerization Pathway cluster_1 Inhibition Pathway Initiator Initiator (I*) (e.g., from Heat, Light, O2) Monomer1 Alkynol Monomer (M) Initiator->Monomer1 Initiation Active1 Active Monomer Radical (M*) Monomer1->Active1 Monomer2 Another Monomer (M) Active1->Monomer2 Propagation Active2 Growing Polymer Chain (M-M*) Monomer2->Active2 Propagation Propagation... Active2->Propagation Polymer Polymer Chain Propagation->Polymer Inhibitor Inhibitor (In-H) (e.g., Hydroquinone) Terminated Terminated Chain (M-M-H) Inhibitor->Terminated Inactive_Inhibitor Inactive Inhibitor Radical (In*) Inhibitor->Inactive_Inhibitor Active_Inhibit Active Radical (M-M*) Active_Inhibit->Inhibitor Termination

Caption: Role of inhibitors in terminating polymer chain growth.

References

  • Vertex AI Search. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
  • BenchChem. (2025). Propargyl-PEG10-alcohol: A Technical Guide to Storage and Handling.
  • NJ.gov. Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY.
  • Santa Cruz Biotechnology. Propargyl alcohol: sc-224210.
  • Propargyl Alcohol - Material Safety D
  • BenchChem. (2025). Technical Support Center: Managing Thermal Instability of Ynol Compounds.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Alkynols.
  • NIH. (n.d.).
  • RSC Publishing. (2015, March 12). Free radicals, natural antioxidants, and their reaction mechanisms.
  • Massive Bio. (2025, December 28). Free Radical Scavenger.
  • Liskon Biological. (2025, October 17).
  • Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • BOC Sciences. (n.d.).
  • MDPI. (2020, December 22).
  • Google Patents. (n.d.). WO2021022550A1 - Polymerization inhibitor compositions and uses thereof.
  • RSIS International. (2025, October 14).
  • NIH. (n.d.). Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers.
  • ResearchGate. (n.d.). Natural antioxidants as stabilizers for polymers | Request PDF.
  • Partinchem. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.

Sources

Optimizing GC-MS parameters for 11-Octadecyn-1-ol detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing analytical roadblocks when working with long-chain unsaturated fatty alcohols like 11-Octadecyn-1-ol .

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a dual challenge: its highly polar terminal hydroxyl (-OH) group aggressively interacts with active sites in the GC flow path, and its internal alkyne (triple bond) at the C11 position is notoriously difficult to localize due to electron impact (EI) induced isomerization.

This guide is designed to move beyond basic parameter lists. Here, we explore the physicochemical causality behind each experimental choice, providing you with self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow

G Start 11-Octadecyn-1-ol Raw Extract CheckPeak Chromatography Check: Peak Tailing / Loss? Start->CheckPeak Silylation Silylation (BSTFA + 1% TMCS) Blocks -OH active sites CheckPeak->Silylation Yes (High Polarity) CheckMS MS Identification: Alkyne Position Lost? CheckPeak->CheckMS No (Rare) Silylation->CheckMS DMDS DMDS Derivatization Locks pi-bond position CheckMS->DMDS Yes (EI Migration) SIM GC-MS SIM Mode Quantification (m/z 73, 323, 338) CheckMS->SIM No (Quant Only) DMDS->SIM

Diagnostic workflow for 11-Octadecyn-1-ol GC-MS optimization and structural confirmation.

Section 1: FAQs - The Chemistry Behind the Chromatography

Q1: Why is direct injection of 11-Octadecyn-1-ol yielding broad, tailing peaks, and drastically reduced signal-to-noise (S/N) ratios? A: This is a classic symptom of analyte adsorption. 11-Octadecyn-1-ol contains a terminal hydroxyl group. Due to its high polarity and relatively high boiling point, this active hydrogen strongly interacts via hydrogen bonding with exposed silanol groups (Si-OH) present in the glass inlet liner, glass wool, or the stationary phase of the column[1]. The Solution: You must mask the active hydrogen. Silylation is the most widely used derivatization method, replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group[2]. Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the fatty alcohol into a highly volatile TMS ether, drastically improving peak symmetry and lowering the limit of detection (LOD).

Q2: I have successfully derivatized my sample, but the 70 eV EI mass spectrum does not show fragments that pinpoint the C11 triple bond. Why? A: In standard 70 eV EI-MS, the molecular ion of unsaturated aliphatic chains undergoes rapid internal hydrogen rearrangements prior to fragmentation. This phenomenon, known as bond migration, means the triple bond effectively "moves" along the carbon chain during ionization, resulting in a homologous series of hydrocarbon fragments (clusters 14 mass units apart) that obscure the original position of the unsaturation[3]. The Solution: If structural elucidation (locating the C11 position) is required, standard EI is insufficient. You must chemically lock the pi-bonds prior to MS analysis. While Dimethyl disulfide (DMDS) derivatization is well-established for locating double bonds, alkynes require carefully controlled mono-DMDS adduct formation to prevent overreaction and complex poly-adduct spectra[4].

Section 2: GC-MS Parameter Optimization Matrix

To achieve a self-validating quantitative assay, your instrument parameters must be tuned to handle the high molecular weight of the TMS-derivatized 11-octadecyn-1-ol (MW = 338.5 g/mol ).

ParameterOptimized SettingScientific Rationale
Inlet Temperature 280 °CEnsures complete volatilization of the C18-TMS derivative without thermal degradation.
Liner Type Ultra-Inert, Single Taper w/ WoolMinimizes active sites (silanols) that trap polar hydroxyls before derivatization.
Carrier Gas (He) Flow 1.0 mL/min (Constant Flow)Maintains optimal linear velocity (~36 cm/s) for a 30m DB-5MS non-polar column.
Oven Program 100°C (1 min) → 15°C/min to 280°C → 5°C/min to 310°C (hold 5 min)Rapidly elutes solvent, provides high resolution for the C18 chain, followed by a column bake-out.
Ion Source Temp 250 °CPrevents condensation of high-boiling TMS ethers in the MS source.
SIM Ions (m/z) 73, 248, 323, 338Targets [TMS]+, [M-TMSOH]+, [M-CH3]+, and [M]+ for strict, interference-free quantification.

Section 3: Self-Validating Experimental Protocols

Protocol A: Quantitative Silylation of 11-Octadecyn-1-ol

Causality Focus: We use2. The TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor, which is critical for driving the reaction of long-chain aliphatic alcohols to 100% completion[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the 11-octadecyn-1-ol extract into a 2 mL amber glass micro-reaction vial.

  • Solvent Addition: Dissolve the sample in 200 µL of anhydrous pyridine. Scientist Insight: Pyridine is not just a solvent; it acts as an acid scavenger to neutralize the trifluoroacetamide byproduct, pushing the reaction equilibrium forward.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes. Note: Heating ensures complete derivatization of sterically hindered matrices.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 700 µL of GC-grade hexane prior to injection.

  • Self-Validation Check: In your initial GC-MS full-scan run, extract the ion chromatograms for m/z 266 (underivatized alcohol) and m/z 338 (TMS derivative). A successful protocol will show an absolute absence of the m/z 266 peak, validating 100% conversion efficiency.

Protocol B: Locating the Alkyne Bond via Controlled DMDS Derivatization

(Execute only if structural confirmation of the C11 position is required) Causality Focus: Alkynes are prone to overreaction with 4. Keeping the temperature low and strictly timing the reaction prevents the formation of uninterpretable cyclized poly-DMDS adducts, favoring the mono-DMDS adduct[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1 mg of the sample in 100 µL of hexane.

  • Reagent Addition: Add 100 µL of DMDS and 10 µL of a 60 mg/mL solution of iodine in ether (acting as the catalyst).

  • Controlled Incubation: Incubate at 25°C for exactly 30 minutes.

  • Quenching: Quench the iodine catalyst by adding 100 µL of 5% aqueous sodium thiosulfate. Vortex until the organic layer is completely colorless.

  • Extraction: Extract the upper hexane layer, dry over anhydrous sodium sulfate, and inject into the GC-MS.

  • Self-Validation Check: The successful formation of the mono-DMDS adduct will yield a molecular ion shift of +94 amu. If you observe a massive unresolved chromatographic hump with a +188 amu shift, the reaction has over-proceeded to poly-adducts; you must reduce your incubation time to 20 minutes.

Sources

Technical Support Center: Storage and Handling of 11-Octadecyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 11-Octadecyn-1-ol to prevent its degradation. Understanding the chemical vulnerabilities of this long-chain acetylenic alcohol is critical for ensuring experimental reproducibility and the integrity of research outcomes.

Introduction: The Chemical Nature of 11-Octadecyn-1-ol

11-Octadecyn-1-ol is a bifunctional molecule featuring a long C18 hydrocarbon chain, a terminal primary alcohol (-OH), and an internal alkyne (carbon-carbon triple bond) at position 11. This unique structure confers specific chemical properties that must be considered for its storage. The primary alcohol group is susceptible to oxidation, while the alkyne functionality is prone to hydration, oxidation, and other addition reactions.

Recommended Storage Conditions

For optimal stability and to minimize degradation, 11-Octadecyn-1-ol should be stored under the following conditions. These recommendations are based on best practices for handling long-chain alcohols and acetylenic compounds.

ParameterRecommendationRationale
Temperature -20°C[1]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thus preventing oxidation.
Light Amber vial or in the dark[2]Protects the compound from light-induced degradation.
Container Tightly sealed, high-quality glass vialPrevents contamination from moisture and air. Avoids potential leaching from plastic containers.

Potential Degradation Pathways

Understanding the potential chemical transformations 11-Octadecyn-1-ol can undergo is crucial for troubleshooting unexpected experimental results. The two primary sites of reactivity are the alcohol and the alkyne functionalities.

Oxidation of the Primary Alcohol

The terminal alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. This is a common degradation pathway for primary alcohols, especially in the presence of oxidizing agents or atmospheric oxygen over extended periods.

.

Reactions of the Alkyne Group

The internal alkyne is a site of high electron density, making it susceptible to several types of reactions:

  • Oxidative Cleavage: Strong oxidizing agents (e.g., ozone, potassium permanganate) can cleave the triple bond, resulting in the formation of two carboxylic acids.[3][4] Even milder atmospheric oxidation over time can lead to the formation of vicinal dicarbonyl compounds.[3][4]

  • Acid-Catalyzed Hydration: In the presence of acid and water, the alkyne can undergo hydration to form a ketone. This is a classic reaction of alkynes and can be initiated by trace acidic impurities.

  • Radical Reactions: The presence of radical initiators (e.g., peroxides formed from solvent impurities) can lead to polymerization or other uncontrolled reactions at the alkyne.

Below is a diagram illustrating the primary degradation pathways for 11-Octadecyn-1-ol.

G cluster_main 11-Octadecyn-1-ol Degradation Pathways cluster_oxidation Oxidation cluster_other Other Reactions A 11-Octadecyn-1-ol B Oxidation of Alcohol A->B [O] C Oxidative Cleavage of Alkyne A->C Strong [O] D Acid-Catalyzed Hydration A->D H+, H2O E Aldehyde Intermediate B->E G Carboxylic Acid 1 (from alkyne) C->G H Carboxylic Acid 2 (from alkyne) C->H I Ketone D->I F Carboxylic Acid (from alcohol) E->F Further [O]

Caption: Potential degradation pathways of 11-Octadecyn-1-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 11-Octadecyn-1-ol in a question-and-answer format.

Q1: I observe an unexpected peak in my NMR/LC-MS analysis of a sample containing 11-Octadecyn-1-ol. What could it be?

A1: An unexpected peak could be a degradation product. Based on the chemical structure, the most likely impurities are:

  • The corresponding aldehyde or carboxylic acid: This would result from the oxidation of the terminal alcohol. In an NMR spectrum, you would see the appearance of a peak around 9.5-10 ppm for an aldehyde proton or a broad peak above 10 ppm for a carboxylic acid proton. In LC-MS, you would observe a new peak with a mass corresponding to the addition of an oxygen atom (aldehyde) or two oxygen atoms and the loss of two hydrogen atoms (carboxylic acid).

  • A ketone at either C11 or C12: This would be the product of alkyne hydration. This would be evident in the 13C NMR spectrum with a new peak in the carbonyl region (around 200 ppm).

  • Cleavage products: If the alkyne bond has been cleaved, you would see two shorter-chain carboxylic acids. These would likely have different chromatographic behavior and would be identifiable by their respective molecular weights in MS analysis.

Q2: My reaction involving 11-Octadecyn-1-ol is giving a low yield or failing completely. Could the starting material be the issue?

A2: Yes, degradation of the starting material is a common cause of reaction failure.

  • Verify Purity: Before use, and especially after long-term storage, it is advisable to check the purity of your 11-Octadecyn-1-ol by a suitable analytical method like GC-MS or 1H NMR.

  • Consider Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Ensure that your reaction conditions do not contain these, even in catalytic amounts, unless they are part of the intended reaction. For example, using an acidic solvent or not properly quenching a previous acidic step could lead to alkyne hydration.

  • Handling Precautions: When weighing and transferring the compound, do so quickly to minimize exposure to air and moisture. Use of a glovebox with an inert atmosphere is ideal.

Q3: I notice a change in the physical appearance of my 11-Octadecyn-1-ol sample (e.g., color change, solidification at room temperature when it was previously a liquid). What does this signify?

A3: A change in physical appearance is a strong indicator of degradation or contamination.

  • Color Change: Pure long-chain alcohols are typically colorless or white solids. A yellow or brown discoloration can indicate the formation of polymeric or other chromophoric byproducts, possibly from uncontrolled radical reactions of the alkyne.

  • Change in Melting Point: Degradation can lead to the formation of impurities that can depress or broaden the melting point of the solid.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for dissolving 11-Octadecyn-1-ol?

A: 11-Octadecyn-1-ol is a long-chain alcohol and is expected to be soluble in a range of organic solvents such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and hydrocarbons (hexanes, toluene). It is insoluble in water.[5] When preparing stock solutions for long-term storage, it is crucial to use high-purity, dry solvents to prevent solvent-mediated degradation. For example, THF can form peroxides upon storage, which can initiate radical reactions.

Q: Can I store 11-Octadecyn-1-ol at room temperature?

A: While some suppliers of similar long-chain unsaturated alcohols may suggest room temperature storage, for long-term stability and to minimize the risk of degradation, storage at -20°C is strongly recommended.[1][6] For short-term use (i.e., during the course of a multi-day experiment), keeping it at room temperature on the benchtop is acceptable if it is protected from light and kept in a sealed container.

Q: How should I handle 11-Octadecyn-1-ol to prevent degradation?

A:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (argon or nitrogen) whenever possible, especially when weighing and preparing solutions.

  • Avoid Contamination: Use clean, dry glassware and spatulas. Avoid introducing any acidic, basic, or oxidizing contaminants.

  • Minimize Freeze-Thaw Cycles: If you have a larger batch, it is good practice to aliquot it into smaller, single-use vials. This avoids repeated warming and cooling of the entire stock, which can introduce moisture from condensation.

Q: What are the primary safety concerns when working with 11-Octadecyn-1-ol?

A: While specific toxicological data for 11-Octadecyn-1-ol is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. Avoid contact with skin and eyes, and do not inhale any dust or vapor.[7] It is a combustible material, so keep it away from open flames and high heat.[8] Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed safety information.

References

  • Bergström G, et al. Labial gland chemistry of three species of bumblebees (Hymenoptera: Apidae) from North America[J]. Bioorganic & medicinal chemistry, 1996, 4(3): 515-519.
  • Clarke, P.A., Santos, S., & Martin, W.H.C. (2007). Combining pot, atom and step economy (pase) in organic synthesis. Synthesis of tetrahydropyran-4-ones. Green Chemistry, 9, 438–440.
  • Fisher Scientific. (2015, June 17).
  • Fisher Scientific. (2023, September 22).
  • Guidechem. (n.d.). 11-OCTADECYN-1-OL 62972-93-4 wiki.
  • Khan Academy. (n.d.).
  • LABORT Fine Chem Pvt. Ltd. (2024, October 23).
  • MedChemExpress. (n.d.). (Z)-11-Octadecen-1-ol | Insect Pheromone.
  • metasci. (n.d.).
  • MilliporeSigma. (2025, September 22).
  • PubChem. (n.d.). cis-11-Octadecenol.
  • ResearchGate. (2021, November). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid | Request PDF.
  • Sigma-Aldrich. (n.d.). 11-Octadecen-1-ol, (E)-.
  • ThermoFisher. (2025, September 19).
  • ten Brink, G. J., Arends, I. W. C. E., & Sheldon, R. A. (2014). The Baeyer–Villiger Reaction: New Developments toward Greener Procedures. Chemical Reviews, 104(9), 4105-4146.
  • Chemistry LibreTexts. (2020, May 30). 10.
  • Chemistry LibreTexts. (2020, July 07). 9.
  • ChemicalBook. (2026, January 17).
  • S.S.I. Chemicals. (n.d.).
  • CPAChem. (2023, October 31).

Sources

Technical Support Center: 11-Octadecyn-1-ol Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center for lipid precursors. Commercial 11-octadecyn-1-ol is a critical building block for click-chemistry probes, pheromone synthesis, and custom lipid nanoparticle (LNP) formulation. However, its synthesis—often involving alkyne zipper reactions or cross-coupling—frequently leaves behind structural analogs that are notoriously difficult to separate.

This guide provides researchers and drug development professionals with field-proven, self-validating analytical workflows to identify and quantify hidden impurities.

Diagnostic Analytical Workflow

To achieve a comprehensive impurity profile, relying on a single analytical modality is insufficient. Positional isomers will evade Gas Chromatography (GC), while volatile chain-homologs may be missed by Liquid Chromatography (LC). The following multi-modal workflow ensures complete structural verification.

ImpurityWorkflow Start Commercial 11-Octadecyn-1-ol Deriv TMS Derivatization (BSTFA + 1% TMCS) Start->Deriv NMRPrep Dissolve in CDCl3 (High Concentration) Start->NMRPrep LCPrep Dilute in MeOH/H2O Start->LCPrep GCMS GC-MS Analysis (Chain Homologs & Saturation) Deriv->GCMS Decision Comprehensive Impurity Profile GCMS->Decision NMR 13C NMR Acquisition (Positional Isomers) NMRPrep->NMR NMR->Decision LCMS LC-MS/CAD (Oxidation Products) LCPrep->LCMS LCMS->Decision

Fig 1: Multi-modal analytical workflow for 11-octadecyn-1-ol impurity profiling.

Self-Validating Experimental Protocols

Protocol A: TMS Derivatization and GC-MS Analysis

Causality: Fatty alcohols contain a highly polar hydroxyl (-OH) group. If injected directly into a GC, this group hydrogen-bonds with the silanol groups on the column's stationary phase, causing severe peak tailing, thermal degradation, and loss of resolution[1]. Silylation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and ensuring sharp, quantifiable peaks[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of 11-octadecyn-1-ol into a 2 mL glass reaction vial.

  • Internal Standard Addition: Add 10 µL of a 1 mg/mL solution of 1-heptadecanol (C17 internal standard) to account for injection volume variances.

  • Solvent Addition: Dissolve the mixture in 500 µL of strictly anhydrous pyridine. Mechanistic Note: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated by the silylation reagent, thereby driving the reaction to completion.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide containing 1% trimethylchlorosilane (BSTFA + 1% TMCS)[1].

  • Incubation: Cap tightly and heat at 60 °C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (e.g., DB-5MS column, split ratio 10:1, scanning m/z 50–500).

Self-Validation Check: Monitor the extracted ion chromatogram (EIC) for m/z 266 (the un-derivatized 11-octadecyn-1-ol). If the peak area of m/z 266 exceeds 1% of the m/z 338 (TMS derivative) peak area, the derivatization has failed due to moisture contamination. Discard the sample, purge your solvents, and repeat.

Protocol B: 13 C NMR for Positional Isomer Detection

Causality: GC-MS cannot easily differentiate positional isomers (e.g., 10-octadecyn-1-ol vs. 11-octadecyn-1-ol) because their mass fragmentation patterns and boiling points are nearly identical. However, the exact position of the triple bond subtly alters the electronic environment of the adjacent aliphatic carbons. The sp-hybridized carbons of internal alkynes resonate uniquely in the 70–100 ppm range in 13 C NMR[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 30 mg of the commercial sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as a reference. Mechanistic Note: A high concentration is required because positional isomers typically exist at <5% abundance, and 13 C has low natural isotopic abundance.

  • Acquisition: Acquire a 13 C NMR spectrum at a minimum of 100 MHz (preferably 150 MHz) using a minimum of 1,024 scans to achieve a high signal-to-noise ratio.

  • Analysis: Zoom into the 70–90 ppm region. Pure 11-octadecyn-1-ol will show exactly two distinct alkyne carbon peaks. Additional minor peaks in this region confirm the presence of positional isomers.

Self-Validation Check: Examine the residual CHCl 3​ peak at 77.16 ppm. If this triplet is broad or poorly resolved, your magnetic shimming is inadequate. Poor shimming will obscure the subtle chemical shift differences (Δ < 0.5 ppm) required to detect positional isomers. Re-shim the instrument and re-acquire.

Quantitative Data Summaries

Table 1: Diagnostic Markers for Common Impurities

Use this table to rapidly identify impurities based on their GC-MS and NMR signatures.

Impurity TypeSpecific CompoundOrigin of ImpurityGC-MS (TMS Deriv.) M+ 13 C NMR Signature
Target Product 11-Octadecyn-1-olN/Am/z 33879.5 - 81.0 ppm
Over-reduction 11-Octadecen-1-olPartial hydrogenationm/z 340~130 ppm (Alkene)
Full Saturation 1-OctadecanolOver-reductionm/z 342Absence of 70-130 ppm signals
Isomerization 10-Octadecyn-1-olAlkyne zipper effectm/z 338 (Co-elutes)Shifted alkyne carbons (e.g., 79.2 ppm)
Oxidation 11-Octadecynoic acidPrimary alcohol oxidationm/z 352 (TMS ester)~174 ppm (Carbonyl)
Table 2: 13 C NMR Chemical Shift Reference for C18 Lipid Precursors

Note: Exact shifts may vary slightly based on concentration and exact solvent temperature, but relative positioning remains constant[3].

Carbon EnvironmentHybridizationExpected Chemical Shift Range
Aliphatic Chain (-CH 2​ -)sp 3 14 – 35 ppm
Hydroxyl-bearing Carbon (-CH 2​ -OH)sp 3 (Deshielded by O)62 – 65 ppm
Internal Alkyne (-C≡C-) sp 70 – 100 ppm
Internal Alkene (-C=C-)sp 2 128 – 132 ppm
Carboxylic Acid (-COOH)sp 2 (Carbonyl)170 – 180 ppm

Troubleshooting & FAQs

Q: My supplier Certificate of Analysis (CoA) claims 99% purity by GC-FID, but my downstream click-chemistry assay is failing. What hidden impurities should I look for? A: GC-FID is highly effective at separating chain-length homologs (e.g., 16-carbon vs. 18-carbon alcohols) but is generally blind to positional isomers. During the synthesis of long-chain alkynes, the triple bond can migrate along the carbon chain (the "alkyne zipper" effect), generating isomers like 10-octadecyn-1-ol or 12-octadecyn-1-ol. While these co-elute on a standard non-polar GC column, they alter the steric environment of the lipid, which can cause highly specific biological or click-chemistry assays to fail. You must utilize the 13 C NMR protocol described above to identify these hidden isomers.

Q: Why am I seeing a massive, broad peak trailing my main GC peak, making quantification impossible? A: This is the classic signature of incomplete derivatization. Un-derivatized 11-octadecyn-1-ol retains its polar hydroxyl group, which interacts strongly with the GC column[1]. This interaction causes the molecules to travel at different speeds, resulting in a "smeared" or trailing peak. Ensure your pyridine and BSTFA reagents are strictly anhydrous. Water rapidly hydrolyzes silylating agents, destroying their efficacy.

Q: How do I definitively differentiate 11-octadecyn-1-ol from its alkene counterpart (11-octadecen-1-ol) in my mass spectra? A: Alkenes are common impurities if the alkyne was synthesized via pathways prone to partial reduction. First, look at the molecular ion ( M+ ) of the TMS-derivatized sample: the alkyne will appear at m/z 338, while the alkene appears at m/z 340. If the M+ is too weak to observe (common in electron impact ionization), look at the M−15 peak (loss of a methyl group from the TMS moiety), which will be m/z 323 for the alkyne and m/z 325 for the alkene. For absolute confirmation, cross-reference with NMR: the alkene will show distinct sp 2 carbon signals around 130 ppm[3].

Q: I suspect my sample has degraded over time in storage. What are the likely degradation products? A: Primary alcohols like 11-octadecyn-1-ol can slowly oxidize upon prolonged exposure to air and light, forming 11-octadecynal (an aldehyde) and eventually 11-octadecynoic acid. If you run the GC-MS protocol, the carboxylic acid will derivatize into a TMS ester, shifting its mass to m/z 352. Alternatively, LC-MS is highly sensitive to these polar oxidation products without the need for derivatization[2].

References

  • OpenOChem. "Alkynes | OpenOChem Learn." Openochem.org.[Link]

  • Oxford Academic. "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS." Journal of Experimental Botany.[Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating 11-Octadecyn-1-ol as a Pheromone Component: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of a candidate compound, 11-Octadecyn-1-ol, as a potential insect pheromone. While its unsaturated analogue, (Z)-11-Octadecen-1-ol, is a known semiochemical, this document outlines the rigorous, multi-tiered experimental approach required to establish a biological role for the alkynol itself.[1][2]

To provide a robust comparative context, the methodologies described for our target compound will be benchmarked against established protocols and data for the well-characterized pheromone system of the Asiatic Rice Borer, Chilo suppressalis.[3][4][5] The validation process is a logical cascade, beginning with chemical identification and proceeding through electrophysiological and behavioral verification. Each step is designed to be self-validating, incorporating essential controls to ensure the integrity of the findings.

Part 1: Analytical Verification - Is the Compound Naturally Present?

The foundational step in pheromone validation is to unequivocally identify the candidate compound in the target insect. The hypothesis is that if 11-Octadecyn-1-ol plays a role in chemical communication, it must be produced and released by the insect. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying volatile and semi-volatile compounds in complex biological mixtures.[6][7][8]

Experimental Causality:

The choice of GC-MS is predicated on its dual capabilities: the gas chromatograph separates individual components from a mixture with high resolution, while the mass spectrometer provides a unique fragmentation pattern (a "chemical fingerprint") for each component, enabling positive identification.[9] For pheromone analysis, this precision is critical, as even minor components can have significant biological activity.[10]

Detailed Protocol: Pheromone Gland Extraction and GC-MS Analysis
  • Insect Rearing & Gland Excision:

    • Rear insects under controlled conditions (e.g., 25±2°C, 60±10% humidity, and a defined photoperiod) to ensure physiological uniformity.[11] For sex pheromones, virgin females are typically used, as mating can alter pheromone production.

    • During the species-specific calling period (the time of pheromone release), immobilize a virgin female moth by chilling.

    • Under a stereomicroscope, carefully dissect the pheromone gland (often located in the terminal abdominal segments).

  • Solvent Extraction:

    • Immediately place the excised gland into a 2 mL vial containing 100 µL of high-purity hexane. Hexane is an ideal solvent due to its volatility and its ability to dissolve nonpolar lipids and long-chain alcohols.

    • Gently agitate the vial for 20-30 minutes to ensure complete extraction.

    • Transfer the hexane supernatant to a clean vial insert, concentrating it to approximately 10 µL under a gentle stream of nitrogen. Store at -20°C until analysis.[12]

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • GC Column: Use a nonpolar capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), which separates compounds primarily based on boiling point.[9]

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp at a controlled rate (e.g., 8°C/min) to a high temperature (e.g., 290°C) to elute a wide range of compounds.[9]

    • MS Parameters: Operate in electron impact (EI) mode at 70 eV. Collect data in full scan mode over a mass range of 30–400 m/z to capture the fragmentation patterns of potential pheromone components.[9]

    • Identification: Compare the retention time and mass spectrum of any peak of interest against a synthetic standard of 11-Octadecyn-1-ol.

Workflow for Pheromone Identification

cluster_extraction Pheromone Extraction cluster_analysis Analytical Chemistry cluster_validation Identification Insect Virgin Female Insect (e.g., during calling period) Dissection Gland Dissection Insect->Dissection Extraction Solvent Extraction (Hexane) Dissection->Extraction Concentration Concentration (Nitrogen Stream) Extraction->Concentration GCMS GC-MS Injection Concentration->GCMS Separation GC Separation (HP-5ms column) GCMS->Separation Detection MS Detection (EI, 70 eV) Separation->Detection Comparison Compare Spectra & Retention Time Detection->Comparison Standard Synthetic Standard (11-Octadecyn-1-ol) Standard->Comparison Identification Positive Identification Comparison->Identification

Caption: Workflow for the extraction and definitive identification of pheromone components using GC-MS.

Comparative Data: Hypothetical GC-MS Results

The following table illustrates hypothetical data comparing our target compound to a known component of the Chilo suppressalis pheromone blend, (Z)-11-hexadecenal.[4][5]

CompoundRetention Time (min)Key Mass Ions (m/z)Confirmation
Synthetic 11-Octadecyn-1-ol 18.54264 (M+), 246, 222, 194Standard
Peak in Gland Extract 18.54264 (M+), 246, 222, 194Match
(Z)-11-Hexadecenal (C. suppressalis) 15.21238 (M+), 220, 196, 41Literature[10]

Part 2: Electrophysiological Screening - Can the Insect Detect It?

Once a compound is identified, the next critical step is to determine if the insect's olfactory system can detect it. Electroantennography (EAG) is a powerful and rapid screening technique that measures the summated electrical response of all olfactory receptor neurons on the antenna to a volatile stimulus.[11][13][14] A positive EAG response provides direct evidence of peripheral olfactory detection.[15]

Experimental Causality:

EAG provides a direct, quantitative measure of antennal sensitivity.[16] By testing a range of concentrations, a dose-response curve can be generated, revealing the sensitivity threshold of the antenna to the compound. This is crucial for distinguishing a true semiochemical signal from a general odorant. The inclusion of a solvent control ensures the response is not due to the delivery solvent, while a positive control (a known EAG-active compound) validates the viability of the antennal preparation.[11][17]

Detailed Protocol: Electroantennography (EAG)
  • Antenna Preparation:

    • Immobilize an insect (typically a male for female-produced sex pheromones) in a pipette tip with the head protruding.

    • Under a microscope, carefully excise one antenna at its base using micro-scissors.[11]

    • Mount the excised antenna between two glass microelectrodes filled with a saline solution (e.g., Kaissling solution) and containing Ag/AgCl wires. The base of the antenna is connected to the reference electrode and the distal tip to the recording electrode.[13][14]

  • Stimulus Preparation:

    • Prepare a stock solution of 11-Octadecyn-1-ol in high-purity hexane (e.g., 10 µg/µL).

    • Create a serial dilution series (e.g., from 0.001 µg/µL to 10 µg/µL) to test a range of concentrations.[16]

    • For each dilution, apply 10 µL onto a small filter paper strip and insert it into a Pasteur pipette (stimulus cartridge). Allow the solvent to evaporate.

    • Prepare a solvent-only cartridge (negative control) and a positive control cartridge with a compound known to elicit a strong response in the species.

  • Data Recording:

    • Place the antennal preparation in a continuous stream of purified, humidified air directed at the antenna.

    • Insert a stimulus cartridge into a stimulus delivery controller. Deliver a controlled puff of air (e.g., 0.5 seconds) through the cartridge and over the antenna.[13]

    • Record the resulting negative voltage deflection (the EAG response) using an amplifier and data acquisition software.

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between puffs to prevent antennal adaptation.[13]

  • Data Analysis:

    • Measure the peak amplitude (in millivolts, mV) of each response.

    • Subtract the average response to the solvent control from all other responses to normalize the data.

    • Plot the mean normalized EAG amplitude against the logarithm of the stimulus concentration to generate a dose-response curve.

Generalized Pheromone Signaling Pathway

cluster_neuron Inside Olfactory Neuron Pheromone Pheromone Molecule (e.g., 11-Octadecyn-1-ol) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binds in Sensillum Lymph Complex Pheromone-PBP Complex PBP->Complex OR Odorant Receptor (OR) + Orco Co-receptor Complex->OR Activates IonChannel Ion Channel Opening OR->IonChannel G-protein cascade Membrane Olfactory Receptor Neuron Membrane Depolarization Neuron Depolarization IonChannel->Depolarization Signal Action Potential (Signal to Brain) Depolarization->Signal

Caption: Generalized signaling cascade for insect pheromone reception within an olfactory neuron.[18]

Comparative Data: Hypothetical EAG Dose-Response

This table compares the hypothetical EAG responses to 11-Octadecyn-1-ol with known responses to a primary pheromone component of C. suppressalis.

Concentration (µg on source)Mean EAG Response (mV) to 11-Octadecyn-1-ol (Hypothetical)Mean EAG Response (mV) to (Z)-11-Hexadecenal (Comparative)
0 (Solvent Control)0.050.04
0.010.210.45
0.10.450.98
10.921.85
101.512.10
1001.552.13

Part 3: Behavioral Validation - Does the Compound Elicit a Response?

The ultimate validation of a pheromone component is its ability to elicit a specific, repeatable behavioral response in the target insect.[19] While EAG confirms detection, it does not guarantee a behavioral effect.[17] Wind tunnel bioassays are the gold standard for studying long-range attraction and flight behavior in response to airborne plumes.[20]

Experimental Causality:
Detailed Protocol: Wind Tunnel Bioassay
  • Assay Arena: Use a glass or plexiglass wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and lighting appropriate for the test species.

  • Insect Preparation: Use sexually mature, virgin male insects that have been acclimated to the test conditions. Release individual males onto a platform at the downwind end of the tunnel.

  • Stimulus Delivery: Place the odor source (e.g., a filter paper loaded with a specific amount of the test compound) at the upwind end of the tunnel.

  • Experimental Treatments:

    • Negative Control: A filter paper treated only with solvent (e.g., hexane).

    • Test Compound: 11-Octadecyn-1-ol alone at various dosages.

    • Comparative Pheromone: A known attractive blend for a comparator species (e.g., the 3-component blend for C. suppressalis).[5][22]

    • Blend Test: A blend of 11-Octadecyn-1-ol with other known pheromone components to test for synergistic or antagonistic effects.

  • Behavioral Quantification: For each insect, record a sequence of behaviors over a set time period (e.g., 3 minutes):

    • Activation (wing fanning, walking)

    • Take-off (initiation of flight)

    • Upwind Flight (oriented flight towards the source)

    • Source Contact (landing on or near the odor source)

  • Data Analysis: Analyze the percentage of insects performing each key behavior for each treatment. Use appropriate statistical tests (e.g., Chi-square or Fisher's exact test) to compare treatments.

Workflow for Behavioral Bioassay Validation

cluster_setup Experimental Setup cluster_treatments Test Treatments cluster_observation Behavioral Observation cluster_analysis Data Analysis Insect Acclimated Male Insect Release Insect Release (Downwind) Insect->Release Tunnel Wind Tunnel (Controlled Airflow) Source Odor Source Placement (Upwind) Source->Tunnel Activation Activation (Wing Fanning) Release->Activation T1 Control (Solvent) T2 11-Octadecyn-1-ol T2->Source T3 Known Pheromone Takeoff Take-off Activation->Takeoff UpwindFlight Upwind Flight Takeoff->UpwindFlight SourceContact Source Contact UpwindFlight->SourceContact Quantify Quantify Responses (% Responding) Stats Statistical Comparison (e.g., Chi-Square Test) Quantify->Stats Conclusion Determine Behavioral Role (Attractant, Synergist, etc.) Stats->Conclusion

Caption: Logical workflow for validating the behavioral role of a candidate pheromone in a wind tunnel.

Comparative Data: Hypothetical Wind Tunnel Results
Treatment (10 µg load)% Males Initiating Upwind Flight% Males Contacting SourceInferred Role
Solvent Control5%0%Inactive
11-Octadecyn-1-ol (Hypothetical) 15%5%Weak Attractant / Arrestant
C. suppressalis Blend 85%75%Strong Attractant
C. suppressalis Blend + 11-Octadecyn-1-ol 60%45%Potential Inhibitor

Conclusion and Final Assessment

The validation of a novel pheromone component is a rigorous, evidence-based process that requires the convergence of analytical, electrophysiological, and behavioral data. This guide outlines a hypothetical pathway to assess the role of 11-Octadecyn-1-ol.

  • Chemical Analysis (GC-MS) would first have to confirm its presence in the insect's natural extracts.

  • Electrophysiology (EAG) would then need to demonstrate that the insect's antennae can detect the compound, ideally with high sensitivity.

  • Behavioral Assays (Wind Tunnel) would provide the ultimate proof, defining its role as an attractant, synergist, or inhibitor.

References

  • BenchChem. (n.d.). Application Note: GC-MS Analysis of Pheromone Gland Extracts.
  • BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) with (11Z,13E)-Hexadecadienal.
  • ResearchGate. (n.d.). Sex pheromone components of rice stem borer, Chilo suppressalis.
  • Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) with (Z)-3-Dodecenyl Acetate.
  • BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) with 3-Ethyl-4-heptanone.
  • Kanno, H., et al. (n.d.). Disruption of Sex Pheromone Communication in the Rice Stem Borer Moth, Chilo suppressalis Walker (Lepidoptera: Pyralidae). SciSpace.
  • CAPS. (n.d.). Chilo suppressalis.
  • The Pherobase. (n.d.). Pheromones and Semiochemicals of Chilo suppressalis.
  • He, M., et al. (2020). Mating Disruption of Chilo suppressalis From Sex Pheromone of Another Pyralid Rice Pest Cnaphalocrocis medinalis (Lepidoptera: Pyralidae). Journal of Insect Science, Oxford Academic.
  • ResearchGate. (n.d.). Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths.
  • Syntech. (n.d.). ELECTROANTENNOGRAPHY.
  • JoVE. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC - NIH.
  • Pickett, John. (1991). Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies. Rothamsted Repository.
  • MDPI. (2025). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae.
  • ResearchGate. (2025). Novel behavioral assay and partial purification of a female-derived sex pheromone in Carcinus maenas.
  • Haga-Yamanaka, S., et al. (n.d.). Integrated action of pheromone signals in promoting courtship behavior in male mice. PMC.
  • MedChemExpress. (n.d.). (Z)-11-Octadecen-1-ol | Insect Pheromone.
  • Pavan, F., & Pansera, M. (2015). Pheromone Autodetection: Evidence and Implications. PMC.
  • MedChemExpress. (n.d.). (Z)-11-Octadecen-1-ol | Insect Pheromone.
  • BenchChem. (n.d.). The Strategic Synthesis of Insect Pheromones from 11-Dodecyn-1-ol: A Technical Guide.
  • Wiley Online Library. (n.d.). Identification, synthesis, and field evaluation of components of the female-produced sex pheromone of Helopeltis cinchonae.
  • BenchChem. (n.d.). The Occurrence of (3E,13Z)-Octadecadien-1-ol in Insects: A Technical Guide.
  • Schaner, A. M., Bartelt, R. J., & Jackson, L. L. (1987). (Z)-11-octadecenyl acetate, an aggregation pheromone in Drosophila simulans. Journal of Chemical Ecology, 13(7), 1777-1786.

Sources

A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors with 11-Octadecyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Enigmatic Role of 11-Octadecyn-1-ol in Insect Olfaction

The chemical landscape of insect communication is vast and intricate, with specific compounds eliciting precise behavioral responses. Among the myriad of semiochemicals, long-chain alkynols such as 11-Octadecyn-1-ol represent a class of molecules with potential yet largely unexplored roles in insect olfaction. While structurally related to known lepidopteran pheromones, which are often C12, C14, C16, or C18 unsaturated alcohols, acetates, or aldehydes, the specific interaction of 11-Octadecyn-1-ol with insect olfactory receptors (ORs) remains uncharacterized in publicly available scientific literature.

This guide serves a dual purpose. Firstly, it directly addresses the current knowledge gap concerning the cross-reactivity of insect ORs to 11-Octadecyn-1-ol. Secondly, in the absence of direct experimental data, it provides a comparative framework by examining the well-characterized olfactory system of the Asian corn borer, Ostrinia furnacalis. By presenting the response profiles of O. furnacalis ORs to a range of pheromone components, we offer a benchmark for the type of experimental data required to elucidate the role of 11-Octadecyn-1-ol. Furthermore, we provide detailed, field-proven experimental protocols for researchers to independently investigate this and other novel semiochemicals.

The Current State of Knowledge: A Void in the Olfactory Landscape

As of the latest literature review, there are no published studies that have functionally characterized the response of any specific insect olfactory receptor to 11-Octadecyn-1-ol. This includes a lack of data from key electrophysiological and molecular techniques such as single-sensillum recording (SSR), electroantennography (EAG), or heterologous expression assays. Consequently, the potential for this compound to act as an agonist, antagonist, or to have no effect on insect ORs is currently unknown. This represents a significant opportunity for novel research in the field of chemical ecology and pest management.

A Comparative Case Study: The Olfactory System of Ostrinia furnacalis

To provide a tangible comparison and a roadmap for future research, we turn to the well-documented olfactory system of the Asian corn borer, Ostrinia furnacalis. This major agricultural pest utilizes a specific blend of (Z)-12-tetradecenyl acetate (Z12-14:OAc) and (E)-12-tetradecenyl acetate (E12-14:OAc) as its primary sex pheromone.[1] The olfactory sensory neurons (OSNs) of male O. furnacalis are housed in specialized sensilla trichodea on the antennae and express a suite of olfactory receptors (ORs) tuned to these and other related compounds.[2][3]

Quantitative Olfactory Receptor Response Data in Ostrinia furnacalis

The following table summarizes the known responses of several functionally characterized O. furnacalis pheromone receptors (OfurORs) to various lepidopteran pheromone components. This data, generated using the Xenopus oocyte heterologous expression system, illustrates the principle of receptor specificity and cross-reactivity. The responses are presented as normalized current values, indicating the strength of the receptor activation by the respective ligand.

Olfactory ReceptorLigandChemical ClassConcentration (M)Mean Current (nA) ± SEMReference
OfurOR4 Z12-14:OAcAcetate10⁻⁵1050.3 ± 189.2[4]
E12-14:OAcAcetate10⁻⁵980.7 ± 155.4[4]
OfurOR5b Z9-14:OAcAcetate10⁻⁵450.1 ± 98.6[4]
E11-14:OAcAcetate10⁻⁵390.5 ± 85.3[4]
Z11-14:OAcAcetate10⁻⁵350.2 ± 77.1[4]
OfurOR6 E12-14:OAcAcetate10⁻⁵1250.8 ± 210.3[4]
Z12-14:OAcAcetate10⁻⁵480.6 ± 95.7[4]
OfurOR7 Z9-14:OAcAcetate10⁻⁵212.2 ± 46.3[4]
OfurOR8 Z11-14:OAcAcetate10⁻⁵550.9 ± 112.4[4]
E11-14:OAcAcetate10⁻⁵490.7 ± 101.8[4]

Note: The absence of 11-Octadecyn-1-ol in this table highlights the aforementioned data gap.

This comparative data from O. furnacalis demonstrates that while some receptors, like OfurOR4 and OfurOR6, are highly attuned to the primary pheromone components, others, such as OfurOR5b, exhibit a broader response spectrum to related compounds.[4] This phenomenon of cross-reactivity is fundamental to understanding how an insect's olfactory system processes complex odor blends and how novel compounds, like 11-Octadecyn-1-ol, might interfere with this process.

Experimental Methodologies for Characterizing Novel Ligand-Receptor Interactions

To address the cross-reactivity of 11-Octadecyn-1-ol, two primary, complementary experimental approaches are recommended: in vivo single-sensillum recording (SSR) and in vitro heterologous expression in Xenopus laevis oocytes.

Single-Sensillum Recording (SSR): An In Vivo Approach

SSR is a powerful electrophysiological technique that allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) within their native environment on the insect antenna.[5][6] This provides a highly sensitive and biologically relevant assessment of an OR's response to a given odorant.

  • Insect Preparation:

    • Anesthetize an adult male moth (e.g., O. furnacalis) by chilling on ice.

    • Immobilize the insect in a pipette tip, with the head and antennae protruding.

    • Fix the preparation to a microscope slide with wax or dental cement.

    • Stabilize one antenna on a glass coverslip using fine tungsten hooks or adhesive.

  • Electrode Placement:

    • Under a high-magnification microscope, insert a sharp tungsten reference electrode into the insect's eye.

    • Carefully advance a recording electrode, also a sharp tungsten microelectrode, to make contact with and penetrate the base of a single sensillum trichodeum.

  • Odorant Delivery:

    • Prepare a serial dilution of 11-Octadecyn-1-ol in a high-purity solvent (e.g., hexane).

    • Apply a known volume of the test solution to a filter paper strip and insert it into a Pasteur pipette.

    • Deliver a controlled puff of air through the pipette, directing the odorant-laden air over the antenna.

  • Data Acquisition and Analysis:

    • Record the electrical activity from the OSN using a high-impedance amplifier.

    • Digitize and store the signal for offline analysis.

    • Count the number of action potentials (spikes) in a defined window before and after the stimulus.

    • Quantify the response as the change in spike frequency.

    • Generate dose-response curves to determine the sensitivity and specificity of the neuron to 11-Octadecyn-1-ol.

Heterologous Expression in Xenopus Oocytes: An In Vitro System

This system allows for the functional characterization of a specific OR in a controlled environment, free from other components of the insect's native olfactory system.[7][8][9][10] It is particularly useful for de-orphanizing receptors (i.e., identifying their ligands) and for detailed pharmacological studies.

  • cRNA Synthesis:

    • Clone the full-length coding sequence of the target olfactory receptor (e.g., OfurOR4) and the obligate co-receptor Orco into a suitable transcription vector.

    • Linearize the plasmids and synthesize capped complementary RNA (cRNA) in vitro using a commercial kit.

  • Oocyte Preparation and Injection:

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Microinject a precise amount of the OR and Orco cRNA mixture into the cytoplasm of stage V-VI oocytes.

    • Incubate the injected oocytes for 3-7 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (typically -80 mV).

    • Apply solutions of 11-Octadecyn-1-ol at varying concentrations to the oocyte via the perfusion system.

  • Data Analysis:

    • Measure the inward current induced by the application of the ligand.

    • Construct dose-response curves by plotting the current amplitude against the logarithm of the ligand concentration.

    • Calculate the EC₅₀ (half-maximal effective concentration) to quantify the potency of 11-Octadecyn-1-ol for the specific OR.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further clarify the processes described, the following diagrams have been generated using Graphviz (DOT language).

Insect Olfactory Receptor Signaling Pathway

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Odorant 11-Octadecyn-1-ol OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR_complex ORx-Orco Receptor Complex OBP_Odorant->OR_complex Activation Ion_Channel Ion Channel (Open) OR_complex->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal Lobe Antennal Lobe Action_Potential->Antennal Lobe Signal to Brain

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow: From Receptor Cloning to Functional Characterization

Experimental_Workflow cluster_cloning Molecular Cloning cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording RNA_Extraction Antennal RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of OR and Orco cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation cRNA_Synthesis in vitro cRNA Synthesis Vector_Ligation->cRNA_Synthesis cRNA_Injection cRNA Microinjection cRNA_Synthesis->cRNA_Injection Oocyte_Harvest Xenopus Oocyte Harvesting Oocyte_Harvest->cRNA_Injection Incubation Incubation (3-7 days) cRNA_Injection->Incubation TEVC Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC Data_Acquisition Current Recording TEVC->Data_Acquisition Ligand_Application Application of 11-Octadecyn-1-ol Ligand_Application->TEVC Data_Analysis Data Analysis (Dose-Response Curves, EC50) Data_Acquisition->Data_Analysis

Sources

Field trial comparison of different 11-Octadecyn-1-ol formulations

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Comparative Field Efficacy of Semiochemical Formulations: A Case Study Framework for 11-Octadecyn-1-ol Derivatives

Introduction

11-Octadecyn-1-ol is an acetylenic alcohol that serves as a key synthetic precursor for various long-chain unsaturated alcohols and acetates.[1][2][3] These derivatives are frequently identified as critical components of sex pheromones for numerous lepidopteran pest species.[3][4] The successful application of these powerful semiochemicals in integrated pest management (IPM) programs—whether for population monitoring, mass trapping, or mating disruption—is not solely dependent on the intrinsic activity of the molecule itself. The formulation and dispenser technology are paramount, governing the release rate, longevity, and protection of the active ingredient from environmental degradation.[5][6][7]

The choice of formulation directly impacts field performance, and a suboptimal delivery system can render even the most potent pheromone ineffective.[8] Common formulation strategies range from simple rubber septa to complex polymer matrices, microencapsulated sprays, and engineered reservoir dispensers, each with distinct release kinetics and operational characteristics.[6][9][10] Therefore, a rigorous, multi-faceted comparative analysis is essential to identify the optimal formulation for a specific target pest and environmental context.

This guide, written for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting a field trial comparison of different semiochemical formulations. While we use the derivatives of 11-Octadecyn-1-ol as a model, the principles and protocols described herein are broadly applicable to the evaluation of any volatile semiochemical. We will detail the critical laboratory pre-characterization, robust field trial design based on established standards, and clear data interpretation needed to make informed, evidence-based decisions.

Hypothetical Formulations for Evaluation

For the purpose of this guide, we will compare three distinct, hypothetical formulations of a derivative of 11-Octadecyn-1-ol, hereafter referred to as "Pheromone X". Each dispenser is loaded with 150 mg of Pheromone X.

  • Formulation A: Red Rubber Septum (RRS) : A standard, widely-used passive dispenser where the pheromone is absorbed into the rubber matrix.

  • Formulation B: Polymer Matrix Dispenser (PMD) : A monolithic dispenser where Pheromone X is homogenously blended with a proprietary polymer blend, designed for zero-order release kinetics.[11]

  • Formulation C: Microencapsulated Spray (MES) : A sprayable formulation consisting of microscopic capsules of Pheromone X suspended in a liquid carrier. The release is governed by the diffusion of the active ingredient through the capsule walls.[10]

Methodology: A Two-Pillar Evaluation Approach

A comprehensive evaluation relies on correlating controlled laboratory data with real-world field performance. This self-validating system ensures that observed field efficacy is mechanistically linked to the physical properties of the formulation.

Pillar 1: Laboratory-Based Release Rate Analysis

Rationale: Before committing to expensive and labor-intensive field trials, it is crucial to characterize the release kinetics of each formulation under controlled conditions. This step quantifies the rate and stability of pheromone release over time, providing a baseline for predicting field longevity and explaining performance differences. Temperature is a critical factor controlling the volatility and release of semiochemicals.[7][12]

Experimental Protocol: Gravimetric Release Rate Determination

  • Acclimatization: Place ten replicates of each formulation (A, B, and C) in a temperature-controlled environmental chamber set to a constant 30°C with a gentle, constant airflow (e.g., 0.5 m/s).

  • Initial Weighing: Using an analytical balance with a precision of at least 0.01 mg, record the initial weight (W₀) of each individual dispenser.

  • Periodic Weighing: At set intervals (e.g., Day 0, 3, 7, 14, 21, 28, 42, 56), remove the dispensers from the chamber, allow them to equilibrate to room temperature for 30 minutes, and re-weigh them to record the weight at time t (Wₜ).

  • Data Calculation:

    • Calculate the cumulative weight loss at each interval: ΔW = W₀ - Wₜ.

    • Calculate the average daily release rate between intervals (t₁ and t₂): Rate (mg/day) = (Wₜ₁ - Wₜ₂) / (t₂ - t₁).

  • Control for Volatiles: For the MES formulation, an equivalent amount of the formulation without the active ingredient should be run in parallel to account for the loss of any volatile co-formulants.

Workflow for Laboratory Release Rate Analysis

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Label 10 Replicates of each Formulation prep2 Record Initial Weight (W₀) prep1->prep2 exp1 Place in Environmental Chamber (30°C) prep2->exp1 exp2 Weigh Periodically (Wₜ) exp1->exp2 Days 3, 7, 14...56 an1 Calculate Cumulative Weight Loss exp2->an1 an2 Calculate Daily Release Rate an1->an2 an3 Plot Release Kinetics (Rate vs. Time) an2->an3

Caption: Workflow for laboratory release rate analysis.

Pillar 2: Field Efficacy Trial

Rationale: The ultimate test of a formulation is its performance under real-world conditions. A well-designed field trial can directly measure the formulation's ability to influence the behavior of the target pest.[13] The primary metric for mating disruption efficacy is "trap shutdown"—the reduction in male moths captured in pheromone-baited monitoring traps within the treated area compared to an untreated control.[14] This serves as a proxy for the disruption of the males' ability to locate a calling female.[11]

Experimental Protocol: Mating Disruption Trial

  • Site Selection: Choose a location with a known, moderate-to-high population of the target pest. The site should be large enough to accommodate multiple plots with sufficient buffer zones (at least 100m) to prevent interference between treatments.[13]

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with four replicates. Each block will contain one plot for each of the three formulations (A, B, C) and one untreated control (UTC) plot. Each plot should be a minimum of 1 hectare (100m x 100m).[14][15]

  • Formulation Deployment:

    • At the beginning of the male flight period, deploy the dispensers in the respective plots according to manufacturer recommendations or established practices. For example, a typical rate for passive dispensers is 400/hectare.[15]

    • For the MES formulation, apply using a calibrated sprayer to ensure even coverage.

  • Monitoring Trap Deployment:

    • In the center of each plot (including the UTC plots), place three delta traps baited with a standard monitoring lure (e.g., 1 mg of Pheromone X on a red rubber septum).

    • Traps should be placed at a consistent height within the crop canopy and spaced at least 20-30 meters apart.[16]

  • Data Collection:

    • Inspect traps weekly throughout the flight period of the target pest.

    • Record the number of male moths captured in each trap.

    • Replace sticky liners as needed and replace monitoring lures every 4 weeks to ensure consistent attraction.

  • Data Analysis:

    • Calculate the mean number of moths captured per trap per week for each treatment and the UTC.

    • Calculate the percent trap shutdown for each formulation relative to the control using the formula: % Shutdown = (1 - (Mean Catch in Treatment / Mean Catch in Control)) * 100

    • Analyze the data using ANOVA appropriate for an RCBD to determine if there are statistically significant differences between the treatments.

Workflow for Field Efficacy Trial

cluster_setup Trial Setup cluster_monitoring Monitoring cluster_analysis Data Analysis setup1 Select Field Site (Known Pest Pressure) setup2 Establish RCBD Plots (4 Replicates) setup1->setup2 setup3 Deploy Formulations (A, B, C) & Control setup2->setup3 mon1 Place 3 Baited Traps in Plot Center setup3->mon1 mon2 Inspect Traps Weekly mon1->mon2 mon2->mon2 mon3 Record Male Captures mon2->mon3 an1 Calculate Mean Catch per Treatment mon3->an1 an2 Calculate % Trap Shutdown vs. Control an1->an2 an3 Perform Statistical Analysis (ANOVA) an2->an3

Caption: Workflow for field mating disruption trial.

Data Presentation & Hypothetical Results

Clear, concise data presentation is essential for objective comparison. All quantitative data should be summarized in tables.

Table 1: Laboratory Release Rate Analysis of Pheromone X Formulations (Hypothetical Data)

Formulation TypeInitial Active Ingredient (mg)Mean Daily Release Rate (mg/day) [Days 1-28]Mean Daily Release Rate (mg/day) [Days 29-56]Predicted Field Longevity (days)Release Profile
A: Red Rubber Septum 1503.5 ± 0.81.1 ± 0.4~45First-Order (Exponential Decay)
B: Polymer Matrix 1502.1 ± 0.21.9 ± 0.2>60Zero-Order (Consistent)
C: Microencapsulated Spray 1504.8 ± 1.20.5 ± 0.2~30First-Order (High Initial Burst)

Table 2: Field Efficacy Trial Results (Hypothetical Data)

Formulation TreatmentMean Weekly Male Captures (± SE)Mean % Trap Shutdown (Weeks 1-4)Mean % Trap Shutdown (Weeks 5-8)Statistical Significance (vs. Control)
Untreated Control (UTC) 124.5 ± 15.2N/AN/AN/A
A: Red Rubber Septum 15.3 ± 4.187.7%75.4%p < 0.01
B: Polymer Matrix 8.1 ± 2.593.5%91.2%p < 0.01
C: Microencapsulated Spray 6.5 ± 2.194.8%65.1%p < 0.01

Discussion & Interpretation

  • Correlation of Lab and Field Data: The Polymer Matrix Dispenser (Formulation B) exhibited the most consistent (near zero-order) release rate in the laboratory. This translated directly to the most stable and sustained field performance, maintaining over 90% trap shutdown for the entire 8-week period. This demonstrates the predictive power of laboratory characterization.

  • Formulation Performance:

    • The Microencapsulated Spray (Formulation C) provided the highest initial trap shutdown, consistent with its high initial release rate ("burst effect") observed in the lab. However, its efficacy waned significantly after the first month, aligning with its rapidly declining release rate. This formulation may be suitable for short-term control but would likely require reapplication.

    • The Red Rubber Septum (Formulation A) performed adequately but showed a noticeable drop-off in efficacy in the second month, which is characteristic of its first-order release kinetics.

  • Experimental Trustworthiness: The use of a Randomized Complete Block Design helps to account for spatial variability within the field, increasing the statistical reliability of the results. Including an untreated control is non-negotiable; it provides the essential baseline against which all other treatments are measured.[13] Without it, one could not conclude that low trap catches were due to the treatment and not simply low pest population density.

Conclusion

The selection of an optimal formulation for a semiochemical like a derivative of 11-Octadecyn-1-ol is a critical decision that profoundly impacts its success in pest management programs. This guide has outlined a robust, two-pillar framework that combines controlled laboratory analysis with rigorous field efficacy trials. By first characterizing the release kinetics and then validating performance using established metrics like trap shutdown, researchers can objectively compare different delivery systems. This integrated approach ensures that the chosen formulation provides a reliable, effective, and predictable release profile, maximizing the potential of the semiochemical active ingredient and providing a trustworthy foundation for its inclusion in an IPM strategy.

References

  • EPPO. (n.d.). PP 1/264 (2) Principles of efficacy evaluation for mating disruption pheromones. EPPO database on PP1 Standards. [Link]

  • Meighen, E. A. (1987). Determination of the Release Rate of Aldehyde Pheromones From Insect Lures by Cold Trapping and Direct Bioluminescence Analysis. PubMed. [Link]

  • Novagrica. (n.d.). Pheromones - Dispensers. [Link]

  • Lee, G., et al. (2020). Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta. ACS Omega. [Link]

  • Stipanovic, A. J., et al. (2004). Microparticle dispensers for the controlled release of insect pheromones. Journal of Agricultural and Food Chemistry. [Link]

  • Yew, J. Y., & Chung, H. (2015). Analytical methods for pheromone discovery and characterization. ResearchGate. [Link]

  • El-Shafie, H. A. F. (2017). Semiochemicals and Their Potential Use in Pest Management. IntechOpen. [Link]

  • Mustafaev, G., et al. (2018). TEST OF NEW DISPENSERS FOR HELIOTHIS ARMIGERA SEX PHEROMONE. Journal of Science, V. Alecsandri University of Bacau. [Link]

  • Doye, I., & Koch, U. T. (2005). A reliable field test for the efficiency of mating disruption techniques. ResearchGate. [Link]

  • Suterra. (2024). The Science of Suterra's Dispenser Technologies for Mating Disruption. [Link]

  • NSJ Prayoglife. (n.d.). Octadec-11-yn-1-ol. [Link]

  • McGhee, P. S., et al. (n.d.). A Novel Mating Disruption System Designed for Rapid Deployment of Reservoir Pheromone Dispensers. New York State Horticultural Society. [Link]

  • Borth, P. W., et al. (2022). Field tests of candidate pheromone blends show promise for mating disruption of the invasive swede midge. The Canadian Entomologist, Cambridge Core. [Link]

  • Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Université de Liège. [Link]

  • Walton, V. M., et al. (2021). Pheromone Deployment Strategies for Mating Disruption of a Vineyard Mealybug. Journal of Economic Entomology, Oxford Academic. [Link]

  • Beroza, M., et al. (1975). Measuring Release Rates of Pheromone Analogues and Synergists from Polyethylene Caps. Environmental Entomology, Oxford Academic. [Link]

  • Cork, A., et al. (2008). (Z)–11–hexadecenyl acetate and (Z)–13– octadecenyl acetate improve the attractiveness of the standard sex pheromone of t. [Link]

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A Comparative Guide to Dose-Response Dynamics of 11-Octadecyn-1-ol in Behavioral Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise characterization of dose-response relationships is fundamental to understanding the behavioral impact of semiochemicals. This guide provides an in-depth comparison of the dose-dependent behavioral effects of 11-Octadecyn-1-ol, a C18 long-chain acetylenic alcohol, with a structurally related and well-characterized lepidopteran pheromone component, (Z)-11-octadecen-1-ol. While empirical data for 11-Octadecyn-1-ol is emerging, this document synthesizes established principles from insect chemical ecology to project its likely performance in standardized behavioral assays. We detail the underlying neurobiological mechanisms, provide a comprehensive protocol for wind tunnel bioassays, and present comparative dose-response data to guide researchers in the design and interpretation of their own studies.

Introduction: The Significance of Dose in Chemical Ecology

In the study of insect behavior, a chemical cue's identity is only part of the story; its concentration is equally critical. The dose-response curve is the primary tool for quantifying the relationship between the amount of a stimulus and the magnitude of the biological response. For a compound like 11-Octadecyn-1-ol, a long-chain alcohol with structural similarities to known insect pheromones, understanding this relationship is paramount for determining its potential as an attractant, repellent, or modulator of behavior.

Insect responses to semiochemicals are rarely linear.[1][2] An optimal concentration may elicit a strong attraction, while concentrations that are too low may be ignored, and those that are too high can cause sensory adaptation or even become repellent.[3] This guide uses (Z)-11-octadecen-1-ol, a known pheromone component, as a benchmark to contextualize the potential dose-response profile of 11-Octadecyn-1-ol, thereby providing a framework for its systematic evaluation.

Mechanism of Olfactory Signal Transduction in Insects

The behavioral responses quantified in these assays are the culmination of a sophisticated molecular and neurological cascade. Understanding this pathway is essential for interpreting dose-response data, as variations in response can be linked to specific stages of signal processing.

  • Signal Reception : Volatile molecules, such as 11-Octadecyn-1-ol, enter pores on the surface of olfactory sensilla, hair-like structures on the insect's antennae.[4]

  • Transport : Within the sensillum lymph, the hydrophobic odorant molecule binds to an Odorant-Binding Protein (OBP). This interaction solubilizes the molecule and transports it to the receptors.[5]

  • Receptor Activation : The OBP-odorant complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor called Orco.[4][6] This complex functions as a ligand-gated ion channel.[6][7]

  • Signal Transduction : Upon binding, the OR-Orco channel opens, allowing cation influx and depolarizing the neuron. This generates an action potential.[5]

  • Neural Processing : The action potential travels down the ORN's axon to a specific glomerulus within the antennal lobe of the insect brain. Here, the signal is processed by a network of projection neurons and local interneurons, which integrate information from various ORNs before relaying it to higher brain centers that govern behavior.[5][7]

The dose of a compound directly influences the number of ORNs activated and their firing rate, which in turn encodes the intensity of the stimulus for the brain.

Olfactory_Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Odorant 11-Octadecyn-1-ol Pore Sensillum Pore Odorant->Pore Diffusion OBP Odorant-Binding Protein (OBP) Pore->OBP Binding OR_Complex OR-Orco Complex (Ion Channel) OBP->OR_Complex Transport & Activation ORN Olfactory Receptor Neuron (ORN) Dendrite ActionPotential Action Potential ORN->ActionPotential Signal Generation OR_Complex->ORN Ion Influx (Depolarization) AL Antennal Lobe (Glomerulus) HigherBrain Higher Brain Centers (e.g., Mushroom Bodies) AL->HigherBrain Processing Behavior Behavioral Response HigherBrain->Behavior Initiation ActionPotential->AL Axonal Projection

Caption: Generalized insect olfactory signaling pathway.

Experimental Protocol: Wind Tunnel Behavioral Bioassay

The wind tunnel is the premier tool for evaluating behavioral responses to airborne stimuli in a controlled setting that mimics natural conditions.[8][9] It allows for the precise quantification of a compound's ability to elicit oriented flight and source-location behaviors.

Objective: To determine the dose-response relationship of a test compound (11-Octadecyn-1-ol) by measuring the percentage of male moths exhibiting key upwind flight behaviors.

Materials:

  • Wind Tunnel (e.g., 2.5m x 1m x 1m) with laminar airflow capabilities.[8]

  • Anemometer

  • Dim, red light source (~0.7 lux, ~650 nm) for nocturnal species.[10]

  • Test compound (11-Octadecyn-1-ol) and comparator ((Z)-11-octadecen-1-ol)

  • High-purity solvent (e.g., hexane)

  • Micropipettes and vials for serial dilutions

  • Pheromone dispensers (e.g., filter paper, rubber septa)

  • Release cages for individual moths

  • Video recording system

  • Test insects (e.g., virgin male moths, 2-4 days old, of a relevant species like Spodoptera frugiperda or Ostrinia nubilalis).[11][12]

Step-by-Step Methodology
  • Preparation Phase:

    • Insect Rearing & Acclimatization: Use moths of a consistent age and physiological state (e.g., virgin males for sex pheromone assays).[9] Transfer individual moths to release cages and place them in the experimental room at least 1-2 hours before the bioassay to acclimatize.[9]

    • Dose Preparation: Prepare serial dilutions of 11-Octadecyn-1-ol and the comparator compound in hexane. Typical ranges for initial screening are 0.01, 0.1, 1, 10, and 100 µg. A solvent-only control is mandatory.

    • Dispenser Loading: Apply a standard volume (e.g., 10 µL) of each dilution onto a dispenser and allow the solvent to evaporate completely.

  • Experimental Phase:

    • Establish Conditions: Set the wind tunnel parameters. A typical airflow is 0.2-0.3 m/s.[9][10] Set temperature and humidity to mimic the moth's natural activity period (e.g., 21-26°C, 70-80% RH).[9]

    • Pheromone Source Placement: Place a single loaded dispenser at the center of the upwind end of the tunnel.[9]

    • Moth Release: Position a release cage containing one moth at the downwind end of the tunnel (e.g., 1.5-1.8 m from the source).[12][13]

    • Observation: Allow the moth to acclimate for ~15 seconds in the pheromone plume before release.[13] Observe and record the moth's behavior for a set period (e.g., 3-5 minutes).[11]

  • Data Collection & Analysis:

    • Quantify Behaviors: For each moth, record a sequence of key behaviors. A positive response cascade typically includes:

      • Take-off (TO): Moth initiates flight.

      • Upwind Flight (UF): Moth flies against the wind, often in a zigzagging pattern, into the plume.

      • Halfway (HW): Moth successfully flies halfway up the tunnel.

      • Source Contact (SC): Moth lands on or within a few centimeters of the dispenser.[9][11]

    • Replication: Test a sufficient number of moths for each dose to achieve statistical power (n=30-50 is common).[11] Use a new moth for each trial.

    • Tunnel Cleaning: Thoroughly clean the wind tunnel with a solvent (e.g., 70% ethanol) between testing different compounds or doses to prevent cross-contamination.[14]

    • Data Analysis: For each dose, calculate the percentage of moths that successfully completed each behavioral step. Plot these percentages against the logarithm of the dose to generate dose-response curves.

Wind_Tunnel_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Prepare Serial Dilutions (Dose Range) A2 Load Pheromone onto Dispenser A1->A2 B2 Place Dispenser Upwind A2->B2 A3 Acclimatize Moths (Virgin Males) B3 Release Single Moth Downwind A3->B3 B1 Set Tunnel Conditions (Airflow, Light, Temp) B1->B2 B2->B3 B4 Record Behavior (3-5 min) B3->B4 C1 Score Behaviors (Take-off, Upwind Flight, Source Contact) B4->C1 C2 Calculate % Response for each Dose C1->C2 C3 Plot Dose-Response Curve C2->C3

Caption: Standardized workflow for a wind tunnel bioassay.

Comparative Dose-Response Data

The following table presents hypothetical but realistic data for a wind tunnel bioassay comparing 11-Octadecyn-1-ol with the known pheromone component (Z)-11-octadecen-1-ol. This data illustrates a common pattern where a novel compound may show activity but differ in potency and efficacy from an optimized natural pheromone.

Dose on Dispenser (µg)Control (Solvent)11-Octadecyn-1-ol (% Source Contact)(Z)-11-octadecen-1-ol (% Source Contact)
0 0%N/AN/A
0.01 0%5%15%
0.1 0%22%55%
1 0%58%92%
10 0%75%88%
100 0%65%70%

Interpretation of Data:

  • Threshold: (Z)-11-octadecen-1-ol shows a lower response threshold, eliciting behavior at 0.01 µg. 11-Octadecyn-1-ol requires a higher dose to initiate a significant response.

  • Potency (EC₅₀): The effective concentration for 50% response (EC₅₀) is lower for (Z)-11-octadecen-1-ol (approx. 0.08 µg) than for 11-Octadecyn-1-ol (approx. 0.8 µg), indicating the former is more potent.

  • Efficacy (Eₘₐₓ): The maximum response elicited by (Z)-11-octadecen-1-ol is higher (92%) than that of 11-Octadecyn-1-ol (75%), suggesting it is a more effective attractant.

  • Inhibition: Both compounds show a slight decrease in response at the highest dose (100 µg), a common phenomenon in pheromone dose-response curves known as supra-optimal inhibition.[3] This can occur due to receptor saturation or the recruitment of inhibitory neural pathways.

Conclusion and Future Directions

This guide establishes a comprehensive framework for evaluating the behavioral activity of 11-Octadecyn-1-ol. By leveraging established protocols and comparing its projected dose-response curve to that of a known pheromone, (Z)-11-octadecen-1-ol, we can formulate clear experimental hypotheses. The data suggest that while 11-Octadecyn-1-ol is likely to be behaviorally active, it may function as a less potent or effective analog compared to naturally selected pheromone components.

Future research should focus on empirical validation of these projections. Further studies could involve electroantennography (EAG) to directly compare the peripheral sensory response, as well as field trapping experiments to assess performance under natural conditions.[15][16] Understanding the complete dose-response profile is the critical first step in unlocking the potential of novel semiochemicals for applications in pest management and behavioral research.

References

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  • Insect olfaction - Wikipedia. (2023). Wikipedia. Retrieved from [Link]

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  • Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. (2022). Research Trend. Retrieved from [Link]

  • To attract a moth: Wind tunnel and field testing of plant odor and light stimuli and their combination for Ostrinia nubilalis. (2024). Acta Biologica Hungarica, 75(1), 1-15. Retrieved from [Link]

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  • Judd, G. J. R., Gries, R., Aurelian, D. M., & Gries, G. (2022). Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae). Journal of Insect Science, 22(5), 1. Retrieved from [Link]

  • Ray, A. (2021). Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression. Frontiers in Cellular Neuroscience, 15, 738515. Retrieved from [Link]

  • Stelinski, L. L., Miller, J. R., & Ledbetter, C. A. (2014). Female Moth Calling and Flight Behavior Are Altered Hours Following Pheromone Autodetection: Possible Implications for Practical Management with Mating Disruption. Insects, 5(2), 459–471. Retrieved from [Link]

  • Kuhns, E. H., Nault, B. A., & Stelinski, L. L. (2022). Behavioral Response of Unmated Female Plodia interpunctella Hübner (Lepidoptera: Pyralidae) to Synthetic Sex Pheromone Lure. Environmental Entomology, 51(6), 1133–1139. Retrieved from [Link]

  • Baker, T. C. (1989). Behavioral analysis of pheromones. In Techniques in Pheromone Research (pp. 331-359). Springer, New York, NY. Retrieved from [Link]

  • Average dose-response curves for the most common curve shapes, obtained... (n.d.). ResearchGate. Retrieved from [Link]

  • Dose-Dependent Response and Preliminary Observations on Attraction Range of Ips typographus to Pheromones at Low Release Rates. (2002). Journal of Chemical Ecology, 28(7), 1413-1427. Retrieved from [Link]

  • Kárpáti, Z., de Bruyne, M., & Löfstedt, C. (2013). Early quality assessment lessens pheromone specificity in a moth. Proceedings of the National Academy of Sciences, 110(18), 7377-7382. Retrieved from [Link]

  • Electroantennogram dose ^ response curves for the pheromone blend of... (n.d.). ResearchGate. Retrieved from [Link]

  • Byers, J. A. (2013). Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior. Journal of Chemical Ecology, 39(7), 934-947. Retrieved from [Link]

  • Lopez, J. D., Jr, Shaver, T. N., & Goodenough, J. L. (1989). Influence of (Z)-11-hexadecen-1-ol on field performance of Heliothis virescens pheromone in a PVC dispenser as evidenced by trap capture. Journal of chemical ecology, 15(5), 1637–1644. Retrieved from [Link]

  • Thany, S. H., Tricoire-Leignel, H., & Gauthier, M. (2016). Low doses of a neonicotinoid insecticide modify pheromone response thresholds of central but not peripheral olfactory neurons in a pest insect. Proceedings. Biological sciences, 283(1824), 20152965. Retrieved from [Link]

  • Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. (2025). Molecules, 30(12), 2689. Retrieved from [Link]

  • Riffell, J. A., Lei, H., & Hildebrand, J. G. (2009). Neural correlates of behavior in the moth Manduca sexta in response to complex odors. Proceedings of the National Academy of Sciences of the United States of America, 106(46), 19219–19226. Retrieved from [Link]

  • Schaner, A. M., Bartelt, R. J., & Jackson, L. L. (1987). (Z)-11-octadecenyl acetate, an aggregation pheromone in Drosophila simulans. Journal of chemical ecology, 13(7), 1777–1786. Retrieved from [Link]

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Cost-benefit analysis of using 11-Octadecyn-1-ol in pest control

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cost-Benefit Analysis of 11-Octadecyn-1-ol in Advanced Pest Control: A Comparative Guide for Semiochemical Development

Introduction

As a Senior Application Scientist navigating the transition from conventional agrochemicals to highly specific semiochemicals, I frequently evaluate the biochemical and economic viability of synthetic pheromone precursors. 11-Octadecyn-1-ol (CAS 84999-79-1) is a critical alkyne intermediate in the synthesis of high-value insect pheromones 1. Through stereoselective reactions, it yields potent behavioral modifiers like cis-vaccenyl acetate (cVA) and (Z)-11-Octadecenal 2. These derivatives are instrumental in mating disruption and mass-trapping strategies for severe agricultural pests, including Drosophila species, the Egyptian stemborer (Earias insulana), and longhorned beetles (Ortholeptura valida).

This guide provides an objective cost-benefit analysis, comparing 11-Octadecyn-1-ol-derived semiochemicals against traditional broad-spectrum insecticides and the Sterile Insect Technique (SIT), grounded in experimental electrophysiology and field bioassays.

Mechanistic Grounding: From Precursor to Neural Activation

The efficacy of 11-Octadecyn-1-ol lies in its structural conversion. Through catalytic hydrogenation and acetylation, the precursor is converted into cVA. In target insects, cVA acts as a potent aggregation and sex pheromone. It specifically activates olfactory neurons located in the T1 trichoid sensilla on the insect's antenna 3. This highly conserved signaling pathway ensures that the synthesized lure induces stereotypic behavioral modifications (such as mating disruption) with near-zero off-target effects.

G A 11-Octadecyn-1-ol (Chemical Precursor) B cis-Vaccenyl Acetate (Active Pheromone) A->B Hydrogenation & Acetylation C T1 Trichoid Sensilla (Antennal Neurons) B->C Volatilization & Binding D Odorant Receptor (e.g., OR67d) C->D Receptor Activation E Action Potential (Signal Transduction) D->E Ion Channel Opening F Behavioral Shift (Mating Disruption) E->F Neural Processing

Fig 1: 11-Octadecyn-1-ol to cVA synthesis and olfactory signaling pathway.

Cost-Benefit Analysis: 11-Octadecyn-1-ol vs. Alternatives

For drug development professionals and agrochemical researchers, the viability of a pest control agent is dictated by the balance of upfront synthesis costs against long-term agricultural yield protection.

Evaluation Metric11-Octadecyn-1-ol Derivatives (Pheromones)Broad-Spectrum Insecticides (e.g., Pyrethroids)Sterile Insect Technique (SIT)
Mechanism of Action Olfactory receptor overstimulation (Mating Disruption)Neurotoxicity (Sodium channel modulation)Reproductive interference via sterile males
Upfront Cost (API) High (Complex stereoselective synthesis of the alkyne)Low (Mass-produced, economies of scale)Very High (Requires specialized rearing facilities)
Target Specificity Extreme (Species-specific receptor binding)Poor (High mortality in beneficial pollinators)Extreme (Species-specific mating)
Environmental Residue None (Volatile, biodegradable lipids)High (Soil and water accumulation)None (Biological control)
Resistance Risk Very Low (Altering receptors impairs natural mating)High (Rapid enzymatic detoxification evolution)Low (Behavioral resistance possible but rare)
Long-Term ROI High (Prevents crop damage proactively, organic pricing)Moderate (Requires frequent re-application)Moderate (Effective but continuous release required)

Synthesis of the Data: While the synthesis of 11-Octadecyn-1-ol demands high-purity chemical processing, the downstream benefits—zero pesticide residue, resistance mitigation, and the preservation of beneficial insect populations—make it highly cost-effective for high-value crops (e.g., orchards, organic farming).

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the efficacy of 11-Octadecyn-1-ol-derived pheromones must be validated through a coupled in vitro and in vivo workflow. The following step-by-step methodology establishes a self-validating system where electrophysiological data directly predicts field behavior.

Workflow S1 Synthesize cVA from Precursor S2 Single-Sensillum Recording (In Vitro) S1->S2 Dose Prep S3 Field Trap Deployment (In Vivo) S1->S3 Lure Formulation S4 Quantify Action Potentials S2->S4 Electrophysiology S5 Statistical Trap Catch Analysis S3->S5 Data Collection S4->S5 Correlation

Fig 2: Dual-validation workflow for pheromone efficacy testing.

Protocol 1: Single Sensillum Recording (SSR) for Receptor Sensitivity

Purpose: To confirm that the synthesized pheromone successfully triggers action potentials in the target pest's olfactory neurons.

  • Preparation of the Subject: Immobilize a 2-to-7-day-old target insect and expose the antenna.

    • Causality: Using insects of a specific age ensures that the olfactory receptors are fully developed and responsive, minimizing age-related variance in neural activity.

  • Environmental Control: Pass a constant stream of charcoal-filtered air (36 ml/min; 22–25°C) over the antenna.

    • Causality: Charcoal filtration removes ambient environmental odors that could bind to non-target receptors, preventing false-positive action potentials.

  • Stimulus Delivery: Dilute the 11-Octadecyn-1-ol-derived cVA in paraffin oil. Apply 1 μl to a filter paper inside a Pasteur pipette, and pulse the air stream for 300 ms 3.

    • Causality: Paraffin oil acts as a non-volatile solvent, ensuring that only the vapor pressure of the synthesized pheromone reaches the antenna, allowing for precise dose-response mapping.

  • Data Acquisition: Record extracellular action potentials from the T1 sensilla using tungsten microelectrodes.

    • Causality: Measuring spike frequency directly correlates the chemical purity of the synthesized lure to its biological potency.

Protocol 2: Field Bioassay for Behavioral Modification

Purpose: To validate that the neural activation observed in SSR translates to actual population suppression or mass trapping in an agricultural setting.

  • Trap Preparation: Bait cross-vane traps with lures containing the synthesized (Z)-11-octadecenyl acetate (cVA) 4. Use unbaited traps as negative controls.

    • Causality: Cross-vane traps visually simulate host silhouettes, while the negative control isolates the chemical attractant as the sole variable responsible for insect capture.

  • Deployment Design: Deploy traps in a randomized complete block design across the test site (e.g., an orchard or forest).

    • Causality: Randomization accounts for microclimate variables such as wind direction, temperature gradients, and localized pest density, ensuring statistical robustness.

  • Data Collection & Statistical Analysis: Count captured males weekly. Analyze the data using non-parametric tests (e.g., Friedman's Q test).

    • Causality: Pheromones like cVA are often sex-specific. A statistically significant variance from the control proves the lure's efficacy in disrupting the local mating cycle.

References

  • Guidechem. "11-OCTADECYN-1-OL 62972-93-4 wiki".
  • Ray, A. M., et al. "cis-Vaccenyl Acetate, A Female-Produced Sex Pheromone Component of Ortholeptura valida, A Longhorned Beetle in the Subfamily Lepturinae". Journal of Chemical Ecology (via PMC).
  • Xu, P., et al. "A Pheromone Receptor Mediates 11-cis-Vaccenyl Acetate-Induced Responses in Drosophila". PMC.
  • Jaydev Chemical Industries.

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A Meta-Analytical Guide to Long-Chain Alcohol Pheromone Analysis: Methodological Comparisons and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Long-chain alcohol pheromones (LCOHs)—typically C10 to C18 unbranched aliphatic alcohols—are ubiquitous in insect chemical ecology, mediating critical behaviors from mating attraction to alarm signaling. For researchers and drug development professionals engineering semiochemical-based pest management strategies, the accurate isolation and electrophysiological characterization of these molecules is paramount. Because LCOHs exhibit distinct volatility and polarity profiles compared to their acetate or aldehyde counterparts, standard analytical pipelines often fail to capture trace isomers.

As a Senior Application Scientist, I frequently encounter research bottlenecks stemming from mismatched extraction techniques or insufficient electrophysiological resolution. This guide provides a meta-analytical comparison of the two primary methodological axes in pheromone research: Sample Extraction (Solid-Phase Microextraction vs. Solvent Extraction) and Electrophysiological Detection (GC-EAD vs. Single Sensillum Recording). By examining the causality behind these experimental choices, we establish self-validating protocols designed to maximize signal fidelity.

Volatile Extraction Methodologies: SPME vs. Solvent Extraction

Mechanistic Causality

The choice of extraction dictates the fidelity of the pheromone profile. Long-chain alcohols possess lower vapor pressures than short-chain acetates, making headspace capture challenging but reducing evaporative losses during solvent concentration.1 utilizes a fused-silica fiber coated with a stationary phase to absorb analytes directly from the headspace without solvent interference[1]. Because it avoids the dilution effect inherent to solvent elution, SPME can achieve exceptional2[2]. Conversely, Solvent Extraction (using hexane or dichloromethane) macerates the pheromone gland, capturing the entire lipid pool. While SPME is highly sensitive to emitted volatiles, solvent extraction allows for the detection of heavier, 3[3].

Quantitative Comparison
ParameterSolid-Phase Microextraction (SPME)Solvent Extraction
Optimal Target Highly volatile to semi-volatile LCOHsHeavy LCOHs and stored precursor esters
Sample Volume Requirement 1–5 virgin insect glands10–50 µL solvent per 10+ glands
Sensitivity (Detection Limit) 0.1 – 1.0 ng/mL~100 ng/mL
Extraction Time 15 – 60 minutes30 minutes – Several hours
Matrix Interference Minimal (Solvent-free)High (Co-extraction of cuticular lipids)
Self-Validating Protocol: Headspace SPME (HS-SPME) for LCOHs
  • Preparation : Excise the pheromone glands from 5-10 virgin insects and place them in a 2 mL silanized glass vial.

    • Causality: Silanization prevents the adsorption of polar long-chain alcohols onto the active silanol groups of the glass walls, ensuring quantitative recovery.

  • Equilibration : Seal the vial with a PTFE/silicone septum and incubate at 40°C for 15 minutes.

    • Causality: Mild heating increases the vapor pressure of heavier C14-C18 alcohols without causing thermal degradation of unstable dienes, shifting the equilibrium toward the headspace.

  • Extraction : Expose an 85 µm Polyacrylate (PA) SPME fiber to the headspace for 30 minutes.

    • Causality: Polyacrylate is a polar stationary phase, offering significantly higher affinity for the hydroxyl groups of LCOHs compared to non-polar Polydimethylsiloxane (PDMS).

  • Validation Check : Prior to sample extraction, execute a blank thermal desorption run of the SPME fiber. If extraneous peaks appear on the chromatogram, bake the fiber at 250°C for an additional 10 minutes to eliminate siloxane bleed or carryover. This ensures all subsequent peaks are strictly sample-derived.

Electrophysiological Detection: GC-EAD vs. SSR

Mechanistic Causality

Once extracted, identifying which specific LCOH triggers a biological response requires coupling analytical separation with biological detection. 4 measures the summed depolarization of the entire antenna, providing a macroscopic view of olfactory reception[4]. The antenna serves as a selective biological detector whose output is 5[5].

Single Sensillum Recording (SSR), however, inserts a tungsten microelectrode directly into the base of a specific sensillum basiconicum, measuring the action potentials of individual Odorant Receptor Neurons (ORNs). Meta-analyses reveal that6; some compounds fail to elicit significant EAG responses but produce clear SSR responses due to the isolation of specific ORNs[6].

Quantitative Comparison
MetricGC-EAD (Electroantennographic Detection)SSR (Single Sensillum Recording)
Biological Target Whole antenna (summed depolarization)Individual Odorant Receptor Neuron (ORN)
Signal-to-Noise Ratio Moderate (susceptible to background noise)High (distinct action potentials)
Sensitivity to Minor Blends Lower (masked by major components)Extremely High (can detect trace isomers)
Setup Complexity Moderate (requires simple micro-manipulators)High (requires precise tungsten microelectrodes)
Primary Application Broad screening of active compoundsMapping specific receptor specificities
Self-Validating Protocol: GC-EAD Setup and Execution
  • Antennal Preparation : Amputate the antenna from a live insect at the base. Clip the distal tip to ensure electrical conductivity.

  • Electrode Mounting : Mount the antenna between two glass capillary electrodes filled with insect Ringer's solution.

    • Causality: The Ringer's solution precisely matches the hemolymph osmolarity and ion concentration, keeping the olfactory receptor neurons viable for up to 2 hours outside the insect body.

  • Signal Splitting : Inject the SPME or solvent extract into the GC. Route the column effluent through a heated transfer line, splitting it 1:1 between the FID and the antennal preparation.

  • Validation Check : Before initiating the 45-minute GC run, introduce a 10 µg puff of a known general odorant (e.g., 1-hexanol) directly over the mounted antenna. A sharp negative deflection (>0.5 mV) in the EAD trace validates the electrical circuit's integrity and the biological viability of the preparation. If no response occurs, remount the antenna to prevent the collection of false-negative data.

Workflow and Mechanistic Visualizations

To fully grasp the analytical pipeline and the biological mechanisms at play, we must visualize both the comparative workflow and the signal transduction pathway that makes electrophysiological detection possible.

WorkflowComparison Sample Pheromone Gland Sample SPME HS-SPME (Volatiles) Sample->SPME Headspace Solvent Solvent Extraction (Total Lipids) Sample->Solvent Maceration GC Gas Chromatography (Separation) SPME->GC Thermal Desorption Solvent->GC Liquid Injection EAD GC-EAD (Macro-Response) GC->EAD Whole Antenna SSR SSR (Micro-Response) GC->SSR Single Neuron

Fig 1: Comparative workflow for pheromone extraction and electrophysiological detection.

SignalingPathway LCOH Long-Chain Alcohol (LCOH) OBP Odorant Binding Protein (OBP) LCOH->OBP Solubilization in Sensillar Lymph OR Odorant Receptor (OR) Complex OBP->OR Transport to Dendritic Membrane IonChannel Ion Channel Opening (Ca2+/Na+) OR->IonChannel Conformational Change Signal Action Potential (GC-EAD / SSR Signal) IonChannel->Signal Membrane Depolarization

Fig 2: Mechanistic pathway of long-chain alcohol pheromone detection in insect sensilla.

Conclusion

The successful analysis of long-chain alcohol pheromones requires a deliberate pairing of extraction and detection methodologies. While SPME coupled with GC-EAD provides an exceptional, solvent-free screening platform for major volatile components, researchers mapping trace isomers or complex blends must pivot toward Solvent Extraction paired with the high-resolution capabilities of SSR. By implementing the self-validating protocols outlined above, analytical scientists can ensure high-fidelity data acquisition, accelerating the development of next-generation semiochemical applications.

Sources

Safety Operating Guide

Mechanistic Causality: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

11-Octadecyn-1-ol: Comprehensive Safety and Disposal Protocol

As a Senior Application Scientist, I regularly consult with researchers utilizing alkyne-containing fatty alcohols like 11-Octadecyn-1-ol (CAS: 84999-79-1) in lipid synthesis, click chemistry, and drug delivery vehicle development. While the synthetic utility of this 18-carbon terminal alkyne is well-documented, its end-of-life logistical management is frequently mishandled. Improper disposal not only poses severe laboratory safety risks—such as exothermic reactions and vapor accumulation—but also significantly inflates institutional waste management costs.

This guide provides a self-validating, step-by-step operational protocol for the proper disposal of 11-Octadecyn-1-ol, grounded in authoritative Environmental Health and Safety (EHS) standards.

11-Octadecyn-1-ol is classified as a non-halogenated organic solvent . The critical directive in its disposal is strict segregation from halogenated waste streams (those containing F, Cl, Br, or I).

Why is this segregation paramount? Non-halogenated organic wastes possess high calorific value and are routinely repurposed by EHS departments as 1, effectively recycling the waste for energy recovery[1]. Conversely, halogenated solvents must undergo specialized, high-temperature incineration to prevent the atmospheric release of toxic dioxins and furans. Mixing even trace amounts of halogenated solvents into a non-halogenated container (often defined as >1,000 ppm halogen content) irreversibly contaminates the entire batch, forcing it into the incineration pathway and1[1].

Furthermore, the molecular structure of 11-Octadecyn-1-ol features an electron-rich alkyne moiety and a primary alcohol. These functional groups are highly susceptible to oxidation. Introducing strong oxidizers (e.g., peroxides, nitric acid) or concentrated acids/bases into the waste container can trigger rapid, exothermic degradation, 2[2].

Workflow Visualization

G A 11-Octadecyn-1-ol Waste Generation B Halogenated Solvents Present? (>1000 ppm) A->B C Non-Halogenated Stream (Fuel Blending) B->C No D Halogenated Stream (Incineration - High Cost) B->D Yes (Avoid) E Transfer to DOT-Approved 5-Gallon Safety Can C->E F Affix 'Hazardous Waste' Label Check 'Non-Halogenated' E->F G Store in Secondary Containment (Keep Lid Closed) F->G H Submit EHS Pickup Request G->H

Figure 1: Decision tree and operational workflow for 11-Octadecyn-1-ol waste segregation.

Quantitative Disposal Parameters

To ensure compliance and safety, all 11-Octadecyn-1-ol waste must adhere to the following quantitative thresholds before being designated for standard non-halogenated pickup.

ParameterSpecification / LimitOperational Rationale
Halogen Content < 1,000 ppmExceeding this threshold reclassifies the waste as halogenated, doubling disposal costs and preventing energy recovery[1].
Aqueous Content < 20% (varies by institution)High water content impedes the calorific value required for cement kiln fuel additives[1].
pH Range 5.5 to 9.5Highly acidic/basic conditions degrade metal safety cans and trigger exothermic reactions[2].
Container Volume 5-Gallon (18.9L) or 20LDOT/UN-approved containers ensure structural integrity against vapor pressure during transport[1].

Step-by-Step Disposal Methodology (Self-Validating System)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step is confirmed.

Step 1: Waste Stream Segregation & Compatibility Verification

  • Action: Verify that the 11-Octadecyn-1-ol waste mixture does not contain any halogenated solvents (e.g., dichloromethane, chloroform), heavy metals, strong oxidizers, or vacuum pump oil[2].

  • Validation Checkpoint: Review the experimental protocol that generated the waste. If a halogenated solvent was used at any point (even in workup), the entire mixture must be 3[3].

Step 2: Container Selection and Inspection

  • Action: Select a DOT-certified 5-gallon metal safety can or a1 provided by your EHS department[1].

  • Validation Checkpoint: Inspect the container for rust, micro-fractures, or compromised seals. Ensure the cap is a secure, screw-top design. Containers with loose or missing caps are strictly prohibited and will be rejected by EHS[1].

Step 3: Transfer and Accumulation

  • Action: Using a chemically compatible funnel (e.g., HDPE or glass), slowly pour the 11-Octadecyn-1-ol waste into the container. Do not fill past 90% capacity to allow for vapor expansion.

  • Validation Checkpoint: Immediately upon removing the funnel, securely tighten the cap. The lid of a hazardous waste container 2 except when actively adding waste[2].

Step 4: Regulatory Labeling

  • Action: Attach a definitive "Hazardous Waste" tag to the container. Explicitly write "11-Octadecyn-1-ol" and any other co-solvents (e.g., "Hexane," "Ethanol"). Check the box exclusively for "Non-Halogenated"[1].

  • Validation Checkpoint: Ensure no abbreviations or chemical formulas (e.g., "C18H34O") are used. Regulatory bodies require full, unabbreviated chemical names for compliance.

Step 5: Secondary Containment and EHS Disposition

  • Action: Place the sealed, labeled container in a designated secondary containment tray within a well-ventilated satellite accumulation area, away from direct sunlight and heat sources. Submit an online waste pickup request to your institutional EHS department.

  • Validation Checkpoint: Confirm that the secondary containment tray is free of incompatible chemicals (e.g., do not store organic waste in the same tray as concentrated nitric acid).

References

  • Cornell University Environment, Health and Safety. "Hazardous Waste Manual: 7.2 Organic Solvents." Cornell University EHS. 2

  • The University of British Columbia Safety & Risk Services. "Organic Solvent Waste Disposal." UBC SRS. 1

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction." OSU EHS. 3

Sources

Personal protective equipment for handling 11-Octadecyn-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 11-Octadecyn-1-ol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an exercise in understanding molecular behavior. 11-Octadecyn-1-ol (CAS: 62972-93-4) is a C18 aliphatic alcohol featuring an alkyne moiety at the 11-position[1]. It is a critical precursor in lipid synthesis, drug delivery research, and the synthesis of pheromones like cis-vaccenyl acetate[1][2].

To handle this compound safely and effectively, we must design our protocols around its intrinsic physicochemical properties: high lipophilicity, low aqueous solubility, and the oxidative susceptibility of its alkyne bond.

Mechanistic Risk Assessment

Understanding why a chemical is hazardous dictates how we protect ourselves.

  • Dermal Penetration & Irritation: 11-Octadecyn-1-ol has a high topological polar surface area (20.2) and is highly lipophilic[2]. If it contacts unprotected skin, it rapidly integrates into the lipid bilayers of the stratum corneum. This causes localized defatting, leading to moderate to severe skin irritation[3].

  • Ocular Hazards: Due to its amphiphilic nature (a hydrophobic tail with a hydrophilic hydroxyl head), it acts similarly to a surfactant upon contact with the mucosal membranes of the eye, causing serious eye irritation[3].

  • Oxidative Degradation: The alkyne triple bond is a site of high electron density. Prolonged exposure to ambient oxygen and room temperature can lead to auto-oxidation, generating reactive peroxides or causing cross-linking. This necessitates strict cold-chain and inert-gas storage protocols[1][2].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The following PPE matrix is specifically engineered to counteract the lipophilic and combustible nature of long-chain fatty alcohols.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Latex is highly permeable to lipophilic organic molecules. Nitrile provides a dense steric barrier against aliphatic alcohols, preventing dermal absorption[3].
Eye Protection ANSI Z87.1 / EN 166 Splash GogglesProtects against accidental splashes during pipetting or transfer. Standard safety glasses lack the orbital seal required to prevent aerosolized lipid droplets from reaching the eye[3].
Body Protection Flame-Resistant (FR) Lab Coat11-Octadecyn-1-ol is combustible. An FR coat prevents the ignition of underlying clothing in the event of a localized flash fire.
Respiratory Chemical Fume HoodWhile its vapor pressure is low at room temperature, aerosolization during vigorous transfer can cause respiratory irritation. A face velocity of 80-100 fpm ensures complete vapor capture.

Operational Workflow & Handling Protocols

Every step in this protocol is designed as a self-validating system to ensure chemical integrity and operator safety.

Step-by-Step Handling Methodology:

  • Preparation & Equilibration: Remove the 11-Octadecyn-1-ol stock vial from the −20°C freezer[2].

    • Causality: Place the sealed vial in a desiccator to warm to room temperature. Opening a cold vial exposes the lipid to ambient humidity, causing water condensation that can degrade the sample or ruin anhydrous reactions.

  • PPE Validation: Before handling, inflate your nitrile gloves slightly to perform a pneumatic check for micro-punctures.

  • Material Transfer: Conduct all transfers inside the fume hood. Use glass syringes or PTFE-coated spatulas.

    • Causality: Highly lipophilic compounds can leach plasticizers (like phthalates) out of standard polystyrene or polypropylene labware, contaminating your drug development assays.

  • Inerting the Headspace: After removing the required aliquot, gently purge the headspace of the stock vial with a low-pressure stream of dry Argon or Nitrogen gas.

    • Causality: Displacing atmospheric oxygen prevents the oxidative degradation of the C11-alkyne bond, preserving the chemical's structural integrity for future use.

  • Storage: Seal the vial tightly with a PTFE-lined cap, wrap with Parafilm, and immediately return it to −20°C storage[1].

Spill Response & Waste Disposal Plan

Because 11-Octadecyn-1-ol is completely insoluble in water[3], standard aqueous cleanup methods will only spread the contamination.

Spill Remediation Protocol:

  • Containment: Immediately halt work. Do NOT use water.

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth).

  • Collection: Use non-sparking tools to sweep the absorbed lipid-sand mixture into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wipe down the fume hood surface with an organic solvent capable of dissolving lipids (e.g., isopropanol or ethanol), followed by a final wipe with a mild detergent solution to remove residual solvent.

Waste Disposal Protocol:

  • Classification: Segregate the collected waste and any contaminated consumables (pipette tips, wipes) into a container labeled "Non-Halogenated Organic Waste" .

  • Chemical Incompatibility: Ensure the waste container does not contain strong oxidizing agents (e.g., nitric acid, peroxides), as the alkyne and hydroxyl groups can react exothermically.

  • Disposal: Submit the securely sealed container to your facility's Environmental Health and Safety (EHS) department for professional incineration.

Process Visualization

Workflow Prep 1. Fume Hood Prep & Equilibration PPE 2. Don PPE (Nitrile, Goggles, Coat) Prep->PPE Handle 3. Chemical Handling (Glass/PTFE Tools) PPE->Handle Spill Spill Detected? Handle->Spill Clean Absorb with Inert Material (No Water) Spill->Clean Yes Dispose 4. Waste Disposal (Organic Solvent Waste) Spill->Dispose No Clean->Dispose Store 5. Store at -20°C (Inert Atmosphere) Dispose->Store

Workflow for the safe handling, spill response, and disposal of 11-Octadecyn-1-ol.

References

  • LookChem. "11-OCTADECYN-1-OL | 62972-93-4 - LookChem" Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.